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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-dimethylpentane (CAS No. 128399-41-7) is a halogenated alkane with the molecular formula C₇H₁₅Cl.[1] As a member of the alkyl halide family, its physical and chemical characteristics are of interest in various fields of organic synthesis and material science. The structure, featuring a neopentyl-like quaternary carbon center, imparts specific steric and electronic properties that influence its reactivity and physical behavior. This guide provides a comprehensive overview of the core physical properties of 1-Chloro-2,2-dimethylpentane, detailed experimental protocols for their determination, and a logical workflow for property analysis. All presented data is intended to support research and development activities where this compound may be utilized as a synthetic intermediate or building block.

Core Physical Properties

The physical properties of 1-Chloro-2,2-dimethylpentane are crucial for its handling, purification, and use in chemical reactions. Due to the limited availability of experimental data for this specific compound, this guide presents high-quality predicted values from reputable computational chemistry sources, alongside experimentally determined values for structural isomers to provide valuable context.

Data Summary

The following table summarizes the key physical and chemical identifiers for 1-Chloro-2,2-dimethylpentane.

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
CAS Number 128399-41-7ChemScene[2]
SMILES CCCC(C)(C)CClPubChem[1]
Boiling Point 145.5 ± 3.0 °C (at 760 mmHg)ACD/Labs (Predicted) via ChemSpider
Density 0.9 ± 0.1 g/cm³ACD/Labs (Predicted) via ChemSpider
Refractive Index 1.428 ± 0.002 (at 20°C)ACD/Labs (Predicted) via ChemSpider
LogP (Octanol-Water) 3.4PubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Solubility Insoluble in water; Soluble in organic solventsGeneral Alkyl Halide Property[3]
Comparative Data with Isomers

To contextualize the predicted data, the following table presents experimental values for other C₇H₁₅Cl isomers. Isomeric form can significantly influence physical properties due to differences in molecular packing, surface area, and intermolecular forces.[4]

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index (n20/D)
2-Chloro-2,3-dimethylpentane133.20.863-
1-Chloro-2,2-dimethylpropane (B1207488) (C₅H₁₁Cl Analog)84-85[5]0.866[5]1.4039[5]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring boiling point, density, and refractive index, which are applicable to 1-Chloro-2,2-dimethylpentane and similar liquid alkyl halides.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: Add a few drops of 1-Chloro-2,2-dimethylpentane into the small test tube to a depth of about 1.5-2.0 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of a liquid's density.[7]

Apparatus:

  • Pycnometer (of known volume, e.g., 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer on the analytical balance (m₀).

  • Reference Measurement: Fill the pycnometer with deionized water of a known temperature and density. Place the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₁).

  • Sample Measurement: Empty and dry the pycnometer. Fill it with 1-Chloro-2,2-dimethylpentane at the same temperature. Replace the stopper, dry the exterior, and weigh the pycnometer again (m₂).

  • Calculation:

    • Mass of water = m₁ - m₀

    • Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)

    • Mass of sample = m₂ - m₀

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Calibration: Turn on the refractometer's light source. Calibrate the instrument using a standard of known refractive index, typically distilled water (n_D²⁰ = 1.3330).

  • Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of 1-Chloro-2,2-dimethylpentane onto the surface of the lower measuring prism.

  • Measurement: Close the prism assembly securely. Allow a few moments for the sample to reach thermal equilibrium (typically 20°C, maintained by the water circulator).

  • Reading: Look through the eyepiece and adjust the focus until the crosshairs are sharp. Rotate the adjustment knob until the light/dark boundary is visible. If a colored fringe appears, adjust the dispersion compensator to get a sharp, achromatic line. Align this boundary precisely with the center of the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale. Repeat the measurement for consistency.

  • Cleaning: After measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of 1-Chloro-2,2-dimethylpentane.

G Workflow for Physical Property Determination of 1-Chloro-2,2-dimethylpentane cluster_0 Preparation & Setup cluster_1 Boiling Point Determination (Thiele Tube) cluster_2 Density Determination (Pycnometer) cluster_3 Refractive Index Determination (Abbe Refractometer) Sample Obtain Pure Sample of 1-Chloro-2,2-dimethylpentane BP_Setup Assemble Thiele Tube, Thermometer, Sample & Capillary Sample->BP_Setup D_WeighSample Weigh Pycnometer with Sample (m₂) Sample->D_WeighSample RI_Setup Apply Sample to Prism at Constant Temperature Sample->RI_Setup Calibrate Calibrate Instruments (Balance, Thermometer, Refractometer) Calibrate->BP_Setup D_WeighEmpty Weigh Dry Pycnometer (m₀) Calibrate->D_WeighEmpty Calibrate->RI_Setup BP_Heat Heat Gently & Observe Bubble Stream BP_Setup->BP_Heat BP_Cool Cool & Record Temperature at Liquid Ingress BP_Heat->BP_Cool BP_Result Boiling Point (°C) BP_Cool->BP_Result D_WeighWater Weigh Pycnometer with Water (m₁) D_WeighEmpty->D_WeighWater D_WeighEmpty->D_WeighSample D_Calc Calculate Density: (m₂-m₀) / ((m₁-m₀)/ρ_water) D_WeighWater->D_Calc D_WeighSample->D_Calc D_Result Density (g/cm³) D_Calc->D_Result RI_Adjust Adjust for Sharp Light/Dark Boundary RI_Setup->RI_Adjust RI_Read Align with Crosshairs & Read Scale RI_Adjust->RI_Read RI_Result Refractive Index (n_D²⁰) RI_Read->RI_Result

Caption: Experimental workflow for determining key physical properties.

References

Exploratory

An In-depth Technical Guide to 1-Chloro-2,2-dimethylpentane

CAS Number: 128399-41-7 This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. Due to t...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128399-41-7

This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures, particularly neopentyl halides, to provide a thorough understanding of its properties, synthesis, and reactivity.

Physicochemical Properties

Quantitative data for 1-Chloro-2,2-dimethylpentane is primarily based on computational models. These properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 128399-41-7ChemScene[1]
Molecular Formula C₇H₁₅ClPubChem[2]
Molecular Weight 134.65 g/mol PubChem[2]
IUPAC Name 1-chloro-2,2-dimethylpentanePubChem[2]
Canonical SMILES CCCC(C)(C)CClPubChem[2]
LogP (calculated) 3.4PubChem[2]
Topological Polar Surface Area 0 ŲPubChem[2]
Number of Rotatable Bonds 3ChemScene[1]

Synthesis of 1-Chloro-2,2-dimethylpentane

From 2,2-dimethylpentan-1-ol (B1361373)

The conversion of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol, to the chloride is a plausible synthetic route. However, methods that proceed through a carbocation intermediate (such as reaction with concentrated HCl) are likely to be unsuccessful due to the high propensity of the initially formed primary carbocation to undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This would lead to a mixture of rearranged isomeric chlorides instead of the desired product.

A more promising approach involves the use of reagents that favor an Sₙ2 mechanism and minimize carbocation formation.

Experimental Protocol (Analogous to Neopentyl Chloride Synthesis):

A recommended method for converting neopentyl-type alcohols to chlorides without rearrangement is the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2,2-dimethylpentan-1-ol and a suitable solvent such as diethyl ether or dichloromethane. The apparatus should be protected from atmospheric moisture.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in the same solvent from the dropping funnel. Pyridine may be added to the reaction mixture to neutralize the HCl generated.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and then carefully poured into ice water to quench any remaining thionyl chloride. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to yield 1-Chloro-2,2-dimethylpentane.

Free Radical Chlorination of 2,2-dimethylpentane (B165184)

Another potential synthetic route is the free-radical chlorination of 2,2-dimethylpentane. This method involves the reaction of the alkane with chlorine gas (Cl₂) under UV light or with a radical initiator. While this method can produce the desired product, it typically results in a mixture of monochlorinated isomers, as the chlorine radical can abstract any of the hydrogen atoms in the starting material. The selectivity of free-radical chlorination is generally low.[4][5][6][7]

Experimental Protocol (General Procedure):

  • Reaction Setup: A solution of 2,2-dimethylpentane in a suitable inert solvent (e.g., carbon tetrachloride, although its use is now restricted) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that is transparent to UV light if photochemical initiation is used.

  • Initiation: The reaction is initiated by irradiating the mixture with a UV lamp or by adding a radical initiator such as azobisisobutyronitrile (AIBN) and heating.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a desired temperature.

  • Monitoring: The reaction is monitored by gas chromatography (GC) to determine the composition of the product mixture.

  • Work-up and Purification: Once the desired level of conversion is reached, the excess chlorine is removed, and the reaction mixture is washed to remove any HCl formed. The resulting mixture of chlorinated alkanes is then separated by fractional distillation to isolate 1-Chloro-2,2-dimethylpentane.

Predicted Spectroscopic Data

No experimental spectra for 1-Chloro-2,2-dimethylpentane have been published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Spectroscopy Predicted Features
¹H NMR - A triplet corresponding to the terminal methyl group (C5).- A multiplet for the methylene (B1212753) group at C4.- A multiplet for the methylene group at C3.- A singlet for the two equivalent methyl groups at C2.- A singlet for the methylene group at C1, deshielded by the chlorine atom.
¹³C NMR - Five distinct signals for the seven carbon atoms, with the two methyl groups at C2 being equivalent. The carbon atom bonded to the chlorine (C1) would be the most deshielded among the sp³ carbons.
IR Spectroscopy - C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C-H bending vibrations around 1365-1465 cm⁻¹.- A characteristic C-Cl stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.[1][8]
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom.[1]- Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.

Reactivity and Potential Applications

1-Chloro-2,2-dimethylpentane is a primary alkyl halide. However, the carbon atom beta to the chlorine is a quaternary carbon, which introduces significant steric hindrance. This structural feature, characteristic of neopentyl-type halides, has a profound impact on its reactivity.

Nucleophilic Substitution Reactions
  • Sₙ2 Reactions: Due to the bulky tert-butyl-like group adjacent to the carbon bearing the chlorine atom, the backside attack required for an Sₙ2 reaction is severely hindered.[9] Consequently, 1-Chloro-2,2-dimethylpentane is expected to be extremely unreactive towards Sₙ2 substitution. Reaction rates can be up to 100,000 times slower than for a simple primary alkyl halide.[9]

  • Sₙ1 Reactions: An Sₙ1 reaction would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable.[10] If forced under Sₙ1 conditions (e.g., heating in a polar protic solvent), the reaction would likely be very slow and proceed with rearrangement of the carbocation intermediate to a more stable tertiary carbocation via a 1,2-alkyl shift.[3]

Elimination Reactions

Given the low reactivity in substitution reactions, elimination reactions may be a more viable pathway, especially in the presence of a strong, sterically hindered base. An E2 reaction with a bulky base like potassium tert-butoxide would likely favor the formation of the Hofmann product, 2,2-dimethylpent-1-ene, by abstracting a proton from the less sterically hindered C1 position.[11]

Grignard Reagent Formation

The formation of a Grignard reagent by reacting 1-Chloro-2,2-dimethylpentane with magnesium metal is a plausible and useful reaction.[10] This would create a nucleophilic carbon source that can be used in various carbon-carbon bond-forming reactions, overcoming the inherent low reactivity of the starting halide in nucleophilic substitutions.

Visualizing Synthetic and Reaction Pathways

The following diagrams illustrate the logical relationships in the synthesis and reactivity of 1-Chloro-2,2-dimethylpentane.

Synthesis_Pathways Start1 2,2-dimethylpentan-1-ol Product 1-Chloro-2,2-dimethylpentane Start1->Product SOCl₂, Pyridine (SN2-like) Rearranged Rearranged Isomeric Chlorides Start1->Rearranged HCl (SN1 with rearrangement) Start2 2,2-dimethylpentane Mixed Mixture of Monochloro Isomers Start2->Mixed Cl₂, UV light (Free Radical) Mixed->Product Fractional Distillation

Caption: Synthetic pathways to 1-Chloro-2,2-dimethylpentane.

Reactivity_Pathways Substrate 1-Chloro-2,2-dimethylpentane SN2 SN2 Reaction Substrate->SN2 Strong Nucleophile SN1 SN1 Reaction Substrate->SN1 Polar Protic Solvent, Heat E2 E2 Reaction Substrate->E2 Strong, Bulky Base Grignard Grignard Formation Substrate->Grignard Mg, Ether Outcome_SN2 Very Slow / No Reaction (Steric Hindrance) SN2->Outcome_SN2 Outcome_SN1 Rearranged Substitution Product (Carbocation Rearrangement) SN1->Outcome_SN1 Outcome_E2 2,2-dimethylpent-1-ene (Hofmann Product) E2->Outcome_E2 Outcome_Grignard 2,2-dimethylpentylmagnesium chloride Grignard->Outcome_Grignard

Caption: Competing reaction pathways for 1-Chloro-2,2-dimethylpentane.

Conclusion

1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a sterically hindered primary alkyl halide. While direct experimental data on this compound is scarce, its chemical behavior can be reliably predicted based on well-established principles of organic chemistry and data from analogous neopentyl halides. Its synthesis is challenging due to potential carbocation rearrangements and lack of selectivity in free-radical reactions. The compound is expected to be largely unreactive in standard nucleophilic substitution reactions but may undergo elimination or form a Grignard reagent. This guide provides a foundational understanding for researchers interested in the synthesis, reactivity, and potential applications of this and related sterically encumbered molecules.

References

Foundational

An In-depth Technical Guide on 1-Chloro-2,2-dimethylpentane

For the Attention of: Researchers, Scientists, and Drug Development Professionals Chemical Structure and Identification 1-Chloro-2,2-dimethylpentane is a halogenated alkane. Its structure consists of a pentane (B18724) b...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

1-Chloro-2,2-dimethylpentane is a halogenated alkane. Its structure consists of a pentane (B18724) backbone with a chlorine atom attached to the first carbon (C1) and two methyl groups attached to the second carbon (C2).

IUPAC Name: 1-chloro-2,2-dimethylpentane[1] Molecular Formula: C7H15Cl[1] CAS Number: 128399-41-7[1] Canonical SMILES: CCCC(C)(C)CCl[1]

Below is a two-dimensional diagram of the chemical structure of 1-Chloro-2,2-dimethylpentane.

Caption: 2D structure of 1-Chloro-2,2-dimethylpentane.

Physicochemical Properties

Comprehensive experimental data for the physical and chemical properties of 1-Chloro-2,2-dimethylpentane, such as boiling point, melting point, and density, are not available in the cited sources. The following table summarizes the computationally predicted properties for this molecule.

PropertyValueSource
Molecular Weight 134.65 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 0PubChem[1]
Rotatable Bond Count 3ChemScene[2]
Exact Mass 134.0862282 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Experimental Data and Protocols

A thorough search of scientific databases and chemical supplier catalogs did not yield any specific experimental protocols for the synthesis of 1-Chloro-2,2-dimethylpentane. Similarly, no experimental spectroscopic data (such as 1H NMR, 13C NMR, IR, or Mass Spectrometry) for this compound could be located.

The lack of such information suggests that 1-Chloro-2,2-dimethylpentane is not a commonly synthesized or commercially available compound, and its properties have not been extensively characterized in the public domain.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature to suggest that 1-Chloro-2,2-dimethylpentane has any known biological activity or involvement in cellular signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological macromolecules that would lead to defined signaling outcomes.

The logical relationship for the synthesis of 1-Chloro-2,2-dimethylpentane would likely involve the chlorination of a suitable precursor. A hypothetical synthetic pathway is illustrated below.

G Precursor 2,2-Dimethylpentan-1-ol Product 1-Chloro-2,2-dimethylpentane Precursor->Product Reaction Reagent Chlorinating Agent (e.g., SOCl₂, HCl) Reagent->Product

Caption: Hypothetical synthesis of 1-Chloro-2,2-dimethylpentane.

Disclaimer: The information provided in this document is based on publicly available, computationally derived data. The absence of experimental data should be noted by any researcher or scientist considering the use of this compound.

References

Exploratory

An In-depth Technical Guide to 1-Chloro-2,2-dimethylpentane: Molecular Properties and Synthetic and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, detailing its molecular formula, molecular weight, and key identifie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, detailing its molecular formula, molecular weight, and key identifiers. It includes detailed, adaptable experimental protocols for its synthesis and analysis, crucial for professionals in chemical research and drug development.

Core Molecular Data

The fundamental properties of 1-Chloro-2,2-dimethylpentane are summarized below, providing a quick reference for researchers.

PropertyValueCitation
Molecular Formula C₇H₁₅Cl[1][2]
Molecular Weight 134.65 g/mol [1][2]
IUPAC Name 1-chloro-2,2-dimethylpentane[1]
CAS Number 128399-41-7[1]
Canonical SMILES CCCC(C)(C)CCl[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1-Chloro-2,2-dimethylpentane are presented. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of 1-Chloro-2,2-dimethylpentane from 2,2-dimethylpentan-1-ol (B1361373)

A common and effective method for the preparation of primary alkyl chlorides from their corresponding alcohols is through the use of thionyl chloride (SOCl₂). This reaction is widely used due to the clean nature of the byproducts, which are gaseous sulfur dioxide and hydrogen chloride.

Reaction: (CH₃)₂C(CH₂CH₂CH₃)CH₂OH + SOCl₂ → (CH₃)₂C(CH₂CH₂CH₃)CH₂Cl + SO₂ + HCl

Materials and Reagents:

  • 2,2-dimethylpentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Pyridine (B92270) (optional, as a base to neutralize HCl)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,2-dimethylpentan-1-ol in an excess of anhydrous diethyl ether.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture is then heated to reflux for 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1-Chloro-2,2-dimethylpentane.

  • Purification: The product can be further purified by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like 1-Chloro-2,2-dimethylpentane.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of alkyl halides (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or hexane.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Data Analysis:

  • The retention time of the peak corresponding to 1-Chloro-2,2-dimethylpentane is used for identification.

  • The mass spectrum of the peak is compared with a reference spectrum or analyzed for its characteristic fragmentation pattern to confirm the identity of the compound.

Logical Relationships

The relationship between the molecular formula and the calculation of the molecular weight is a fundamental concept in chemistry. The following diagram illustrates this logical flow.

MolecularWeightCalculation cluster_formula Molecular Formula: C₇H₁₅Cl cluster_atomic_weights Standard Atomic Weights (g/mol) cluster_calculation Calculation cluster_result Molecular Weight C Carbon (C) calc_C 7 × 12.011 = 84.077 C->calc_C H Hydrogen (H) calc_H 15 × 1.008 = 15.120 H->calc_H Cl Chlorine (Cl) calc_Cl 1 × 35.453 = 35.453 Cl->calc_Cl aw_C C ≈ 12.011 aw_H H ≈ 1.008 aw_Cl Cl ≈ 35.453 summation 84.077 + 15.120 + 35.453 calc_C->summation calc_H->summation calc_Cl->summation MW 134.65 g/mol summation->MW

Caption: Molecular weight calculation workflow.

References

Foundational

An In-depth Guide to the IUPAC Nomenclature of 1-Chloro-2,2-dimethylpentane

Introduction: The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming organic chemical compounds. This system is crucial for clear communication...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming organic chemical compounds. This system is crucial for clear communication in research, industry, and chemical regulation, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide provides a detailed breakdown of the IUPAC nomenclature for the haloalkane known as 1-Chloro-2,2-dimethylpentane, confirming its structure and the validity of its name according to formal rules.

I. Structural Analysis and Name Validation

The IUPAC name "1-Chloro-2,2-dimethylpentane" is derived by systematically identifying the compound's core structure and its attached functional groups or substituents. The process confirms that the provided name is correct.

Core Components of the Structure:

ComponentDescriptionFunction in Nomenclature
Parent Chain PentaneA five-carbon continuous chain (C5H12) forms the base name.
Substituent 1 Chloro (-Cl)A halogen group attached to the parent chain. Halogens are treated as prefixes.[1][2]
Substituent 2 Methyl (-CH3)An alkyl group derived from methane. The prefix "di-" indicates two methyl groups are present.[1]
Locants 1, 2, 2Numbers indicating the carbon atoms on the parent chain where the substituents are attached.

II. Systematic IUPAC Naming Protocol

The naming of a haloalkane follows a precise set of rules to ensure consistency and accuracy. The logical workflow for naming 1-Chloro-2,2-dimethylpentane is as follows:

  • Identify the Longest Carbon Chain (Parent Chain): The longest continuous chain of carbon atoms in the molecule is identified. In this case, it is a chain of five carbons, which corresponds to the parent alkane "pentane".[1]

  • Identify All Substituents: The groups attached to the parent chain are identified. Here, we have one chlorine atom (chloro) and two methyl groups (dimethyl).

  • Number the Parent Chain: The chain is numbered to assign the lowest possible locants (positions) to the substituents.[3]

    • Path A (starting from the end nearer the chlorine): This assigns the chloro group to carbon #1 and the two methyl groups to carbon #2. The resulting locant set is (1, 2, 2) .

    • Path B (starting from the opposite end): This assigns the methyl groups to carbon #4 and the chloro group to carbon #5. The resulting locant set is (4, 4, 5).

  • Apply the Lowest Locant Rule: By comparing the two possible numbering paths, the set with the lowest number at the first point of difference is chosen.[4] Since 1 is lower than 4, Path A is correct.

  • Alphabetize Substituents: The substituent names are arranged alphabetically. "Chloro" comes before "dimethyl".[1] Note that prefixes like "di-" and "tri-" are ignored for alphabetization purposes.

  • Assemble the Final Name: The components are combined in the order: (Locant)-(Substituent) + (Locant)-(Substituent) + (Parent Chain). This results in the final, correct IUPAC name: 1-Chloro-2,2-dimethylpentane .[5]

III. Visualizing the Naming Workflow

The logical process for determining the IUPAC name can be represented as a workflow diagram.

IUPAC_Naming_Workflow A Start: Identify Molecular Structure B Find the longest continuous carbon chain A->B C Result: 5-carbon chain Parent Name = 'pentane' B->C D Identify all substituents on the chain C->D E Result: One 'chloro' group Two 'methyl' groups D->E F Number the chain to give substituents the lowest possible locants E->F G Path A: Start from end near Cl Locants = (1, 2, 2) F->G H Path B: Start from opposite end Locants = (4, 4, 5) F->H I Compare locant sets (1,2,2) vs (4,4,5) Select the lowest set G->I H->I J Correct Numbering is 1, 2, 2 I->J K Alphabetize the substituents (chloro vs. dimethyl) J->K L Result: 'chloro' comes before 'dimethyl' K->L M Assemble the final name: [Locant]-[Substituent][Parent] L->M N Final IUPAC Name: 1-Chloro-2,2-dimethylpentane M->N

A flowchart illustrating the step-by-step IUPAC naming protocol for 1-Chloro-2,2-dimethylpentane.

IV. Experimental Protocols for Structural Elucidation

The determination of an IUPAC name is a theoretical process applied to a known chemical structure. In a research context, the structure of an unknown compound must first be determined experimentally. The following outlines a hypothetical workflow for elucidating the structure of a compound like 1-Chloro-2,2-dimethylpentane, which would then be named.

Hypothetical Experimental Workflow:

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and elemental composition.

    • Method: High-resolution mass spectrometry (HRMS) would be used to obtain a precise mass of the molecular ion. For C7H15Cl, the expected m/z ratio would be calculated and compared against the experimental value. The isotopic pattern for chlorine (a ~3:1 ratio for 35Cl/37Cl) would provide strong evidence for the presence of a single chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon framework and the connectivity of atoms.

    • ¹H NMR Method: Proton NMR would reveal the number of unique proton environments, their integration (ratio), and their splitting patterns (J-coupling), which indicates adjacent protons. The spectrum for 1-Chloro-2,2-dimethylpentane would be expected to show distinct signals corresponding to the -CH2Cl, -CH2CH2-, terminal -CH3, and the two equivalent C(CH3)2 groups.

    • ¹³C NMR Method: Carbon NMR would show the number of unique carbon environments. For this compound, six distinct carbon signals would be expected (as the two methyls at C2 are equivalent). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH3, CH2, and CH carbons.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of specific types of bonds.

    • Method: The IR spectrum would be analyzed for characteristic absorption frequencies. The presence of strong C-H stretching and bending vibrations would confirm the alkane structure, and a characteristic absorption in the 600-800 cm⁻¹ range would suggest the presence of a C-Cl bond.

Experimental_Workflow cluster_exp Experimental Analysis cluster_analysis Data Interpretation cluster_nomenclature Nomenclature Unknown Unknown Sample MS Mass Spectrometry (Molecular Formula) Unknown->MS NMR NMR Spectroscopy (Connectivity) Unknown->NMR IR IR Spectroscopy (Bond Types) Unknown->IR Structure Propose Structure: Cl-CH2-C(CH3)2-CH2-CH2-CH3 MS->Structure NMR->Structure IR->Structure IUPAC Apply IUPAC Rules Structure->IUPAC Name Final Name: 1-Chloro-2,2-dimethylpentane IUPAC->Name

A high-level workflow for compound identification leading to IUPAC nomenclature.

V. Conclusion

The name 1-Chloro-2,2-dimethylpentane is fully compliant with the systematic rules established by IUPAC. The nomenclature is derived from a logical analysis of the molecule's five-carbon parent chain and the prioritized placement of its chloro and dimethyl substituents. While the act of naming is a theoretical exercise, it relies on the precise structural determination that is only achievable through rigorous experimental techniques such as Mass Spectrometry and NMR Spectroscopy. This systematic approach ensures that chemical names are universal, precise, and directly linked to a unique molecular structure.

References

Exploratory

An In-depth Technical Guide to the Boiling Point of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the boiling point of 1-Chloro-2,2-dimethylpentane. Due to the absence of an experimentally determi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 1-Chloro-2,2-dimethylpentane. Due to the absence of an experimentally determined boiling point in publicly available literature, this guide offers a comparative analysis with analogous compounds to estimate its boiling point. Furthermore, it details a standard experimental protocol for its determination and outlines the key molecular factors influencing this physical property.

Physicochemical Properties of 1-Chloro-2,2-dimethylpentane

1-Chloro-2,2-dimethylpentane is a halogenated alkane with the chemical formula C₇H₁₅Cl. While specific experimental data for this compound is scarce, its molecular structure allows for the estimation of its physical properties based on established chemical principles.

Table 1: Physicochemical Data for 1-Chloro-2,2-dimethylpentane and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-ChloropentaneC₅H₁₁Cl106.59108.1[1]
1-Chloro-2,2-dimethylpropaneC₅H₁₁Cl106.5984-85
1-Chloro-2-methylpentaneC₆H₁₃Cl120.62128
1-Chloro-2,2-dimethylpentane C₇H₁₅Cl 134.65 Not Experimentally Determined (Estimated: ~145-155 °C)

Note: The boiling point for 1-Chloro-2,2-dimethylpentane is an estimate based on the trends observed in analogous compounds.

Factors Influencing the Boiling Point of Haloalkanes

The boiling points of haloalkanes are primarily determined by the strength of their intermolecular forces, which include London dispersion forces and dipole-dipole interactions.[2][3] Several factors related to the molecular structure influence these forces:

  • Molecular Weight and Size: The boiling point of haloalkanes increases with greater molecular weight and size. This is because larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces.[2][4]

  • Branching: For isomeric haloalkanes, increased branching leads to a lower boiling point.[2][4] More compact, branched molecules have a smaller surface area, which weakens the London dispersion forces.[2]

  • Nature of the Halogen: For a given alkyl group, the boiling point increases with the increasing atomic mass and size of the halogen atom (F < Cl < Br < I).[2][4]

Based on these principles, it is expected that 1-Chloro-2,2-dimethylpentane, a C7 compound, would have a higher boiling point than its C5 and C6 analogues. However, its branched nature, with two methyl groups on the second carbon, would result in a lower boiling point compared to its straight-chain isomer, 1-chloroheptane. The provided estimate of 145-155 °C is based on these established trends.

Experimental Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[5]

Experimental Protocol:

  • Sample Preparation: A small sample of the liquid (approximately 0.5 mL) is placed into a small test tube (a Durham tube). A capillary tube, sealed at one end, is then placed into the test tube with its open end downwards.

  • Apparatus Assembly: The small test tube containing the sample and capillary tube is attached to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: The thermometer and test tube assembly are placed into a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil), ensuring the sample is immersed in the oil. The side arm of the Thiele tube is then gently and evenly heated.[6]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[5][6]

Below is a diagram illustrating the workflow for the experimental determination of a boiling point using the Thiele tube method.

BoilingPointDetermination A Prepare Sample: Add liquid to small test tube. Insert inverted capillary tube. B Assemble Apparatus: Attach sample tube to thermometer. A->B C Immerse in Thiele Tube: Place assembly into oil bath. B->C D Gentle Heating: Heat the side arm of the Thiele tube. C->D E Observe Bubbles: Watch for a continuous stream of bubbles from the capillary tube. D->E F Remove Heat Source: Allow the apparatus to cool slowly. E->F G Record Temperature: Note the temperature when the liquid enters the capillary tube. F->G H Boiling Point Determined G->H

Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.

Signaling Pathways and Logical Relationships

The determination of a boiling point for a small molecule like 1-Chloro-2,2-dimethylpentane does not involve biological signaling pathways. However, the logical relationship between its molecular properties and its boiling point can be visualized. The following diagram illustrates the factors that influence the boiling point of a haloalkane.

BoilingPointFactors cluster_molecular_properties Molecular Properties cluster_intermolecular_forces Intermolecular Forces A Molecular Weight D London Dispersion Forces A->D + B Molecular Surface Area (Branching) B->D - C Polarity of C-X Bond E Dipole-Dipole Interactions C->E + BP Boiling Point D->BP + E->BP +

Caption: Factors Influencing the Boiling Point of Haloalkanes.

This diagram shows that an increase (+) in molecular weight and C-X bond polarity leads to stronger intermolecular forces and thus a higher boiling point. Conversely, an increase in branching, which decreases (-) the molecular surface area, weakens the London dispersion forces, resulting in a lower boiling point.

References

Foundational

Technical Guide: Physicochemical Properties and Synthetic Considerations of 1-Chloro-2,2-dimethylpentane

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a technical overview of the chlorinated alkyl halide, 1-Chloro-2,2-dimethylpentane. Due to the absence of an experim...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the chlorinated alkyl halide, 1-Chloro-2,2-dimethylpentane. Due to the absence of an experimentally determined melting point in publicly available literature, this guide presents computed data for the target compound and experimental data for the structurally similar compound, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride), to provide context. A generalized experimental protocol for melting point determination is detailed, alongside a conceptual workflow for the synthesis and characterization of such compounds.

Physicochemical Data

Property1-Chloro-2,2-dimethylpentane1-Chloro-2,2-dimethylpropaneData Source
Molecular Formula C₇H₁₅ClC₅H₁₁ClPubChem, ChemBlink
Molecular Weight 134.65 g/mol 106.59 g/mol PubChem, ChemBlink[1][2]
CAS Number 128399-41-7753-89-9ChemScene[3]
Melting Point Not available-20 °C ChemBlink[2][4]
Boiling Point Not available84.3 °CChemBlink[2]
Density Not available0.866 g/mL (at 25 °C)ChemBlink, Specialty Chemical Sourcing[2][5]
Computed XLogP3 3.4Not applicablePubChem[1]

Note: Properties for 1-Chloro-2,2-dimethylpentane are computationally derived unless otherwise specified. Data for 1-Chloro-2,2-dimethylpropane is based on experimental values.

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a critical physical property for identification and purity assessment.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities tend to lower the melting point and broaden the melting range.[6] The following protocol describes a standard method using a modern digital melting point apparatus.

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Solid sample (e.g., 1-Chloro-2,2-dimethylpentane, assuming it is solid at a measurable temperature)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Mortar and pestle (if sample needs to be pulverized)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush any large crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.[7]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by setting a high heating ramp (e.g., 10-20°C per minute) to find a rough melting range.[6]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

    • Place a new capillary with a fresh sample into the apparatus.

    • Set the starting temperature to about 10-15°C below the expected melting point and a slow heating ramp rate (1-2°C per minute).

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Conceptual Workflow: Synthesis and Characterization

The synthesis of a primary alkyl chloride like 1-Chloro-2,2-dimethylpentane typically involves the conversion of the corresponding alcohol. The subsequent characterization is crucial to confirm the structure and purity of the product. The following diagram illustrates a logical workflow for this process.

G cluster_start Starting Material cluster_reagents Reaction cluster_product Purification cluster_analysis Characterization start 2,2-Dimethylpentan-1-ol reaction Nucleophilic Substitution start->reaction reagents Chlorinating Agent (e.g., SOCl₂, HCl) reagents->reaction crude Crude Product: 1-Chloro-2,2-dimethylpentane reaction->crude purification Distillation / Chromatography crude->purification pure Purified Product purification->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms mp Melting Point Determination pure->mp

Caption: Workflow for Synthesis and Analysis of 1-Chloro-2,2-dimethylpentane.

References

Exploratory

Technical Guide: Physicochemical Properties of 1-Chloro-2,2-dimethylpentane

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a summary of the available physicochemical data for 1-Chloro-2,2-dimethylpentane. Due to a lack of readily ava...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the available physicochemical data for 1-Chloro-2,2-dimethylpentane. Due to a lack of readily available experimental data for this specific compound, this guide presents computed properties and offers experimental data for the closely related compound, 1-Chloro-2,2-dimethylpropane, for comparative purposes. Furthermore, standard experimental protocols for determining density and refractive index are detailed to guide researchers in their own characterization of this and similar compounds.

Introduction

1-Chloro-2,2-dimethylpentane (CAS No. 128399-41-7) is a halogenated alkane with the molecular formula C₇H₁₅Cl.[1] Accurate knowledge of its physical properties, such as density and refractive index, is essential for its application in chemical synthesis, materials science, and for meeting quality control standards. This guide aims to consolidate the known information regarding these key physical constants.

Physicochemical Properties

A thorough search of publicly available databases did not yield experimental values for the density and refractive index of 1-Chloro-2,2-dimethylpentane. However, computed values are available and are presented below. For reference and comparison, the experimentally determined properties of the lower homolog, 1-Chloro-2,2-dimethylpropane (Neopentyl chloride), are also provided.

Data Presentation
Property1-Chloro-2,2-dimethylpentane1-Chloro-2,2-dimethylpropane
CAS Number 128399-41-7[1]753-89-9
Molecular Formula C₇H₁₅Cl[1]C₅H₁₁Cl[2]
Molecular Weight 134.65 g/mol [1]106.59 g/mol [2]
Density No experimental data available0.866 g/mL at 25 °C (lit.)
Refractive Index No experimental data availablen20/D 1.4039 (lit.)

G cluster_target Target Compound cluster_reference Reference Compound Target 1-Chloro-2,2-dimethylpentane (C₇H₁₅Cl) Experimental Data Unavailable Reference 1-Chloro-2,2-dimethylpropane (C₅H₁₁Cl) Experimental Data Available Target->Reference Structural Homolog (Data Comparison)

Experimental Protocols

While specific experimental data for 1-Chloro-2,2-dimethylpentane is not available, the following are detailed, standard methodologies for the determination of density and refractive index for liquid organic compounds.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Method using a Pycnometer:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and dried. It is then weighed empty on an analytical balance.

  • Filling with Water: The pycnometer is filled with distilled, deionized water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Filling with Sample: The pycnometer is emptied, dried, and filled with the sample liquid (1-Chloro-2,2-dimethylpentane).

  • Measurement: The pycnometer filled with the sample is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Method using a Digital Density Meter:

  • Calibration: The instrument is calibrated using dry air and distilled, deionized water.

  • Sample Injection: The sample is injected into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation frequency of the U-tube containing the sample, which is related to the density of the sample. The density value is typically displayed directly by the instrument.

Determination of Refractive Index

The refractive index of a liquid is commonly measured using an Abbe refractometer.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

G cluster_density Density Determination cluster_ri Refractive Index Determination start_d Start clean_pycno Clean and Weigh Empty Pycnometer fill_water Fill with Water and Weigh calc_vol Calculate Pycnometer Volume fill_sample_d Fill with Sample and Weigh calc_density Calculate Density end_d End start_ri Start calibrate_ref Calibrate Refractometer apply_sample Apply Sample to Prism measure_ri Adjust and Read Refractive Index end_ri End

Conclusion

This technical guide has summarized the currently available data on the density and refractive index of 1-Chloro-2,2-dimethylpentane. While experimental values are not present in the surveyed literature, computed data and the experimental values for the related compound 1-Chloro-2,2-dimethylpropane have been provided to offer a preliminary understanding of its physicochemical properties. The included standard operating procedures for the determination of density and refractive index are intended to facilitate future experimental characterization of this compound.

References

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2,2-dimethylpentan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2,2-dimethylpentane. Due to the limited availability of experimentally derived public data, this report leverages high-quality predictive algorithms to deliver valuable insights for the characterization of this compound. It includes comprehensive data tables, a standardized experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon atom in 1-chloro-2,2-dimethylpentane. These predictions are based on computational models and serve as a robust reference for spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data for 1-Chloro-2,2-dimethylpentane

Atom #AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-CH₂Cl3.45Singlet (s)2H
3-CH₂-1.50Triplet (t)2H
4-CH₂-1.30Sextet (sxt)2H
5-CH₃0.90Triplet (t)3H
6, 7C(CH₃)₂1.05Singlet (s)6H

Table 2: Predicted ¹³C NMR Spectral Data for 1-Chloro-2,2-dimethylpentane

Atom #AssignmentPredicted Chemical Shift (δ, ppm)
1-CH₂Cl53.0
2-C(CH₃)₂37.0
3-CH₂-40.0
4-CH₂-18.0
5-CH₃14.0
6, 7C(CH₃)₂25.0

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 1-chloro-2,2-dimethylpentane.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Ensure complete dissolution; gentle vortexing or warming can be applied if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument's probe is tuned to the appropriate frequencies for the nuclei being observed (¹H or ¹³C). The spectrometer's field frequency is then locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved NMR signals. This can be performed manually or automatically.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this nature to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 1-chloro-2,2-dimethylpentane with atom numbering corresponding to the assignments in the data tables. This visual aid clarifies the relationship between the molecular structure and the predicted NMR signals.

References

Exploratory

Mass Spectrometry Fragmentation of 1-Chloro-2,2-dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 1-Chloro-2,2-dimethylpentane. Leveraging established princ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 1-Chloro-2,2-dimethylpentane. Leveraging established principles of electron ionization (EI) mass spectrometry, this document provides a detailed analysis of the expected fragmentation pathways, a summary of predicted quantitative data, a comprehensive experimental protocol, and a visual representation of the fragmentation cascade. This guide is intended to aid researchers in the identification and characterization of this and structurally related halogenated alkanes.

Core Concepts in the Fragmentation of 1-Chloro-2,2-dimethylpentane

The mass spectrum of 1-Chloro-2,2-dimethylpentane is predicted to be dominated by fragmentation reactions influenced by two key structural features: the presence of a chlorine atom and a quaternary carbon center (a neopentyl-like structure). Under electron ionization, the molecule will lose an electron to form a molecular ion, which then undergoes a series of fragmentation events to yield smaller, charged fragments.

The presence of chlorine is expected to manifest as a characteristic isotopic pattern for any chlorine-containing fragment. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak (M⁺) and any fragment ions containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak.

The quaternary carbon at the C2 position is a site of significant steric strain and a point where fragmentation is highly favored. Cleavage of the C-C bond adjacent to this carbon atom can lead to the formation of a stable tertiary carbocation, which is often the most abundant fragment ion (the base peak) in the mass spectra of branched alkanes.

Predicted Fragmentation Pattern

The primary fragmentation pathways anticipated for 1-Chloro-2,2-dimethylpentane are:

  • Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is an "alpha" bond to the chlorine atom. This fragmentation can result in the loss of a chloromethyl radical (•CH₂Cl) to form a stable tertiary carbocation.

  • Loss of the Chlorine Radical: The C-Cl bond can undergo homolytic cleavage, resulting in the loss of a chlorine radical (•Cl). This will produce a cation corresponding to the 2,2-dimethylpentyl fragment.

  • Cleavage at the Quaternary Carbon: The bonds around the C2 quaternary carbon are susceptible to cleavage. The loss of an ethyl radical or a propyl radical from the pentane (B18724) chain is expected, leading to the formation of other stable carbocations.

These predicted fragmentation pathways are summarized in the table below, which includes the expected mass-to-charge ratios (m/z) and proposed structures of the key fragment ions.

Quantitative Data Summary

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Fragment Ion Structure Fragmentation Pathway Expected Relative Abundance
134136[C₇H₁₅Cl]⁺•[CH₃CH₂CH₂(CH₃)₂CCH₂Cl]⁺•Molecular IonLow
99-[C₇H₁₅]⁺[CH₃CH₂CH₂(CH₃)₂CCH₂]⁺Loss of •ClModerate
85-[C₆H₁₃]⁺[(CH₃)₃CCH₂CH₂]⁺Loss of •CH₂ClHigh (likely base peak)
71-[C₅H₁₁]⁺[(CH₃)₃CCH₂]⁺Cleavage of C2-C3 bond with loss of C₃H₇•Moderate
57-[C₄H₉]⁺[(CH₃)₃C]⁺Cleavage of C2-C3 bond with loss of C₃H₆ and H•High
43-[C₃H₇]⁺[CH₃CH₂CH₂]⁺Cleavage of C2-C3 bondModerate
4951[CH₂Cl]⁺[CH₂Cl]⁺Alpha-cleavageLow to Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry of 1-Chloro-2,2-dimethylpentane

The following is a generalized experimental protocol for the acquisition of an electron ionization mass spectrum of 1-Chloro-2,2-dimethylpentane, typically using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of 1-Chloro-2,2-dimethylpentane in a high-purity volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of 10-100 µg/mL.

  • Transfer the solution to a standard 2 mL autosampler vial.

2. Instrumentation:

  • A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or similar) coupled to a mass spectrometer with an electron ionization source.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight

  • Scan Range: m/z 35-300

  • Scan Rate: 2-3 scans/second

5. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-Chloro-2,2-dimethylpentane.

  • Analyze the mass spectrum to identify the molecular ion peaks (M⁺ and M+2) and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Fragmentation Pathways

The logical relationships of the key fragmentation events for 1-Chloro-2,2-dimethylpentane are depicted in the following diagram generated using the DOT language.

G Predicted Mass Spectrometry Fragmentation of 1-Chloro-2,2-dimethylpentane M [C₇H₁₅Cl]⁺• (m/z 134/136) Molecular Ion F1 [C₇H₁₅]⁺ (m/z 99) Loss of •Cl M->F1 - •Cl F2 [C₆H₁₃]⁺ (m/z 85) Loss of •CH₂Cl M->F2 - •CH₂Cl (α-cleavage) F4 [CH₂Cl]⁺ (m/z 49/51) M->F4 - C₆H₁₃• F3 [C₄H₉]⁺ (m/z 57) tert-Butyl Cation F2->F3 - C₂H₄

Predicted fragmentation of 1-Chloro-2,2-dimethylpentane.

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloro-2,2-dimethylpentane. Due to the absence of a publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloro-2,2-dimethylpentane. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction of its IR absorption bands based on the analysis of its constituent functional groups. It includes a summary of expected quantitative data, a detailed experimental protocol for acquiring a spectrum, and visualizations of the experimental workflow and molecular vibrations.

Predicted Infrared Absorption Data for 1-Chloro-2,2-dimethylpentane

The following table summarizes the predicted infrared absorption bands for 1-chloro-2,2-dimethylpentane. The predictions are based on established correlation tables for the vibrational frequencies of alkyl halides and their constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2965 - 2950StrongAsymmetric C-H Stretch-CH₃
2875 - 2865MediumSymmetric C-H Stretch-CH₃
2950 - 2920StrongAsymmetric C-H Stretch-CH₂-
2860 - 2850MediumSymmetric C-H Stretch-CH₂-
1470 - 1450MediumC-H Scissoring (Bending)-CH₂-
1470 - 1450MediumAsymmetric C-H Bending-CH₃
1385 - 1380 & 1370 - 1365Medium-StrongC-H Bending (Doublet)gem-Dimethyl (-C(CH₃)₂)
1300 - 1150MediumC-H Wagging-CH₂Cl
850 - 550Medium-StrongC-Cl Stretch-Cl

Key Molecular Vibrations of 1-Chloro-2,2-dimethylpentane

The following diagram illustrates the primary vibrational modes of 1-chloro-2,2-dimethylpentane and their corresponding regions in the infrared spectrum.

G Key Vibrational Modes of 1-Chloro-2,2-dimethylpentane cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations CH_stretch C-H Stretch (Alkyl) 2965-2850 cm⁻¹ CCl_stretch C-Cl Stretch 850-550 cm⁻¹ CH_bend C-H Bending (CH₂, CH₃) 1470-1365 cm⁻¹ gem_di gem-Dimethyl (Doublet) ~1385 & ~1370 cm⁻¹ CH2_wag -CH₂Cl Wag 1300-1150 cm⁻¹ Molecule 1-Chloro-2,2-dimethylpentane Molecule->CH_stretch Molecule->CCl_stretch Molecule->CH_bend Molecule->gem_di Molecule->CH2_wag

Caption: Predicted vibrational modes for 1-chloro-2,2-dimethylpentane.

Experimental Protocol for Infrared Spectroscopy of 1-Chloro-2,2-dimethylpentane

This section outlines a detailed methodology for obtaining a high-quality infrared spectrum of a liquid alkyl halide such as 1-chloro-2,2-dimethylpentane using a Fourier Transform Infrared (FTIR) spectrometer.

1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared region (4000-400 cm⁻¹).

  • Sample Cell: Salt plates (e.g., NaCl or KBr) for creating a thin liquid film.

  • Sample: 1-Chloro-2,2-dimethylpentane (liquid).

  • Solvent: A volatile solvent (e.g., dichloromethane (B109758) or hexane) for cleaning the salt plates.

  • Consumables: Pasteur pipettes, lens paper.

2. Sample Preparation (Neat Liquid Film)

  • Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a lens paper moistened with a volatile solvent and allow them to dry completely in a desiccator.

  • Place one to two drops of the liquid 1-chloro-2,2-dimethylpentane onto the center of one salt plate using a Pasteur pipette.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

3. Data Acquisition

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Instrument Parameters: Set the following parameters for data collection:

    • Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Apodization: Happ-Genzel.

  • Sample Spectrum: Place the sample holder with the prepared liquid film into the spectrometer's sample compartment.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

4. Data Processing and Analysis

  • The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

  • Identify and label the major absorption peaks.

  • Correlate the observed peak frequencies with known vibrational modes of the functional groups present in 1-chloro-2,2-dimethylpentane as detailed in the data table above. Pay particular attention to the C-H stretching region (3000-2850 cm⁻¹), the C-H bending region (1470-1365 cm⁻¹), the characteristic wag of the -CH₂Cl group (1300-1150 cm⁻¹), and the C-Cl stretching frequency in the fingerprint region (850-550 cm⁻¹).[1]

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment.

G IR Spectroscopy Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis instrument_setup Instrument Setup & Background Scan sample_prep Sample Preparation (Liquid Film) instrument_setup->sample_prep data_acq Data Acquisition (Sample Scan) sample_prep->data_acq data_proc Data Processing (Background Correction) data_acq->data_proc peak_analysis Peak Identification & Assignment data_proc->peak_analysis interpretation Spectral Interpretation peak_analysis->interpretation

Caption: A typical workflow for an IR spectroscopy experiment.

References

Exploratory

An In-depth Technical Guide to the Solubility Characteristics of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2-dimethylpentane. Due to a lack of specifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2-dimethylpentane. Due to a lack of specific experimental solubility data in publicly available literature for this compound, this guide synthesizes information based on the well-established principles of organic chemistry, the known behavior of analogous haloalkanes, and general experimental methodologies. The content herein serves as a predictive resource for professionals in research and development, offering insights into solvent selection and handling of 1-chloro-2,2-dimethylpentane. This guide covers the theoretical basis for its solubility, predicted solubility in a range of common laboratory solvents, and standardized experimental protocols for solubility determination.

Introduction to 1-Chloro-2,2-dimethylpentane

1-Chloro-2,2-dimethylpentane is a halogenated alkane with the chemical formula C₇H₁₅Cl. Its structure, featuring a seven-carbon chain with a chlorine atom and two methyl groups on the second carbon, results in a molecule with a significant nonpolar character and weak polarity. The carbon-chlorine bond introduces a dipole moment, but the large, branched alkyl group dominates the molecule's physical properties. Understanding its solubility is crucial for its application in organic synthesis, as a reaction medium, or in purification processes.

The general principle governing the solubility of non-ionic organic compounds is "like dissolves like."[1][2] This means that substances with similar intermolecular forces tend to be soluble in one another.[1] Haloalkanes, like 1-chloro-2,2-dimethylpentane, are considered weakly polar molecules.[1] The primary intermolecular forces at play are London dispersion forces, which increase with the size and surface area of the molecule, and weaker dipole-dipole interactions arising from the carbon-halogen bond.[3]

Predicted Solubility Profile

Based on the "like dissolves like" principle, 1-chloro-2,2-dimethylpentane is expected to be readily soluble in nonpolar and weakly polar organic solvents.[4][5] The energy required to break the intermolecular forces within the haloalkane and the organic solvent is comparable to the energy released when new interactions are formed between them.[6][7]

Conversely, its solubility in highly polar solvents, particularly water, is predicted to be very low.[4] This is because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak dipole-dipole and dispersion forces that would form between the haloalkane and water.[3] Disrupting the water's hydrogen-bonding network to accommodate the nonpolar alkyl chain is energetically unfavorable.[6]

Data Presentation: Predicted Solubility of 1-Chloro-2,2-dimethylpentane

The following table summarizes the predicted solubility of 1-chloro-2,2-dimethylpentane in a variety of common laboratory solvents. The predictions are qualitative and based on the structural analogy to other haloalkanes and the principles of intermolecular forces.

Solvent Solvent Type Predicted Solubility Primary Intermolecular Forces of Interaction
Water (H₂O)Polar ProticInsoluble/Very LowLondon Dispersion Forces
Methanol (CH₃OH)Polar ProticLow to MediumLondon Dispersion Forces, Dipole-Dipole
Ethanol (C₂H₅OH)Polar ProticMediumLondon Dispersion Forces, Dipole-Dipole
Acetone (C₃H₆O)Polar AproticHighLondon Dispersion Forces, Dipole-Dipole
Diethyl Ether (C₄H₁₀O)Weakly PolarHighLondon Dispersion Forces, Dipole-Dipole
Hexane (C₆H₁₄)NonpolarHigh (Miscible)London Dispersion Forces
Toluene (C₇H₈)NonpolarHigh (Miscible)London Dispersion Forces
Dichloromethane (CH₂Cl₂)Polar AproticHigh (Miscible)London Dispersion Forces, Dipole-Dipole
Tetrahydrofuran (THF, C₄H₈O)Polar AproticHighLondon Dispersion Forces, Dipole-Dipole

Experimental Protocols for Solubility Determination

For a definitive determination of the solubility of 1-chloro-2,2-dimethylpentane, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a liquid organic compound in various solvents.

Objective:

To quantitatively determine the solubility of 1-chloro-2,2-dimethylpentane in a selected solvent at a specific temperature.

Materials:
  • 1-Chloro-2,2-dimethylpentane (solute)

  • Selected solvents (e.g., water, hexane, ethanol)

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Calibrated volumetric flasks and pipettes

  • Vials with screw caps

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a refractometer

  • Centrifuge (optional)

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-chloro-2,2-dimethylpentane to a known volume of the chosen solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.[8]

  • Sample Preparation for Analysis:

    • After equilibration, cease agitation and allow the mixture to stand in the thermostatic bath for several hours to permit the separation of the undissolved solute.

    • Carefully extract a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette, ensuring no undissolved solute is transferred. Centrifugation can be employed to facilitate a clearer separation of the layers.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 1-chloro-2,2-dimethylpentane in the same solvent with known concentrations.

    • Analyze the standard solutions and the saturated sample solution using a suitable analytical technique. Gas chromatography is often preferred for volatile organic compounds.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standard solutions.

    • Determine the concentration of 1-chloro-2,2-dimethylpentane in the saturated sample by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility as grams of solute per 100 grams of solvent, molarity (mol/L), or mole fraction at the specified temperature.

Visualization of Solubility Principles

The following diagrams illustrate the key concepts governing the solubility of 1-chloro-2,2-dimethylpentane.

G Solubility Workflow for 1-Chloro-2,2-dimethylpentane cluster_polar cluster_nonpolar start Start: Select Solute (1-Chloro-2,2-dimethylpentane) solute_char Characterize Solute: - Weakly Polar - Primary Force: London Dispersion - Secondary Force: Dipole-Dipole start->solute_char mismatch Mismatched Intermolecular Forces (Energy cost to break H-bonds is high) match Matched Intermolecular Forces ('Like Dissolves Like') solvent_select Select Solvent polar_solvent Polar Solvent (e.g., Water) solvent_select->polar_solvent nonpolar_solvent Nonpolar/Weakly Polar Solvent (e.g., Hexane, Ether) solvent_select->nonpolar_solvent polar_forces Solvent Forces: Strong H-Bonds polar_solvent->polar_forces nonpolar_forces Solvent Forces: London Dispersion nonpolar_solvent->nonpolar_forces polar_forces->mismatch nonpolar_forces->match insoluble Result: Insoluble / Poorly Soluble mismatch->insoluble soluble Result: Soluble / Miscible match->soluble

Caption: Logical workflow for predicting solubility.

G Intermolecular Forces in Solution cluster_insoluble Scenario 1: 1-Chloro-2,2-dimethylpentane in Water cluster_soluble Scenario 2: 1-Chloro-2,2-dimethylpentane in Hexane solute1 Solute-Solute (Weak: LDF, Dipole-Dipole) solution1 Solute-Solvent (Weak: LDF, Dipole-Dipole) solute1->solution1 Energy Cost solvent1 Solvent-Solvent (Strong: H-Bonds) solvent1->solution1 High Energy Cost solution1->solvent1 Low Energy Release label_insoluble Result: Insoluble solute2 Solute-Solute (Weak: LDF, Dipole-Dipole) solution2 Solute-Solvent (Weak: LDF) solute2->solution2 Energy Cost solvent2 Solvent-Solvent (Weak: LDF) solvent2->solution2 Energy Cost solution2->solvent2 Comparable Energy Release label_soluble Result: Soluble

Caption: Energetics of dissolution comparison.

References

Foundational

A Technical Guide to the Chemical Stability and Storage of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Chloro-2,2-dimethylpenta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Chloro-2,2-dimethylpentane. While specific experimental stability data for this compound is limited in publicly available literature, this document synthesizes information from structurally related alkyl halides and fundamental chemical principles to provide a robust framework for its handling, storage, and stability assessment. This guide includes recommended storage conditions, predicted degradation pathways, and detailed, adaptable experimental protocols for stability analysis.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1-Chloro-2,2-dimethylpentane is presented below. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₇H₁₅ClChemScene[1]
Molecular Weight 134.65 g/mol PubChem[2]
CAS Number 128399-41-7ChemScene[1]
Appearance Colorless to Almost colorless clear liquidTCI Chemicals[3] (for a similar compound)
Boiling Point Not available
Melting Point Not available
Purity ≥95%ChemScene[1]

Recommended Storage Conditions

Based on safety data sheets for structurally similar alkyl halides, such as 1-chloro-2,2-dimethylpropane, the following storage conditions are recommended to ensure the stability and safety of 1-Chloro-2,2-dimethylpentane.

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated place. Keep cool.[3]To minimize the rate of potential degradation reactions and to prevent pressure build-up in the container.
Atmosphere Store under an inert atmosphere.To prevent oxidation and reactions with atmospheric moisture.
Light Exposure Store in a light-resistant container.Alkyl halides can be susceptible to photodegradation.
Container Keep container tightly closed in a dry place.[3]To prevent contamination and hydrolysis from atmospheric moisture.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]Alkyl halides are often flammable liquids.

Predicted Chemical Stability and Degradation Pathways

Nucleophilic Substitution (Hydrolysis)

In the presence of water or other nucleophiles, 1-Chloro-2,2-dimethylpentane can undergo hydrolysis to form the corresponding alcohol, 2,2-dimethylpentan-1-ol. This reaction is typically slow for primary alkyl halides but can be accelerated by elevated temperatures or the presence of a base.

G cluster_0 Hydrolysis 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane 2,2-dimethylpentan-1-ol 2,2-dimethylpentan-1-ol 1-Chloro-2,2-dimethylpentane->2,2-dimethylpentan-1-ol SN2 Reaction HCl HCl H2O H2O

Caption: Predicted hydrolysis pathway of 1-Chloro-2,2-dimethylpentane.

Elimination (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, 1-Chloro-2,2-dimethylpentane can undergo an elimination reaction to form an alkene. Due to the presence of hydrogens on the adjacent carbon (C3), the likely product is 2,2-dimethylpent-1-ene.

G cluster_1 Elimination (Dehydrohalogenation) 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane 2,2-dimethylpent-1-ene 2,2-dimethylpent-1-ene 1-Chloro-2,2-dimethylpentane->2,2-dimethylpent-1-ene E2 Reaction BH+ + Cl- BH+ + Cl- Base Base

Caption: Predicted elimination pathway of 1-Chloro-2,2-dimethylpentane.

Experimental Protocols for Stability Assessment

The following are detailed, adaptable experimental protocols for assessing the stability of 1-Chloro-2,2-dimethylpentane. These protocols are based on standard methods for the analysis of alkyl halides.

Forced Degradation Study (Stress Testing)

This study is designed to identify potential degradation products and pathways under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare solutions of 1-Chloro-2,2-dimethylpentane (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, water/acetonitrile mixtures).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid or solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize acidic and basic samples.

    • Analyze all samples, including a control sample stored under normal conditions, by a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

G cluster_2 Forced Degradation Workflow Sample_Preparation Prepare Solutions of 1-Chloro-2,2-dimethylpentane Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Preparation->Stress_Conditions Sampling Withdraw Aliquots at Time Points Stress_Conditions->Sampling Analysis Analyze by GC-MS Sampling->Analysis

Caption: Experimental workflow for a forced degradation study.

Long-Term Stability Study

This study is designed to evaluate the stability of 1-Chloro-2,2-dimethylpentane under recommended storage conditions over an extended period.

Methodology:

  • Sample Storage: Store multiple, sealed vials of 1-Chloro-2,2-dimethylpentane under the recommended storage conditions (see Section 2).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Sample Analysis: At each time point, analyze a vial for:

    • Purity: Using a validated GC method to determine the percentage of the active compound remaining.

    • Degradation Products: Using GC-MS to identify and quantify any degradation products.

    • Appearance: Visually inspect for any changes in color or clarity.

G cluster_3 Long-Term Stability Study Logic Store_Sample Store under Recommended Conditions Time_Point Time Point Reached? Store_Sample->Time_Point Analyze_Sample Analyze for Purity, Degradants, and Appearance Time_Point->Analyze_Sample Yes End_Study End of Study Time_Point->End_Study No (Final Time Point) Analyze_Sample->Store_Sample

Caption: Logical flow for a long-term stability study.

Conclusion

While specific experimental data on the stability of 1-Chloro-2,2-dimethylpentane is not extensively documented, its chemical nature as a primary alkyl halide provides a strong basis for predicting its stability and degradation pathways. Adherence to the recommended storage conditions is crucial for maintaining its purity and minimizing degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this compound in their work. Further empirical studies are encouraged to establish a definitive stability profile for 1-Chloro-2,2-dimethylpentane.

References

Exploratory

safety data sheet (SDS) and handling information for 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-Chloro-2,2-dimethylpentane (CAS No. 128399-41-7) is a specialty chemical with limited publicly available safety and toxicological data. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Chloro-2,2-dimethylpentane (CAS No. 128399-41-7) is a specialty chemical with limited publicly available safety and toxicological data. This guide has been compiled using available information for the substance and by extrapolating data from structurally similar halogenated alkanes, such as 1-Chloro-3,3-dimethylbutane and 1-Chloro-2,2-dimethylpropane. This information is intended for guidance by appropriately trained personnel and does not constitute a formal Safety Data Sheet (SDS). Users should conduct a thorough risk assessment before handling this compound.

Chemical Identification

IdentifierValue
IUPAC Name 1-chloro-2,2-dimethylpentane[1]
Synonyms None readily available[2]
CAS Number 128399-41-7[1][2]
Molecular Formula C₇H₁₅Cl[1][2]
Molecular Weight 134.65 g/mol [1][2]
Structure SMILES: CCCC(C)(C)CCl[2]

Hazard Identification and Classification

Anticipated Hazards:

  • Flammable Liquid: Halogenated alkanes of this molecular weight are typically flammable liquids. Analogs like 1-Chloro-3,3-dimethylbutane and 1-Chloro-2,2-dimethylpropane are classified as Highly Flammable Liquid (Category 2).[3][4] It is prudent to assume 1-Chloro-2,2-dimethylpentane poses a significant fire risk.

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Neurotoxicity: Like other solvents, it may have neurotoxic effects with acute or chronic exposure.[5]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

  • Keep container tightly closed and grounded.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Avoid breathing vapors, mist, or gas.[4]

  • Wash skin thoroughly after handling.[4]

  • Wear protective gloves, eye protection, and face protection.[4]

Physical and Chemical Properties

Quantitative data for 1-Chloro-2,2-dimethylpentane is limited. The following table includes data for the target compound where available and data from its structural analogs for reference.

Property1-Chloro-2,2-dimethylpentane1-Chloro-3,3-dimethylbutane (Analog)1-Chloro-2,2-dimethylpropane (Analog)
Appearance Colorless Liquid (Anticipated)Colorless Liquid[3]Colorless Liquid[5]
Boiling Point No data available114.4 - 118 °C[3][6][7]84 - 85 °C
Melting Point No data available-35.1 °C (estimate)[6]-20 °C[8]
Flash Point No data available7 °C[7]No data available
Density No data available0.867 - 0.87 g/cm³[3][6]0.866 g/mL[8]
Vapor Pressure No data available23.6 mmHg at 25°C[3]No data available
Water Solubility Insoluble (Anticipated)Not miscible or difficult to mix[6]Immiscible[8]
LogP (Octanol/Water) 3.05 - 3.4 (Computed)[1][2]2.66 (Computed)[9]No data available

Handling, Storage, and First Aid

Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Use spark-proof tools and explosion-proof equipment.[7]

  • To avoid ignition from static electricity, all metal parts of equipment must be grounded.[7]

  • Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]

  • Handle under an inert atmosphere as some analogs are air-sensitive.

Storage:

  • Store in a cool, dry, well-ventilated place away from heat and ignition sources.[7]

  • Keep the container tightly closed.

  • Store separately from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

Experimental Protocols & Methodologies

The data presented in Safety Data Sheets are derived from standardized experimental tests, often following OECD (Organisation for Economic Co-operation and Development) or similar guidelines. While the specific reports for this compound are not public, the methodologies are well-established.

  • Flash Point Determination: This is typically determined using a Pensky-Martens Closed Cup Tester (e.g., ASTM D93) or a similar apparatus. The method involves heating the liquid at a controlled rate while introducing an ignition source to the vapor space to find the lowest temperature at which the vapors ignite.

  • Acute Toxicity (e.g., LD50): Acute oral toxicity is often determined using the OECD Test Guideline 423 (Acute Toxic Class Method). This involves administering the substance to a group of fasted animals (e.g., rats) in a stepwise procedure. The outcome (mortality or survival) determines the next dose, allowing for classification and labeling.

  • Purity Analysis (GC): The purity of organic compounds like this is commonly determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the column's stationary phase. The relative area of the peaks corresponds to the concentration of each component.[3]

Chemical Safety Workflow

The following diagram illustrates a generalized workflow for the safe handling and risk assessment of a laboratory chemical like 1-Chloro-2,2-dimethylpentane.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Procedure cluster_emergency Emergency Response start Identify Chemical (1-Chloro-2,2-dimethylpentane) sds Review SDS & Literature start->sds risk Conduct Risk Assessment (Hazards, Exposure) sds->risk ppe Select & Don PPE (Gloves, Goggles, Lab Coat) risk->ppe spill Spill Occurs risk->spill Plan for Contingency fire Fire Occurs risk->fire hood Work in Fume Hood ppe->hood ground Ground Equipment (Prevent Static Discharge) hood->ground weigh Transfer / Weigh Chemical ground->weigh decon Decontaminate Glassware & Work Area weigh->decon waste Dispose of Waste (Halogenated Waste Stream) decon->waste store Store Securely waste->store evac Evacuate & Alert spill->evac absorb Absorb with Inert Material evac->absorb extinguish Use CO2, Dry Chemical, Foam fire->extinguish

Caption: General workflow for chemical risk assessment, handling, and emergency response.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Chloro-2,2-dimethylpentane via Free Radical Chlorination of 2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 1-chloro-2,2-dimethylpentane through the free radical chlorination of 2,2-dimethylp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-2,2-dimethylpentane through the free radical chlorination of 2,2-dimethylpentane (B165184). Free radical chlorination of alkanes is a foundational method for introducing functional groups, though it is often characterized by a lack of selectivity, yielding a mixture of isomeric products.[1][2][3] This unselective nature arises from the high reactivity of the chlorine radical, which can abstract primary, secondary, or tertiary hydrogen atoms at different rates.[4][5][6] The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.[3] This document outlines the experimental procedure, purification methods, and analytical techniques for product characterization, along with a theoretical distribution of the resulting monochlorinated isomers.

Introduction

The functionalization of alkanes is a critical process in organic synthesis, enabling the conversion of relatively inert hydrocarbons into more reactive intermediates for drug development and other applications. Free radical halogenation is a common strategy to achieve this, although controlling the regioselectivity can be challenging. The chlorination of 2,2-dimethylpentane serves as an illustrative example of this reaction, leading to a variety of monochlorinated products. The distribution of these products is influenced by the statistical probability of chlorine radical attack at different C-H bonds and the inherent reactivity of these bonds (tertiary > secondary > primary). A thorough understanding of this reaction is essential for predicting product outcomes and designing effective purification strategies.

Data Presentation: Theoretical Product Distribution

The free radical chlorination of 2,2-dimethylpentane is expected to yield four distinct monochlorinated isomers. The theoretical distribution of these products can be estimated based on the number of hydrogen atoms at each position and their relative reactivities toward chlorination (tertiary:secondary:primary ≈ 5:4:1).

Product NameStructureType of Hydrogen SubstitutedNumber of HydrogensRelative ReactivityCalculated Relative AmountTheoretical Yield (%)
1-Chloro-2,2-dimethylpentaneClCH₂C(CH₃)₂CH₂CH₂CH₃Primary (C1)313 x 1 = 311.1
3-Chloro-2,2-dimethylpentaneCH₃C(CH₃)₂CHClCH₂CH₃Secondary (C3)242 x 4 = 829.6
4-Chloro-2,2-dimethylpentaneCH₃C(CH₃)₂CH₂CHClCH₃Secondary (C4)242 x 4 = 829.6
1-Chloro-4,4-dimethylpentaneCH₃C(CH₃)₂CH₂CH₂CH₂ClPrimary (C5)313 x 1 = 311.1
3-Chloro-3-methylpentaneCH₃CH₂C(Cl)(CH₃)CH₂CH₃Tertiary (C2-methyl)616 x 1 = 622.2

Note: The relative reactivities are approximate and can be influenced by reaction conditions.

Experimental Protocols

Materials and Equipment
  • 2,2-dimethylpentane (99%+)

  • Sulfuryl chloride (SO₂Cl₂) (97%+) or Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile) (optional, if not using UV initiation)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • UV lamp (if using photochemical initiation)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Reaction Procedure
  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a drying tube or connected to a gas outlet to vent HCl produced during the reaction.

  • Reagent Preparation: In the round-bottom flask, dissolve 2,2-dimethylpentane in an inert solvent such as carbon tetrachloride.

  • Initiation:

    • Photochemical Initiation: Position a UV lamp to irradiate the reaction flask.

    • Thermal Initiation: If using a chemical initiator like AIBN, add it to the reaction mixture.

  • Chlorination: Begin stirring the solution and, if using thermal initiation, heat the mixture to reflux. Slowly add sulfuryl chloride (or bubble chlorine gas through the solution) from the dropping funnel over a period of 1-2 hours. Maintain UV irradiation or reflux conditions throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS to observe the consumption of the starting material and the formation of chlorinated products.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid (HCl and any unreacted sulfuryl chloride), and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The resulting crude mixture of chlorinated alkanes can be separated by fractional distillation. The boiling points of the different isomers will vary, allowing for their separation.

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions by GC-MS to confirm the identity and purity of 1-chloro-2,2-dimethylpentane and the other isomers. The mass spectrum will show the characteristic isotopic pattern for a monochlorinated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to definitively determine the structure of each isolated isomer.

Mandatory Visualization

G Experimental Workflow for Free Radical Chlorination A Reaction Setup (Flask, Condenser, Stirrer) B Add 2,2-dimethylpentane and inert solvent A->B 1 C Initiation (UV Light or Heat + Initiator) B->C 2 D Slow addition of Chlorinating Agent (e.g., SO2Cl2) C->D 3 E Reaction Monitoring (GC-MS) D->E 4 F Work-up (Quenching, Washing, Drying) E->F 5 G Purification (Solvent Removal, Fractional Distillation) F->G 6 H Product Characterization (GC-MS, NMR) G->H 7 I Isolated 1-Chloro-2,2-dimethylpentane and other isomers H->I 8

References

Application

Application Notes and Protocols: Preparation and Use of Grignard Reagents from 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Introduction Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from sterically hindered alkyl halides, such as 1-chloro-2,2-dimethylpentane, presents unique challenges due to slower reaction rates and a higher propensity for side reactions like elimination. However, with optimized protocols, these reagents can be successfully synthesized and utilized as valuable intermediates in the construction of complex molecular architectures, a critical aspect of drug development and materials science.

This document provides detailed application notes and experimental protocols for the preparation of 2,2-dimethylpentylmagnesium chloride and its subsequent reaction with common electrophiles.

Challenges in the Synthesis of Sterically Hindered Grignard Reagents

The formation of Grignard reagents from neopentyl-type halides like 1-chloro-2,2-dimethylpentane is often sluggish. The steric bulk around the reaction center can impede the approach of the alkyl halide to the magnesium surface. This can lead to lower yields and the formation of byproducts through elimination reactions. To overcome these challenges, activation of the magnesium surface and careful control of reaction conditions are paramount.

Data Presentation

The following tables summarize quantitative data for the preparation of 2,2-dimethylpentylmagnesium chloride and its subsequent reactions. Please note that yields for sterically hindered Grignard reagents can be variable and are highly dependent on the quality of reagents and the strict adherence to anhydrous conditions.

Table 1: Preparation of 2,2-Dimethylpentylmagnesium Chloride

ParameterValueNotes
Starting Material 1-Chloro-2,2-dimethylpentane
Solvent Anhydrous Tetrahydrofuran (THF)THF is generally preferred over diethyl ether for less reactive halides.[1]
Magnesium Activation Iodine (catalytic)Other activators like 1,2-dibromoethane (B42909) can also be used.
Reaction Temperature 25-30 °C (initiation), then refluxGentle heating is often required to maintain the reaction.
Typical Yield 60-75%Yields can be lower than for unhindered primary alkyl halides.

Table 2: Reactions of 2,2-Dimethylpentylmagnesium Chloride with Electrophiles

ElectrophileProductReaction ConditionsTypical Yield
Benzaldehyde (B42025)1-Phenyl-3,3-dimethyl-1-hexanolTHF, 0 °C to rt, 2 h70-85%
Cyclohexanone (B45756)1-(2,2-Dimethylpentyl)cyclohexan-1-olTHF, 0 °C to rt, 3 h65-80%

Experimental Protocols

Protocol 1: Preparation of 2,2-Dimethylpentylmagnesium Chloride

This protocol describes the synthesis of 2,2-dimethylpentylmagnesium chloride from 1-chloro-2,2-dimethylpentane.

Materials:

  • 1-Chloro-2,2-dimethylpentane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all glassware must be oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stirrer, reflux condenser (equipped with a drying tube or inert gas inlet), and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will then sublime on the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of 1-chloro-2,2-dimethylpentane in the remaining anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the chloride solution to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and a slight exotherm.

  • Addition: Once the reaction has initiated, add the remaining 1-chloro-2,2-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Storage and Use: The resulting greyish solution of 2,2-dimethylpentylmagnesium chloride should be used immediately for subsequent reactions. The concentration can be determined by titration if necessary.

Protocol 2: Reaction of 2,2-Dimethylpentylmagnesium Chloride with Benzaldehyde

This protocol details the synthesis of 1-phenyl-3,3-dimethyl-1-hexanol.

Materials:

  • Solution of 2,2-dimethylpentylmagnesium chloride in THF (from Protocol 1)

  • Benzaldehyde (1.0 eq relative to the Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, cool the solution of 2,2-dimethylpentylmagnesium chloride to 0 °C using an ice bath.

  • Addition of Electrophile: Prepare a solution of benzaldehyde in anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Protocol 3: Reaction of 2,2-Dimethylpentylmagnesium Chloride with Cyclohexanone

This protocol details the synthesis of 1-(2,2-dimethylpentyl)cyclohexan-1-ol.

Materials:

  • Solution of 2,2-dimethylpentylmagnesium chloride in THF (from Protocol 1)

  • Cyclohexanone (1.0 eq relative to the Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, cool the solution of 2,2-dimethylpentylmagnesium chloride to 0 °C using an ice bath.

  • Addition of Electrophile: Prepare a solution of cyclohexanone in anhydrous THF. Add the cyclohexanone solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Visualizations

Grignard_Preparation Start 1-Chloro-2,2-dimethylpentane + Mg Turnings Initiation Initiation (Iodine, THF) Start->Initiation Reaction Grignard Formation (Reflux in THF) Initiation->Reaction Product 2,2-Dimethylpentylmagnesium Chloride Reaction->Product

Caption: Workflow for the preparation of 2,2-dimethylpentylmagnesium chloride.

Grignard_Reaction_Workflow Grignard 2,2-Dimethylpentylmagnesium Chloride (in THF) Addition Nucleophilic Addition (0 °C to rt) Grignard->Addition Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Addition Workup Aqueous Workup (NH4Cl solution) Addition->Workup Product Alcohol Product Workup->Product

Caption: General workflow for the reaction of the Grignard reagent with an electrophile.

References

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2,2-dimethylpentane is a primary alkyl halide that exhibits unique reactivity in nucleophilic substitution and elimination reactions d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-dimethylpentane is a primary alkyl halide that exhibits unique reactivity in nucleophilic substitution and elimination reactions due to significant steric hindrance at the carbon adjacent to the reaction center (the β-carbon). This steric bulk, imparted by a quaternary carbon, dramatically influences the reaction pathways, often leading to outcomes that deviate from those of typical primary alkyl halides. These application notes provide a detailed overview of the reactivity of 1-chloro-2,2-dimethylpentane, including experimental protocols and comparative data to guide researchers in designing synthetic strategies involving this and structurally related neopentyl-type substrates.

Reactivity Overview

Nucleophilic substitution reactions of 1-chloro-2,2-dimethylpentane are notably slow. The primary reason is the steric hindrance that impedes the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) mechanism. While unimolecular nucleophilic substitution (S(_N)1) is also generally unfavorable due to the formation of a highly unstable primary carbocation, under certain conditions, a carbocation-mediated pathway involving rearrangement can occur. Elimination reactions, particularly bimolecular elimination (E2), are often competing and can become the major pathway, especially in the presence of strong, bulky bases.

Data Presentation: Comparative Reaction Kinetics

The steric hindrance in neopentyl-type halides like 1-chloro-2,2-dimethylpentane drastically reduces S(_N)2 reactivity. The following table provides a comparison of relative reaction rates for S(_N)2 reactions of various alkyl bromides, illustrating the profound effect of steric hindrance.

Alkyl Bromide Structure Relative Rate (S(_N)2)
Methyl bromideCH(_3)Br30
Ethyl bromideCH(_3)CH(_2)Br1
Isopropyl bromide(CH(_3))(_2)CHBr0.02
tert-Butyl bromide(CH(_3))(_3)CBr~0
Neopentyl bromide(CH(_3))(_3)CCH(_2)Br0.00001

Data is illustrative and compiled from various sources on relative S(_N)2 reaction rates.

The choice of leaving group also influences the reaction rate, although the steric effects of the neopentyl group remain dominant. The following table summarizes the relative rate constants for the reaction of various neopentyl derivatives with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) at 100°C.

Neopentyl Derivative Leaving Group Relative Rate Constant
Neopentyl Iodide-IMost Reactive
Neopentyl Bromide-BrModerately Reactive
Neopentyl Chloride-ClLeast Reactive
Neopentyl Tosylate-OTsLess Reactive than Iodide/Bromide

This data highlights an unusual reactivity pattern where for the sterically hindered neopentyl system, iodide and bromide are better leaving groups than tosylate, contrary to general trends.[1]

Experimental Protocols

Protocol 1: S(_N)1 Solvolysis with Rearrangement

This protocol describes a typical solvolysis reaction where 1-chloro-2,2-dimethylpentane is heated in a protic solvent, leading to a rearranged substitution product. The reaction is promoted by the use of a silver salt, which facilitates the departure of the chloride leaving group.[2][3][4][5]

Objective: To synthesize 2-ethoxy-2,3-dimethylpentane via an S(_N)1 reaction with carbocation rearrangement.

Materials:

  • 1-Chloro-2,2-dimethylpentane

  • Anhydrous ethanol

  • Silver nitrate (B79036) (AgNO(_3))

  • Sodium bicarbonate (NaHCO(_3)), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,2-dimethylpentane (e.g., 5.0 g) in 50 mL of anhydrous ethanol.

  • Add a stoichiometric equivalent of silver nitrate to the solution.

  • Heat the mixture to reflux with stirring. The formation of a white precipitate (AgCl) indicates the progress of the reaction.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the silver chloride precipitate.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the product by fractional distillation.

Expected Outcome: The major product will be the rearranged ether, 2-ethoxy-2,3-dimethylpentane, formed via a 1,2-hydride shift in the intermediate carbocation.

Protocol 2: E2 Elimination with a Strong, Bulky Base

This protocol describes the E2 elimination of 1-chloro-2,2-dimethylpentane using a strong, sterically hindered base to favor the formation of the less substituted (Hofmann) alkene.[6][7][8][9]

Objective: To synthesize 2,2-dimethylpent-1-ene as the major product via an E2 elimination reaction.

Materials:

  • 1-Chloro-2,2-dimethylpentane

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tert-butanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Anhydrous calcium chloride (CaCl(_2))

Procedure:

  • Set up a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add potassium tert-butoxide (e.g., 1.5 molar equivalents) to 40 mL of anhydrous tert-butanol.

  • Stir the mixture until the base is fully dissolved.

  • Add 1-chloro-2,2-dimethylpentane (1.0 molar equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor its progress by GC.

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with a low-boiling pentane (B18724) (e.g., 3 x 30 mL).

  • Combine the organic extracts and wash with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Carefully distill the solvent and then the product, collecting the fraction corresponding to 2,2-dimethylpent-1-ene.

Expected Outcome: The major product will be the Hofmann elimination product, 2,2-dimethylpent-1-ene, due to the steric bulk of the tert-butoxide base favoring abstraction of the less hindered primary proton.

Mandatory Visualizations

SN1_Rearrangement 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane Primary Carbocation Primary Carbocation (Unstable) 1-Chloro-2,2-dimethylpentane->Primary Carbocation Slow, RDS -Cl- Tertiary Carbocation Tertiary Carbocation (More Stable) Primary Carbocation->Tertiary Carbocation 1,2-Hydride Shift (Fast) Protonated Ether Protonated Ether Tertiary Carbocation->Protonated Ether Nucleophilic Attack (Ethanol) Rearranged Product 2-Ethoxy-2,3-dimethylpentane Protonated Ether->Rearranged Product -H+

Caption: S(_N)1 reaction pathway with carbocation rearrangement.

SN2_Hindrance cluster_0 S-N-2 Transition State Nucleophile Nu:- Substrate C-Cl (1-Chloro-2,2-dimethylpentane) Nucleophile->Substrate Backside Attack Blocked Hindrance Steric Hindrance from Quaternary Carbon

Caption: Steric hindrance preventing the S(_N)2 backside attack.

E2_Elimination Substrate 1-Chloro-2,2-dimethylpentane Transition State Concerted Transition State Substrate->Transition State Base KOt-Bu Base->Substrate Proton Abstraction Product 2,2-dimethylpent-1-ene (Hofmann Product) Transition State->Product Loss of Cl-

Caption: E2 elimination pathway leading to the Hofmann product.

References

Application

Application Notes and Protocols for Exploring SN1 and SN2 Reaction Pathways of Neopentyl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction Neopentyl halides ((CH₃)₃CCH₂X) present a unique case study in the investigation of nucleophilic substitution reactions. As primary alkyl halid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl halides ((CH₃)₃CCH₂X) present a unique case study in the investigation of nucleophilic substitution reactions. As primary alkyl halides, they are sterically hindered at the β-carbon, which significantly impacts their reactivity and the mechanistic pathways they follow. Understanding the delicate balance between the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) pathways for these substrates is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other areas of chemical research.

These application notes provide a detailed overview of the competing SN1 and SN2 reaction pathways for neopentyl halides, supported by quantitative kinetic data. Detailed experimental protocols are also provided to enable researchers to investigate these phenomena in their own laboratories.

SN2 Reaction Pathway: A Case of Extreme Steric Hindrance

The SN2 reaction proceeds via a one-step mechanism where a nucleophile attacks the electrophilic carbon from the backside of the leaving group. For most primary alkyl halides, this pathway is favored. However, in the case of neopentyl halides, the bulky tert-butyl group adjacent to the reaction center creates substantial steric hindrance, severely impeding the backside attack of the nucleophile.[1][2][3][4][5][6] This results in an exceptionally slow SN2 reaction rate.[3][7][8] While extremely sluggish, if the SN2 reaction does occur, it yields the direct substitution product without any skeletal rearrangement.[3]

Quantitative Data for SN2 Reactions

The profound effect of steric hindrance on the SN2 reactivity of neopentyl halides is evident in their reaction rate constants compared to less hindered primary alkyl halides.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
CH₃BrLiClAcetone256.0 x 10⁻³23,077
CH₃CH₂BrLiClAcetone259.9 x 10⁻⁵381
(CH₃)₂CHCH₂BrLiClAcetone251.5 x 10⁻⁵58
(CH₃)₃CCH₂BrLiClAcetone252.6 x 10⁻⁸1

Data sourced from JACS 1975, 97, 3694.[2]

Neopentyl DerivativeNucleophileSolventTemperature (°C)Rate Constant (mol⁻¹ dm³ s⁻¹)
Neopentyl-OTsNaN₃DMSO-d₆1001.21 x 10⁻³
Neopentyl-INaN₃DMSO-d₆100Higher than tosylate
Neopentyl-BrNaN₃DMSO-d₆100Higher than tosylate

Data sourced from ACS Omega 2022, 7, 21, 17896–17903.[9]

SN1 Reaction Pathway: The Role of Carbocation Rearrangement

Under conditions that favor ionization, such as heating in a polar, weakly nucleophilic solvent, neopentyl halides can undergo substitution via an SN1-like mechanism.[3][10] A direct SN1 reaction would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1][11] Instead, the reaction proceeds through a concerted process where the leaving group departs simultaneously with a 1,2-methyl shift (a Wagner-Meerwein rearrangement).[3][11][12] This rearrangement bypasses the formation of the primary carbocation and leads directly to a more stable tertiary carbocation.[12] This tertiary carbocation is then rapidly trapped by the solvent or nucleophile, resulting in rearranged products.[3][13][14]

Quantitative Data for SN1-type Reactions (Solvolysis)

Direct and comprehensive solvolysis data for neopentyl halides across a range of solvents is sparse in the literature. However, the solvolysis of neopentyl chloroformate serves as a useful model to illustrate the kinetic behavior in different solvent systems.

SolventTemperature (°C)Rate Constant (k x 10⁵ s⁻¹)
100% EtOH45.01.44
100% MeOH45.01.14
80% EtOH45.00.93
70% TFE45.00.89
70% HFIP45.00.87

Data for neopentyl chloroformate, sourced from Molecules 2012, 17, 13383-13394.[10]

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways and a general experimental workflow.

G cluster_sn2 SN2 Pathway (Extremely Slow) cluster_sn1 SN1 Pathway (with Rearrangement) Reactant_SN2 Neopentyl Halide + Nu⁻ TS_SN2 [Nu---CH₂(C(CH₃)₃)---X]⁻ (Hindered Transition State) Reactant_SN2->TS_SN2 Backside Attack Product_SN2 Direct Substitution Product TS_SN2->Product_SN2 Reactant_SN1 Neopentyl Halide TS_Rearrangement Concerted Leaving Group Departure and 1,2-Methyl Shift Reactant_SN1->TS_Rearrangement Slow TertiaryCarbocation Tertiary Carbocation Intermediate TS_Rearrangement->TertiaryCarbocation Product_SN1 Rearranged Substitution Product TertiaryCarbocation->Product_SN1 + Nu⁻ (Fast)

Caption: Competing SN1 and SN2 pathways for neopentyl halides.

G Start Prepare Reaction Mixture (Neopentyl Halide + Nucleophile/Solvent) Incubate Incubate at Controlled Temperature Start->Incubate Monitor Monitor Reaction Progress (e.g., NMR, Titration, GC) Incubate->Monitor Workup Reaction Quench and Work-up (e.g., Extraction) Monitor->Workup Kinetics Kinetic Analysis (Plot concentration vs. time) Monitor->Kinetics Analysis Product Characterization (e.g., NMR, GC-MS) Workup->Analysis

Caption: General experimental workflow for kinetic studies.

Experimental Protocols

Protocol 1: Kinetic Analysis of the SN2 Reaction of Neopentyl Bromide with Sodium Azide (B81097) via ¹H NMR

Objective: To determine the rate constant for the SN2 reaction of neopentyl bromide with sodium azide in a polar aprotic solvent.

Materials:

  • Neopentyl bromide

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 0.5 M).

    • In a clean, dry NMR tube, dissolve a precisely weighed amount of neopentyl bromide in a known volume of the sodium azide stock solution. The final concentrations should be accurately known (e.g., 0.1 M neopentyl bromide and 0.5 M sodium azide).

  • NMR Analysis:

    • Place the NMR tube in the NMR spectrometer, which has been pre-heated and stabilized at a constant temperature (e.g., 100 °C).

    • Acquire a proton NMR (¹H NMR) spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis:

    • Identify a characteristic peak for the starting material (e.g., the -CH₂-Br protons of neopentyl bromide) and the product (the -CH₂-N₃ protons of neopentyl azide).

    • Determine the relative concentrations of the starting material and product at each time point by integrating the respective peaks.

    • Since the concentration of the nucleophile (NaN₃) is in large excess, the reaction can be treated as pseudo-first-order.

    • Plot the natural logarithm of the concentration of neopentyl bromide (ln[R-Br]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of sodium azide.

Protocol 2: Investigation of the SN1 Solvolysis of Neopentyl Tosylate

Objective: To observe the formation of rearranged products from the solvolysis of a neopentyl derivative and to monitor the reaction progress.

Materials:

  • Neopentyl tosylate

  • Solvent (e.g., 80% aqueous ethanol)

  • Sodium bicarbonate (for quenching)

  • Anhydrous sodium sulfate (B86663)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Thermostated oil bath

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • GC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of neopentyl tosylate in the chosen solvolysis solvent (e.g., 100 mL of 80% ethanol).

    • Heat the reaction mixture to a constant temperature (e.g., 75 °C) in a thermostated oil bath.

  • Reaction Monitoring and Work-up:

    • At various time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a cold saturated solution of sodium bicarbonate.

    • Extract the quenched aliquot with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and prepare for GC-MS analysis.

  • Product Analysis:

    • Analyze the samples by GC-MS to identify the products formed. The expected major product will be the rearranged alcohol (2-methyl-2-butanol) and ether (2-ethoxy-2-methylbutane), along with potential elimination products.

    • Monitor the disappearance of the starting material and the appearance of the rearranged products over time to qualitatively assess the reaction progress.

  • Kinetic Analysis (Optional - by Titration):

    • To quantify the rate, the production of toluenesulfonic acid can be monitored by titration.

    • Set up the reaction as in step 1. At regular intervals, withdraw an aliquot and cool it rapidly in an ice bath.

    • Titrate the aliquot with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., bromothymol blue) to determine the concentration of acid produced.[7]

    • The first-order rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (reaction completion) and Vt is the volume at time t.

Conclusion

The study of neopentyl halides provides critical insights into the interplay of steric and electronic effects in nucleophilic substitution reactions. The extreme steric hindrance posed by the tert-butyl group renders the SN2 pathway exceptionally slow. Conversely, the SN1 pathway is accessible only through a concerted rearrangement to avoid the formation of an unstable primary carbocation, leading to rearranged products. The provided protocols offer robust methods for researchers to quantitatively and qualitatively explore these competing mechanisms, furthering the understanding of fundamental reaction pathways that are essential in the field of drug discovery and organic synthesis.

References

Method

Application Notes and Protocols: Free Radical Chlorination of 2,2-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed overview of the free radical chlorination of 2,2-dimethylpentane (B165184), a classic example of a halogenation r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the free radical chlorination of 2,2-dimethylpentane (B165184), a classic example of a halogenation reaction of alkanes. It outlines the underlying mechanism, regioselectivity, and provides a general protocol for conducting such a reaction in a laboratory setting. Due to the limited availability of specific quantitative product distribution data for 2,2-dimethylpentane, this report utilizes data from the closely related compound, 2-methylpentane, to illustrate the principles of product distribution in the free radical chlorination of branched alkanes.

Introduction

Free radical halogenation is a fundamental reaction in organic chemistry that allows for the functionalization of otherwise inert alkanes.[1][2] This process is particularly important in the synthesis of alkyl halides, which are versatile intermediates in the production of a wide range of organic compounds, including pharmaceuticals. The reaction proceeds via a chain mechanism involving free radical intermediates and is typically initiated by ultraviolet (UV) light or heat.[1][3] Understanding the mechanism and the factors that control the regioselectivity of this reaction is crucial for predicting and controlling the product distribution.

Mechanism of Free Radical Chlorination

The free radical chlorination of an alkane proceeds through a three-step chain mechanism: initiation, propagation, and termination.[1][2][3]

1. Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1]

2. Propagation: This phase consists of two repeating steps that sustain the chain reaction:

  • A chlorine radical abstracts a hydrogen atom from the alkane (R-H), in this case, 2,2-dimethylpentane, to form hydrogen chloride (HCl) and an alkyl radical (R•).
  • The resulting alkyl radical then reacts with another chlorine molecule (Cl₂) to produce the chlorinated alkane (R-Cl) and a new chlorine radical, which can then continue the chain.

3. Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical.

Regioselectivity

In alkanes with different types of hydrogen atoms (primary, secondary, and tertiary), the chlorine radical does not abstract them at equal rates. The stability of the resulting alkyl radical intermediate dictates the regioselectivity of the reaction. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Consequently, tertiary hydrogens are abstracted more readily than secondary hydrogens, which are in turn abstracted more readily than primary hydrogens.

For the chlorination of alkanes, the relative reactivity of tertiary, secondary, and primary C-H bonds is approximately 5:4:1. This selectivity influences the distribution of the monochlorinated products.

Product Distribution

The free radical chlorination of 2,2-dimethylpentane can theoretically yield four different monochlorinated constitutional isomers, as there are four distinct types of hydrogen atoms.

  • 1-chloro-2,2-dimethylpentane (primary)

  • 3-chloro-2,2-dimethylpentane (secondary)

  • 4-chloro-3,3-dimethylpentane (secondary, incorrect naming, should be 4-chloro-2,2-dimethylpentane) - Let's correct this to 4-chloro-2,2-dimethylpentane (secondary)

  • 1-chloro-4,4-dimethylpentane (primary, incorrect naming, should be from the other end) - Let's correct this to 5-chloro-2,2-dimethylpentane (primary)

To provide a quantitative example of product distribution in a branched alkane, the experimental data for the monochlorination of the similar compound, 2-methylpentane, is presented below. This illustrates how the number of each type of hydrogen and their relative reactivities determine the final product ratios.

Data Presentation: Monochlorination of 2-Methylpentane
Product NameType of Hydrogen AbstractedNumber of HydrogensRelative ReactivityCalculated RatioExperimental Yield (%)
1-chloro-2-methylpentanePrimary31315
2-chloro-2-methylpentaneTertiary15523
3-chloro-2-methylpentaneSecondary24830
4-chloro-2-methylpentaneSecondary24823
5-chloro-2-methylpentanePrimary6169

Note: The calculated ratio is obtained by multiplying the number of hydrogens by their relative reactivity. The experimental yields can vary with reaction conditions.

Experimental Protocols

The following is a general protocol for the photochlorination of a liquid alkane like 2,2-dimethylpentane.

Materials:

  • 2,2-dimethylpentane

  • Chlorine gas (or a source of chlorine, such as trichloroisocyanuric acid)

  • Inert solvent (e.g., carbon tetrachloride, if necessary)

  • Round-bottom flask

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., mercury vapor lamp)

  • Gas trap (for excess chlorine and HCl)

  • Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap containing a solution of sodium hydroxide (B78521) to neutralize excess chlorine and the HCl gas produced.

  • Reactant Addition: Place 2,2-dimethylpentane in the round-bottom flask. If a solvent is used, add it at this stage.

  • Initiation: Position a UV lamp next to the reaction flask.

  • Chlorination: While stirring the solution and irradiating it with the UV lamp, slowly bubble chlorine gas through the gas inlet tube into the reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reaction temperature.

  • Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

  • Work-up: Once the reaction is complete (e.g., after a predetermined time or when the starting material is consumed, as determined by techniques like GC), stop the chlorine flow and turn off the UV lamp.

  • Purification: The reaction mixture will contain the chlorinated products, unreacted alkane, and dissolved HCl. The HCl can be removed by washing the mixture with a dilute solution of sodium bicarbonate, followed by water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄).

  • Analysis and Separation: The product mixture can be analyzed by GC-MS to determine the relative amounts of the different monochlorinated isomers. The individual products can be separated by fractional distillation.

Visualizations

Reaction Mechanism

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light Cl_rad Cl• RH 2,2-Dimethylpentane R_rad Alkyl Radical• RH->R_rad + Cl• HCl HCl Cl_rad->HCl RCl Chlorinated Alkane R_rad->RCl + Cl2 Cl2_prop Cl2 Cl_rad_new Cl• rad1 Radical 1 stable_product Stable Product rad1->stable_product + Radical 2 rad2 Radical 2

Caption: The free radical chlorination mechanism.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup add_reactants Add 2,2-Dimethylpentane setup->add_reactants initiate Initiate with UV Light add_reactants->initiate add_chlorine Slowly Add Chlorine Gas initiate->add_chlorine monitor Monitor Reaction Progress add_chlorine->monitor workup Reaction Work-up (Wash with NaHCO3 and H2O) monitor->workup dry Dry Organic Layer workup->dry analyze Analyze Products by GC-MS dry->analyze separate Separate Isomers by Fractional Distillation analyze->separate end End separate->end

Caption: General experimental workflow for chlorination.

References

Application

Application Note: Characterization of 1-Chloro-2,2-dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2,2-dimethylpentane is a halogenated alkane of interest in synthetic organic chemistry and as a potential intermediate in the developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-dimethylpentane is a halogenated alkane of interest in synthetic organic chemistry and as a potential intermediate in the development of new chemical entities. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 1-Chloro-2,2-dimethylpentane. This application note provides a detailed protocol for the characterization of 1-Chloro-2,2-dimethylpentane using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 1-Chloro-2,2-dimethylpentane is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Chloro-2,2-dimethylpentane Sample Dilution Dilution with Hexane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Report Reporting TIC->Report LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch LibrarySearch->Report Data_Analysis_Flow MS_Signal Raw MS Signal TIC Total Ion Chromatogram MS_Signal->TIC Mass_Spectrum Mass Spectrum MS_Signal->Mass_Spectrum Peak_Integration Peak Integration TIC->Peak_Integration Retention_Time Retention Time Peak_Integration->Retention_Time Compound_ID Compound Identification: 1-Chloro-2,2-dimethylpentane Retention_Time->Compound_ID Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Library_Comparison Spectral Library Comparison (e.g., NIST) Mass_Spectrum->Library_Comparison Fragmentation_Analysis->Compound_ID Library_Comparison->Compound_ID

Method

Application Notes and Protocols for the Purification of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 1-Chloro-2,2-dimethylpentane, a halogenated alkane potentially used as a building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Chloro-2,2-dimethylpentane, a halogenated alkane potentially used as a building block in organic synthesis and drug development. The primary purification method detailed is fractional distillation, suitable for separating the target compound from impurities with different boiling points. Additional pre-distillation and post-distillation procedures, including washing and drying, are also described to ensure high purity of the final product.

Introduction

1-Chloro-2,2-dimethylpentane is a primary alkyl chloride. Its synthesis, typically from the corresponding alcohol (2,2-dimethylpentan-1-ol), may result in a crude product containing unreacted starting material, as well as side-products such as alkenes formed through elimination reactions. Effective purification is crucial to ensure the quality and reactivity of 1-Chloro-2,2-dimethylpentane in subsequent synthetic steps. Fractional distillation is the method of choice for separating liquids with different boiling points.

Physicochemical Properties and Data

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Purity (Commercial)
1-Chloro-2,2-dimethylpentaneC₇H₁₅Cl134.65[1]~145-155 (estimated)≥95%[2]
2,2-dimethylpentan-1-olC₇H₁₆O116.20146.6 - 154[3][4][5]N/A
1-Chloro-2,2-dimethylpropane (B1207488)C₅H₁₁Cl106.5984-85[6]N/A

Purification Workflow

The overall workflow for the purification of 1-Chloro-2,2-dimethylpentane from a crude reaction mixture is depicted below. The process involves a series of washing steps to remove acidic and water-soluble impurities, a drying step to remove residual water, and a final fractional distillation to isolate the pure product.

PurificationWorkflow Crude Crude 1-Chloro-2,2-dimethylpentane Wash_Water Wash with Water Crude->Wash_Water Remove water-soluble acids Wash_Bicarb Wash with NaHCO₃ (aq) Wash_Water->Wash_Bicarb Neutralize excess acid Waste Aqueous & Solid Waste Wash_Water->Waste Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Initial water removal Wash_Bicarb->Waste Drying Dry over Anhydrous MgSO₄ Wash_Brine->Drying Transfer organic layer Wash_Brine->Waste Filtration Filtration Drying->Filtration Remove drying agent Distillation Fractional Distillation Filtration->Distillation Transfer dried crude product Filtration->Waste Dispose of MgSO₄ Pure_Product Pure 1-Chloro-2,2-dimethylpentane Distillation->Pure_Product Collect desired fraction Distillation->Waste Dispose of residue

Caption: Purification workflow for 1-Chloro-2,2-dimethylpentane.

Experimental Protocols

Pre-Distillation Workup: Washing and Drying

This protocol describes the steps to remove acidic impurities and water from the crude 1-Chloro-2,2-dimethylpentane prior to distillation.

Materials:

  • Crude 1-Chloro-2,2-dimethylpentane

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filter paper and funnel or sintered glass funnel

Procedure:

  • Transfer the crude 1-Chloro-2,2-dimethylpentane to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The organic layer (1-Chloro-2,2-dimethylpentane) is expected to be the upper layer due to its lower density compared to water. Drain and discard the lower aqueous layer.

  • To neutralize any residual acid, add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Shake gently at first, with frequent venting, as carbon dioxide gas may be evolved. Then, shake more vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine solution. This helps to remove the bulk of the dissolved water in the organic layer.

  • Drain the lower aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to act as a drying agent. Swirl the flask gently. The drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the solution is dry.

  • Allow the flask to stand for 10-15 minutes to ensure complete drying.

  • Separate the dried organic liquid from the drying agent by gravity filtration or by careful decantation into a clean, dry round-bottom flask suitable for distillation.

Purification by Fractional Distillation

This protocol details the purification of the dried, crude 1-Chloro-2,2-dimethylpentane using fractional distillation at atmospheric pressure.

Materials:

  • Dried, crude 1-Chloro-2,2-dimethylpentane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Place the dried, crude 1-Chloro-2,2-dimethylpentane and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using a heating mantle or an oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

  • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

  • The temperature should stabilize as the vapor of the pure compound reaches the thermometer. Collect the fraction that distills over a narrow temperature range, which is expected to be around the boiling point of 1-Chloro-2,2-dimethylpentane (estimated at 145-155 °C).

  • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main fraction has been collected.

  • Change the receiving flask to collect any higher-boiling fractions or residue.

  • Stop the distillation before the distilling flask runs dry to prevent overheating and potential decomposition of the residue.

  • Allow the apparatus to cool completely before dismantling.

FractionalDistillation cluster_setup Fractional Distillation Apparatus Heating Heating Mantle Flask Distilling Flask (Crude Product) Heating->Flask Column Fractionating Column Flask->Column Head Distillation Head Column->Head Thermometer Thermometer Condenser Condenser Head->Condenser Receiver Receiving Flask (Pure Product) Condenser->Receiver Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser Cooling

References

Application

Formation of Grignard Reagents from Hindered Primary Alkyl Halides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the synthesis of these organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the synthesis of these organometallic compounds from sterically hindered primary alkyl halides, such as neopentyl bromide, presents significant challenges. The steric bulk around the reaction center impedes the insertion of magnesium, leading to slower reaction rates and an increased propensity for side reactions like elimination (E2) and Wurtz coupling. This application note provides a detailed protocol for the successful formation of Grignard reagents from hindered primary alkyl halides, focusing on neopentylmagnesium bromide as a representative example. It also explores various methods to overcome the inherent difficulties, including magnesium activation techniques and the use of reactivity-enhancing additives.

Challenges in Forming Grignard Reagents from Hindered Primary Alkyl Halides

The primary obstacle in the formation of Grignard reagents from hindered primary alkyl halides is the steric hindrance posed by the alkyl group. This steric bulk makes it difficult for the alkyl halide to approach the surface of the magnesium metal, which is a necessary step for the oxidative insertion of magnesium into the carbon-halogen bond. Consequently, the reaction is often sluggish and may require activation of the magnesium surface to initiate.

Furthermore, the increased steric strain can favor competing side reactions:

  • Elimination (E2 Reaction): The Grignard reagent, being a strong base, can abstract a proton from another molecule of the alkyl halide, leading to the formation of an alkene.

  • Wurtz Coupling: The already formed Grignard reagent can react with the starting alkyl halide, resulting in a homocoupled alkane dimer.

Careful control of reaction conditions and the use of appropriate activation methods are crucial to maximize the yield of the desired Grignard reagent and minimize these unwanted side products.

Methods for Magnesium Activation

To facilitate the reaction with hindered alkyl halides, activation of the magnesium surface is often necessary to remove the passivating layer of magnesium oxide and to increase the number of reactive sites. Common activation methods include:

  • Mechanical Activation: Physically crushing the magnesium turnings in the reaction flask can expose fresh, unoxidized metal surfaces.

  • Chemical Activation:

    • Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The iodine is thought to react with the magnesium surface, creating magnesium iodide, which helps to disrupt the oxide layer.

    • 1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can initiate the reaction. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning and activating the magnesium surface. The evolution of ethylene bubbles is a visual indicator of successful activation.

  • Rieke Magnesium: This is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt. Its high surface area makes it particularly effective for reactions with less reactive halides.

The Role of Solvents and Additives

The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent. For less reactive halides, such as hindered primary alkyl halides, THF is generally the preferred solvent due to its higher solvating power compared to diethyl ether.

In recent years, the use of lithium chloride (LiCl) as an additive has gained prominence, leading to the concept of "Turbo Grignard" reagents . LiCl is believed to break down the polymeric aggregates of the Grignard reagent in solution, leading to more soluble and reactive monomeric species. This enhanced reactivity is particularly beneficial for the formation of Grignard reagents from challenging substrates.

Quantitative Data Summary

The following table summarizes typical yields for the formation of neopentylmagnesium bromide under different reaction conditions. It is important to note that yields can be highly dependent on the specific experimental setup, purity of reagents, and efficiency of magnesium activation.

Alkyl HalideActivator/AdditiveSolventReaction Time (h)Yield (%)Reference
Neopentyl bromide1,2-DibromoethaneTHF1Not explicitly stated, but successful formation implied--INVALID-LINK--
Neopentyl chlorideNone specifiedTHFNot specifiedCommercially available as 1.0 M solution--INVALID-LINK--

Experimental Protocol: Preparation of Neopentylmagnesium Bromide

This protocol describes a general method for the preparation of neopentylmagnesium bromide in tetrahydrofuran (THF), incorporating best practices for handling hindered primary alkyl halides.

Materials:

  • Magnesium turnings

  • Neopentyl bromide (2,2-dimethyl-1-bromopropane)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (DBE)

  • Iodine crystal (optional)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel, drying tubes)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried before use to prevent quenching of the Grignard reagent. This can be achieved by oven-drying at 120 °C for several hours or by flame-drying under a stream of inert gas.

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be maintained under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • Gently warm the flask with a heat gun until the color of the iodine disappears or bubbling (ethylene evolution from DBE) is observed. This indicates that the magnesium surface is activated.

  • Initiation of the Grignard Reaction:

    • In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 10%) of the neopentyl bromide solution to the activated magnesium suspension.

    • The reaction mixture may need to be gently warmed to initiate the reaction. Successful initiation is indicated by the disappearance of the brown iodine color (if used), a slight increase in temperature, and the appearance of a cloudy or grayish solution.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining neopentyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

  • Completion of the Reaction:

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown suspension.

  • Determination of Grignard Reagent Concentration (Titration):

    • The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate (B1220275) solution.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the laboratory protocol for forming a Grignard reagent from a hindered primary alkyl halide.

Grignard_Formation_Workflow start Start glassware Dry Glassware (Oven or Flame-Dry) start->glassware setup Assemble Apparatus under Inert Gas (N2/Ar) glassware->setup add_mg Add Mg Turnings to Flask setup->add_mg activate_mg Activate Mg (Iodine or DBE) add_mg->activate_mg initiate Initiate Reaction (Add small portion of halide) activate_mg->initiate prepare_halide Prepare Alkyl Halide Solution in THF prepare_halide->initiate add_halide Dropwise Addition of Alkyl Halide initiate->add_halide reflux Maintain Gentle Reflux add_halide->reflux complete Stir to Complete Reaction reflux->complete titrate Determine Concentration (Titration) complete->titrate end Grignard Reagent Ready for Use titrate->end

Caption: Experimental workflow for the formation of a Grignard reagent from a hindered primary alkyl halide.

Conclusion

The successful formation of Grignard reagents from sterically hindered primary alkyl halides is achievable with careful attention to experimental detail. The key factors for success include the use of rigorously anhydrous conditions, effective activation of the magnesium surface, and the selection of an appropriate solvent such as THF. For particularly challenging substrates, the use of additives like LiCl to generate "Turbo Grignard" reagents can significantly improve reaction rates and yields. The protocol provided in this application note serves as a robust starting point for researchers working with these challenging yet valuable synthetic intermediates.

Method

Synthetic Utility of 1-Chloro-2,2-dimethylpentane in the Preparation of Novel Organic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2,2-dimethylpentane is a sterically hindered primary alkyl halide. Its neopentyl-like structure, characterized by a quaternary carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-dimethylpentane is a sterically hindered primary alkyl halide. Its neopentyl-like structure, characterized by a quaternary carbon atom adjacent to the carbon bearing the chlorine, renders it largely unreactive in direct nucleophilic substitution reactions under standard S(_N)2 and S(_N)1 conditions. S(_N)2 reactions are impeded by significant steric hindrance, while S(_N)1 pathways are energetically unfavorable due to the formation of a highly unstable primary carbocation. However, this unique structural feature makes 1-Chloro-2,2-dimethylpentane a valuable precursor for the generation of the 2,2-dimethylpentyl moiety in novel organic compounds, primarily through the formation of its Grignard reagent. This document outlines the key synthetic applications of 1-Chloro-2,2-dimethylpentane, providing detailed protocols for its conversion into versatile intermediates and subsequent reactions to form new chemical entities.

Key Synthetic Pathways

The synthetic utility of 1-Chloro-2,2-dimethylpentane is predominantly realized through two main reaction pathways: Grignard reagent formation and, to a lesser extent, elimination reactions. The Grignard reagent, 2,2-dimethylpentylmagnesium chloride, serves as a potent nucleophile for the introduction of the bulky and lipophilic 2,2-dimethylpentyl group into a wide range of molecules.

Synthetic_Pathways A 1-Chloro-2,2-dimethylpentane B Grignard Reagent Formation (Mg, THF) A->B  Mg, Et₂O or THF C Elimination Reaction (Strong Base) A->C  e.g., t-BuOK D 2,2-Dimethylpentylmagnesium chloride B->D F 2,2-Dimethyl-1-pentene C->F E Novel Organic Compounds (Alcohols, Carboxylic Acids, Amines, etc.) D->E  Reaction with Electrophiles Grignard_Formation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Product A Flame-dry glassware under N₂ B Add Mg turnings and I₂ crystal A->B C Add anhydrous THF B->C E Initiate reaction with a small aliquot C->E D Prepare solution of 1-Chloro-2,2-dimethylpentane in THF D->E F Dropwise addition of remaining alkyl halide E->F G Reflux for 1-2 hours F->G H 2,2-Dimethylpentylmagnesium chloride (Ready for use) G->H Elimination_Reaction A 1-Chloro-2,2-dimethylpentane B 2,2-Dimethyl-1-pentene A->B E2 Elimination C Base (e.g., t-BuOK) Heat C->A

Technical Notes & Optimization

Troubleshooting

understanding the low reactivity of 1-Chloro-2,2-dimethylpentane in SN2 reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the reactivity of sterically h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the reactivity of sterically hindered substrates in bimolecular nucleophilic substitution (SN2) reactions, with a specific focus on 1-chloro-2,2-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with 1-chloro-2,2-dimethylpentane failing or proceeding at an extremely slow rate?

A1: 1-chloro-2,2-dimethylpentane is a primary alkyl halide, which typically suggests reactivity via an SN2 mechanism. However, it belongs to a class of compounds known as neopentyl halides. These substrates are notoriously unreactive in SN2 reactions due to significant steric hindrance.[1][2][3] The bulky tert-butyl group attached to the carbon adjacent to the reaction center (the β-carbon) effectively blocks the necessary backside attack of the nucleophile.[3][4] This steric congestion dramatically increases the activation energy of the transition state, making the reaction exceptionally slow.[5] In fact, for practical purposes, neopentyl halides are often considered inert to SN2 reactions.[3]

Q2: I observe some product formation, but it doesn't seem to be the expected SN2 product. What could be happening?

A2: While the SN2 pathway is heavily disfavored, under forcing conditions (e.g., high heat), 1-chloro-2,2-dimethylpentane might undergo a slow SN1 reaction.[1][5] This would involve the formation of a primary carbocation, which is highly unstable. This primary carbocation can then rearrange via a hydride or alkyl shift to a more stable tertiary carbocation before being attacked by the nucleophile. This rearrangement will lead to a product with a different carbon skeleton than the starting material. It's also possible that under strongly basic conditions, elimination (E2) reactions could compete, although this is also often slow.

Q3: How does the structure of 1-chloro-2,2-dimethylpentane compare to other alkyl halides in terms of SN2 reactivity?

A3: The reactivity of alkyl halides in SN2 reactions is highly dependent on their structure. The general trend for SN2 reactivity is: methyl > primary > secondary >> tertiary. 1-chloro-2,2-dimethylpentane is a primary halide, but its reactivity is an exception and is significantly lower than that of other primary and even some secondary alkyl halides due to the steric bulk on the adjacent carbon.[2][6][7] For instance, the rate of an SN2 reaction with a neopentyl halide can be thousands of times slower than with a simple primary alkyl halide like 1-chlorobutane (B31608).[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or negligible product formation in an SN2 reaction with 1-chloro-2,2-dimethylpentane. Extreme steric hindrance of the neopentyl structure preventing nucleophilic attack.- Confirm the identity and purity of your starting material. - If the desired product must retain the neopentyl structure, consider alternative synthetic routes that do not involve an SN2 reaction at this center. - If a different isomer is acceptable, explore conditions that might favor an SN1 reaction with rearrangement.
Formation of an unexpected isomer. The reaction may be proceeding through a slow SN1 mechanism with carbocation rearrangement.- Analyze the product structure carefully to identify any skeletal rearrangement. - To favor the SN2 pathway (if at all possible), use a highly polar aprotic solvent (e.g., DMSO, DMF) and a strong, non-bulky nucleophile.[8][9][10] However, be aware that even under optimal SN2 conditions, the reaction is likely to be extremely slow.
Low yield despite forcing reaction conditions (high temperature, long reaction time). The substrate is inherently unreactive towards both SN2 and SN1 pathways. High temperatures might also promote side reactions or decomposition.- Re-evaluate the feasibility of this specific substitution reaction. - Investigate alternative synthetic strategies to achieve your target molecule.

Data Presentation

The following table summarizes the relative reaction rates for various alkyl halides in a typical SN2 reaction, illustrating the exceptionally low reactivity of neopentyl-type substrates.

SubstrateStructureTypeRelative Rate
Methyl BromideCH₃BrMethyl~30
Ethyl BromideCH₃CH₂BrPrimary1
Isopropyl Bromide(CH₃)₂CHBrSecondary~0.02
1-Chloro-2,2-dimethylpentane (CH₃)₃CCH₂Cl Primary (Neopentyl) ~0.00001
tert-Butyl Bromide(CH₃)₃CBrTertiary~0 (No SN2)

Note: These are approximate values to illustrate the trend and can vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

Experiment: Demonstrating the Low SN2 Reactivity of 1-Chloro-2,2-dimethylpentane via a Competition Reaction

This experiment aims to qualitatively demonstrate the low SN2 reactivity of 1-chloro-2,2-dimethylpentane by reacting it in competition with a more reactive primary alkyl halide.

Materials:

  • 1-chlorobutane

  • 1-chloro-2,2-dimethylpentane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Mixtures:

    • In a clean, dry test tube (Tube A), dissolve equimolar amounts of 1-chlorobutane and sodium iodide in anhydrous acetone.

    • In a second clean, dry test tube (Tube B), dissolve equimolar amounts of 1-chloro-2,2-dimethylpentane and sodium iodide in anhydrous acetone.

    • In a third clean, dry test tube (Tube C), dissolve equimolar amounts of 1-chlorobutane, 1-chloro-2,2-dimethylpentane, and a limiting amount of sodium iodide (e.g., 0.5 equivalents relative to the total alkyl halides) in anhydrous acetone.

  • Reaction:

    • Place all three test tubes in a water bath set to a suitable temperature (e.g., 50 °C) for a defined period (e.g., 1 hour). The SN2 reaction is favored by using a polar aprotic solvent like acetone, where iodide is a good nucleophile.[8][11] The formation of a precipitate (NaCl) indicates that a reaction has occurred.[11]

  • Analysis:

    • After the reaction period, cool the test tubes to room temperature.

    • Analyze the supernatant of each reaction mixture by GC-MS.

    • In Tube A, you should observe the formation of 1-iodobutane (B1219991) and a corresponding decrease in the 1-chlorobutane peak.

    • In Tube B, you will likely observe a very small peak for 1-iodo-2,2-dimethylpentane, with the vast majority of the starting material remaining unreacted.

    • In Tube C, the GC-MS analysis will show a significant conversion of 1-chlorobutane to 1-iodobutane, while 1-chloro-2,2-dimethylpentane will remain largely unreacted. This demonstrates that 1-chlorobutane outcompetes 1-chloro-2,2-dimethylpentane for the limited nucleophile.

Visualizations

Steric_Hindrance cluster_substrate 1-Chloro-2,2-dimethylpentane C_alpha α-Carbon (CH₂Cl) C_beta β-Carbon (C(CH₃)₃) C_alpha->C_beta Nucleophile Nucleophile (e.g., I⁻) C_beta->Nucleophile Backside_Attack Backside Attack Path Nucleophile->C_alpha Required for SN2 Steric_Block Steric Hindrance

Caption: Steric hindrance in 1-chloro-2,2-dimethylpentane.

SN2_Workflow start Start: SN2 Reaction Setup reactants Combine Substrate (1-Chloro-2,2-dimethylpentane) & Nucleophile in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 50°C for 1 hr) reactants->reaction observe Observe for Precipitate (e.g., NaCl) reaction->observe precipitate_yes Precipitate Forms (Reaction Occurring) observe->precipitate_yes Yes precipitate_no No Precipitate (Reaction is Very Slow/Not Occurring) observe->precipitate_no No analysis Analyze Supernatant (e.g., GC-MS) precipitate_yes->analysis precipitate_no->analysis product_check Product Detected? analysis->product_check product_yes Minimal Product (Confirms Low Reactivity) product_check->product_yes Yes (Trace Amounts) product_no No Product (Confirms Inertness) product_check->product_no No end Conclusion: Substrate is Unreactive in SN2 product_yes->end product_no->end

Caption: Experimental workflow for testing SN2 reactivity.

References

Optimization

the role of steric hindrance in the reactions of neopentyl halides

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with neopentyl halides. The unique steric properties...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with neopentyl halides. The unique steric properties of the neopentyl group significantly influence its reactivity, often leading to unexpected outcomes in substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: Why are S(_N)2 reactions with neopentyl halides exceptionally slow?

A1: The bimolecular nucleophilic substitution (S(N)2) reaction is notoriously slow for neopentyl halides due to severe steric hindrance.[1][2][3][4] The reaction requires a backside attack by the nucleophile on the carbon atom bearing the halogen (the α-carbon). In neopentyl halides, the adjacent carbon (the β-carbon) is a bulky tert-butyl group. This bulk effectively shields the α-carbon, preventing the nucleophile from approaching for a backside attack.[3][4][5] For practical purposes, neopentyl halides are often considered inert to S(_N)2 reactions.[1]

Q2: Can neopentyl halides undergo S(_N)1 reactions? What are the expected products?

A2: Yes, neopentyl halides can undergo unimolecular nucleophilic substitution (S(N)1) reactions, but the process is not straightforward. The initial step of an S(_N)1 reaction is the formation of a carbocation. For a neopentyl halide, this would result in a highly unstable primary carbocation.[4][6] This unstable intermediate rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation.[7][6] Consequently, the final substitution products are derived from this rearranged carbocation, not the original neopentyl structure.[6] For example, the solvolysis of neopentyl bromide in wet formic acid yields 2-methyl-2-butanol, a rearranged product.[6]

Q3: Are E2 elimination reactions feasible with neopentyl halides?

A3: Bimolecular elimination (E2) reactions are generally unfavorable for neopentyl halides. The E2 mechanism requires a base to abstract a proton from a β-carbon. In the neopentyl group, there are no hydrogens on the quaternary β-carbon. While hydrogens are present on the methyl groups attached to the β-carbon, they are sterically hindered.[8] However, using a strong, sterically hindered base may force a slow E2 reaction, leading to the formation of the less substituted alkene (Hofmann product).[1][2]

Q4: Is it possible to perform a substitution reaction on a neopentyl halide without skeletal rearrangement?

A4: Achieving direct substitution on a neopentyl halide without rearrangement is challenging but possible under specific conditions that avoid the formation of a carbocation. One approach is to synthesize the neopentyl halide from neopentyl alcohol using reagents that do not generate strong acids, which can promote rearrangement.[9][10] For instance, the use of triphenyl phosphite (B83602) and methyl iodide can convert neopentyl alcohol to neopentyl iodide without rearrangement.[11]

Q5: My substitution reaction with a neopentyl halide is not working. What are some potential reasons and solutions?

A5: If your substitution reaction with a neopentyl halide is failing, the most likely cause is the inherent lack of reactivity of the substrate towards S(_N)2 reactions due to steric hindrance.[1][12] If you are attempting an S(_N)1 reaction, the conditions may not be suitable to promote the initial ionization and subsequent rearrangement. To overcome this, consider the following:

  • For S(_N)1-type reactions: Use a polar, protic solvent and higher temperatures to facilitate carbocation formation.[6][13] Be aware that this will lead to rearranged products.

  • Alternative strategies: If direct substitution is desired, consider converting the corresponding neopentyl alcohol using a method that avoids carbocation intermediates.[9] For carbon-carbon bond formation, preparing a Grignard reagent from the neopentyl halide is a viable option as it is not subject to the same steric constraints as nucleophilic substitution.[14] Modern transition-metal-catalyzed cross-coupling reactions can also be effective.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction observed in a substitution attempt. Extreme steric hindrance preventing S(N)2 backside attack.[1][5]Switch to conditions that favor an S(_N)1 pathway if a rearranged product is acceptable (e.g., polar protic solvent, heat).[6] Alternatively, consider forming a Grignard reagent or using a transition-metal-catalyzed cross-coupling reaction.[14]
The major product is a rearranged isomer. The reaction is proceeding through an S(_N)1/E1 mechanism with a carbocation rearrangement.[6]This is the expected outcome under S(_N)1 conditions. If the unrearranged product is desired, a different synthetic route that avoids carbocation formation should be employed, such as starting from neopentyl alcohol.[9][10]
Low yield in an elimination reaction. Neopentyl halides are poor substrates for E2 reactions due to the lack of accessible β-hydrogens.[8]Use a strong, sterically hindered base to favor elimination over substitution.[2] Alternatively, promote an E1 pathway by using a non-basic nucleophile in a polar protic solvent with heat, which will proceed through the rearranged carbocation.

Data Presentation

Table 1: Relative Reaction Rates of S(_N)2 Reactions for Various Alkyl Bromides

Alkyl BromideRelative Rate
Methyl bromide~2 x 10⁶
Ethyl bromide~4 x 10⁴
Propyl bromide~1
Isopropyl bromide~500
Neopentyl bromide <1 (approx. 10⁻⁵)

Data compiled from various sources indicating the dramatic decrease in S(_N)2 reactivity for neopentyl bromide compared to other primary and secondary alkyl halides.[1][5][12][15]

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol (Non-rearrangement)

This protocol is adapted from a procedure that avoids the formation of carbocation intermediates, thus preventing skeletal rearrangement.[11]

Materials:

  • Neopentyl alcohol

  • Triphenyl phosphite

  • Methyl iodide

  • Calcium chloride

Procedure:

  • In a two-necked, round-bottomed flask equipped with a reflux condenser and a drying tube containing calcium chloride, combine triphenyl phosphite (0.439 mol), neopentyl alcohol (0.400 mol), and methyl iodide (0.60 mol).

  • Gently reflux the mixture using a heating mantle. The initial refluxing temperature will be around 75-80°C.

  • Continue heating for approximately 24 hours, or until the temperature of the refluxing liquid rises to about 130°C and the mixture darkens.

  • After cooling, distill the reaction mixture under reduced pressure.

  • Collect the fraction boiling below 65°C (at 50 mm Hg).

  • Wash the collected fraction with water and then with 1 N sodium hydroxide (B78521) solution until the washings are no longer phenolic.

  • Wash again with water, dry over calcium chloride, and redistill to obtain pure neopentyl iodide.

Visualizations

SN2_Steric_Hindrance cluster_substrate Neopentyl Halide C_alpha Cα-X C_beta C_alpha->C_beta Me1 CH3 C_beta->Me1 Me2 CH3 C_beta->Me2 Me3 CH3 C_beta->Me3 Nu Nu: p1 Nu->p1 p1->C_alpha Backside attack blocked p2

Caption: Steric hindrance in the S(_N)2 reaction of a neopentyl halide.

SN1_Rearrangement start Neopentyl Halide step1 Loss of Leaving Group (slow) start->step1 primary_cation Primary Carbocation (unstable) step1->primary_cation step2 1,2-Methyl Shift (fast) primary_cation->step2 tertiary_cation Tertiary Carbocation (stable) step2->tertiary_cation step3 Nucleophilic Attack tertiary_cation->step3 product Rearranged Substitution Product step3->product

Caption: S(_N)1 reaction pathway of a neopentyl halide with rearrangement.

References

Troubleshooting

Technical Support Center: Optimizing Grignard Reactions with 1-Chloro-2,2-dimethylpentane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Chloro-2,2-dimethylpentane in Grignard reagent formation. Due to the sterically hindered nature o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Chloro-2,2-dimethylpentane in Grignard reagent formation. Due to the sterically hindered nature of this neopentyl-type halide, researchers may encounter specific challenges, including sluggish initiation and lower yields. This guide offers practical solutions and detailed protocols to overcome these issues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passive Magnesium Oxide Layer: A layer of MgO on the magnesium turnings prevents reaction.[1][2] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or starting materials will quench the Grignard reagent.[3][4] 3. Low Reactivity of Alkyl Chloride: Primary alkyl chlorides can be less reactive than bromides or iodides.[5]1. Activate the Magnesium: Use chemical or physical activation methods. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAH).[1][6][7] Mechanical activation by crushing the magnesium turnings can also be effective.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled from a suitable drying agent.[2][4] 3. Use an "Entrainment" Agent: A small amount of a more reactive halide, like 1,2-dibromoethane, can be used to initiate the reaction and clean the magnesium surface.[7]
Low Yield of Grignard Reagent 1. Wurtz Coupling: The formed Grignard reagent reacts with the remaining 1-chloro-2,2-dimethylpentane to form a dimer.[2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium surface. 3. Side Reactions: The Grignard reagent may react with atmospheric oxygen or carbon dioxide if the inert atmosphere is not maintained.[3]1. Slow Addition: Add the 1-chloro-2,2-dimethylpentane solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[8] 2. Maintain Gentle Reflux: Ensure the reaction temperature is sufficient to maintain a gentle reflux, indicating a sustained reaction. 3. Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.
Reaction is Exothermic and Uncontrolled 1. Addition of Alkyl Halide is Too Rapid: A high concentration of the alkyl halide can lead to a runaway reaction.[8] 2. Insufficient Cooling: The heat generated by the reaction is not being adequately dissipated.1. Control Addition Rate: Use a dropping funnel for slow, controlled addition of the 1-chloro-2,2-dimethylpentane.[8] 2. Use a Cooling Bath: Have an ice bath ready to cool the reaction flask if the temperature rises too quickly.
Formation of a White Precipitate 1. Magnesium Hydroxide Formation: Presence of water leads to the formation of Mg(OH)₂.[9] 2. Magnesium Oxide: The initial magnesium turnings may have a significant oxide layer.[1]1. Strict Anhydrous Technique: Re-evaluate all drying procedures for glassware and solvents.[4] 2. Use Fresh Magnesium: Use fresh, high-quality magnesium turnings.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with 1-chloro-2,2-dimethylpentane not starting?

A1: The most common reasons for initiation failure are the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and trace amounts of water in your reaction setup.[1][2] 1-chloro-2,2-dimethylpentane is also a sterically hindered and relatively unreactive alkyl halide, which can make initiation more challenging. Activating the magnesium and ensuring strictly anhydrous conditions are critical for success.[5]

Q2: What is the best solvent for preparing the Grignard reagent from 1-chloro-2,2-dimethylpentane?

A2: Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[5][9] Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether for less reactive alkyl chlorides due to its higher boiling point and better solvating ability, which can facilitate the reaction.[4][5] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes suppress side reactions like Wurtz coupling.[10]

Q3: How can I activate the magnesium turnings?

A3: Several methods can be used to activate magnesium:

  • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane (you should observe bubbling of ethylene (B1197577) gas).[1][7]

  • Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to break the oxide layer.[8] You can also carefully crush the turnings with a glass rod.[11]

  • Use of Entrainment Reagents: A small amount of a highly reactive halide, such as 1,2-dibromoethane, can be added to the magnesium suspension. Its reaction cleans the magnesium surface, facilitating the reaction of the less reactive 1-chloro-2,2-dimethylpentane.[7]

Q4: What are the visual indicators of a successful Grignard reaction initiation?

A4: A successful initiation is typically marked by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).[1]

  • The appearance of a cloudy, grayish-brown color.[1]

  • Spontaneous boiling of the solvent at the magnesium surface.[1]

  • If using iodine as an activator, the disappearance of its characteristic purple/brown color.[1]

Q5: How can I minimize the formation of the Wurtz coupling byproduct?

A5: The Wurtz coupling product (3,3,6,6-tetramethyloctane in this case) forms when the Grignard reagent reacts with unreacted 1-chloro-2,2-dimethylpentane.[2] To minimize this side reaction, add the solution of 1-chloro-2,2-dimethylpentane slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction flask, favoring the reaction with magnesium over the coupling reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with 1-Chloro-2,2-dimethylpentane

Materials:

  • Magnesium turnings

  • 1-Chloro-2,2-dimethylpentane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Nitrogen or Argon gas supply

  • Flame-dried, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Preparation: Assemble the flame-dried glassware while hot under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][7]

  • Initiation: Add a small portion of the anhydrous THF to the flask to just cover the magnesium. Prepare a solution of 1-chloro-2,2-dimethylpentane (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel. Add a small amount of the alkyl chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[12]

  • Addition: Once the reaction has initiated, add the rest of the 1-chloro-2,2-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion. The resulting Grignard reagent should be a cloudy, gray to brownish solution.

Protocol 2: Titration of the Grignard Reagent

To determine the concentration of the prepared Grignard reagent, a titration should be performed. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep1 Flame-dry glassware prep2 Assemble under N2/Ar prep1->prep2 react1 Add Mg turnings prep2->react1 react2 Add activator (I2 or DBE) react1->react2 react3 Add small amount of R-Cl solution react2->react3 react4 Initiate reaction (gentle reflux) react3->react4 react5 Slowly add remaining R-Cl react4->react5 react6 Stir to completion react5->react6 prod1 Grignard Reagent (R-MgCl) react6->prod1 prod2 Titrate to determine concentration prod1->prod2

Caption: Experimental workflow for the formation of a Grignard reagent.

Troubleshooting_Flowchart start Reaction Fails to Initiate q1 Are conditions strictly anhydrous? start->q1 sol1 Flame-dry glassware & use anhydrous solvent q1->sol1 No q2 Is Mg activated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add I2, DBE, or crush Mg q2->sol2 No q3 Is temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Gently warm the mixture q3->sol3 No success Reaction Initiates q3->success Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting flowchart for Grignard reaction initiation.

References

Optimization

identifying and minimizing side products in the synthesis of 1-Chloro-2,2-dimethylpentane

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,2-dimethylpentane....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,2-dimethylpentane. Our focus is on identifying and minimizing the formation of side products to ensure high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-Chloro-2,2-dimethylpentane from 2,2-dimethylpentan-1-ol (B1361373)?

The primary challenge is the propensity for carbocation rearrangement. The direct reaction of 2,2-dimethylpentan-1-ol (a neopentyl-type alcohol) with hydrohalic acids like HCl proceeds via an SN1 mechanism. This involves the formation of a primary carbocation, which is highly unstable and rapidly rearranges to a more stable tertiary carbocation through a 1,2-methyl shift. This rearrangement leads to the formation of isomeric chlorides as major side products, significantly reducing the yield of the desired 1-Chloro-2,2-dimethylpentane.

Q2: What are the expected rearrangement side products when using HCl?

The main rearrangement product is 2-Chloro-2,3-dimethylpentane. The mechanism involves the formation of the initial primary carbocation, followed by a methyl group migration to form a more stable tertiary carbocation, which is then attacked by the chloride ion. Other minor elimination side products (alkenes) might also be formed.

Q3: Which synthetic methods are recommended to avoid carbocation rearrangement?

To minimize rearrangement, methods that proceed through an SN2 pathway are recommended. These reactions avoid the formation of a discrete carbocation intermediate. The two primary recommended methods are:

  • The Appel Reaction: This method uses triphenylphosphine (B44618) (PPh3) and a chlorine source like carbon tetrachloride (CCl4) or N-chlorosuccinimide (NCS). It is effective for converting primary alcohols to alkyl chlorides with high yields and minimal rearrangement.[1][2][3]

  • Reaction with Thionyl Chloride (SOCl2): The use of thionyl chloride, particularly in the presence of a non-nucleophilic base like pyridine (B92270), facilitates an SN2 reaction. The base neutralizes the HCl generated, preventing it from promoting SN1 side reactions.[4][5]

Q4: What are the potential side products in the Appel reaction or when using thionyl chloride?

While these methods significantly reduce rearrangement, minor side products can still form.

  • Appel Reaction: The primary byproduct is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the product. Incomplete reaction may leave unreacted alcohol.

  • Thionyl Chloride Reaction: Side products can include the formation of dialkyl sulfites.[4] If the reaction is not carried out under anhydrous conditions, the thionyl chloride will react with water.

Q5: How can I monitor the progress of the reaction and identify the products?

The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Product identification and purity assessment should be performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C).[6] The desired product, 1-Chloro-2,2-dimethylpentane, will have a distinct fragmentation pattern in MS and a unique set of peaks in its NMR spectra compared to the rearranged isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of multiple isomers (identified by GC-MS and NMR). The reaction conditions are favoring an SN1 pathway, leading to carbocation rearrangement. This is common when using strong acids like HCl.Switch to a synthetic method that proceeds via an SN2 mechanism, such as the Appel reaction or using thionyl chloride with pyridine.[1][4]
Difficulty in separating the product from triphenylphosphine oxide (TPPO) after an Appel reaction. TPPO is a common byproduct of the Appel reaction and can co-elute with the product during chromatography or co-distill.To remove TPPO, you can precipitate it by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and filtering. Alternatively, washing the crude product with a solution of zinc chloride in a suitable solvent can help precipitate the TPPO.
The reaction with thionyl chloride is sluggish or incomplete. The alcohol may be too sterically hindered, or the reaction temperature may be too low.Consider using a catalytic amount of dimethylformamide (DMF) with thionyl chloride, which can accelerate the reaction.[4] Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid side reactions.
Formation of an unknown byproduct with a peak around 65 ppm in the 13C NMR. This chemical shift is in the range for a carbon attached to a chlorine atom. It is likely a rearranged alkyl chloride.Confirm the structure using 1H NMR and mass spectrometry. To avoid this, ensure that the reaction conditions strictly favor an SN2 pathway (e.g., use of a non-nucleophilic base, aprotic solvent).

Experimental Protocols

Synthesis of 1-Chloro-2,2-dimethylpentane via the Appel Reaction (Representative Protocol)

This protocol is adapted from general procedures for the Appel reaction on primary alcohols.[2][3][7]

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (B109758) (DCM).

  • Reactant Addition: Add 2,2-dimethylpentan-1-ol (1.0 eq).

  • Reagent Addition: Add triphenylphosphine (1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Chlorinating Agent: Slowly add carbon tetrachloride (1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, add pentane to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane.

  • Purification: Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure.

Synthesis of 1-Chloro-2,2-dimethylpentane via Thionyl Chloride (Representative Protocol)

This protocol is based on general procedures for the chlorination of primary alcohols using thionyl chloride.[4][5]

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,2-dimethylpentan-1-ol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. A precipitate of pyridinium (B92312) hydrochloride will form.

  • Workup: Pour the reaction mixture onto crushed ice and separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The final product can be purified by fractional distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for the Chlorination of Neopentyl-type Alcohols

Method Reagents Mechanism Key Advantage Potential Side Products Typical Yield
Acid Halide HCl, ZnCl2SN1Inexpensive reagentsRearranged alkyl chlorides, alkenesLow to moderate for non-rearranged product
Appel Reaction PPh3, CCl4SN2Minimizes rearrangementTriphenylphosphine oxideHigh[3]
Thionyl Chloride SOCl2, pyridineSN2Minimizes rearrangement, gaseous byproductsDialkyl sulfitesHigh[4]

Table 2: Spectroscopic Data for Product Identification (Reference Data for Similar Structures)

Compound 1H NMR (CDCl3) 13C NMR (CDCl3)
1-Chloro-2,2-dimethylpropane (Neopentyl Chloride) δ 3.45 (s, 2H), 1.05 (s, 9H)[8]δ 53.1 (CH2Cl), 32.5 (C(CH3)3), 27.2 (C(CH3)3)
1-Chloro-2,2-dimethylpentane (Expected) Singlet for -CH2Cl protons, signals for propyl group, singlet for gem-dimethyl group.Signal for -CH2Cl carbon, quaternary carbon, and signals for the propyl and methyl groups.
2-Chloro-2,3-dimethylpentane (Rearranged Product - Expected) Multiple signals in the alkyl region, likely complex splitting patterns.Signal for -CCl carbon, and multiple other signals for the different methyl and methylene (B1212753) groups.

Visualizations

G cluster_synthesis Synthesis of 1-Chloro-2,2-dimethylpentane cluster_analysis Product Analysis and Troubleshooting Start Start: 2,2-dimethylpentan-1-ol Method1 Method 1: Reaction with HCl Start->Method1 Method2 Method 2: Appel Reaction (PPh3/CCl4) Start->Method2 Method3 Method 3: Thionyl Chloride (SOCl2/Pyridine) Start->Method3 Analysis Reaction Mixture Analysis (GC-MS, NMR) Method1->Analysis SN1 Pathway Method2->Analysis SN2 Pathway Method3->Analysis SN2 Pathway DesiredProduct Desired Product: 1-Chloro-2,2-dimethylpentane Analysis->DesiredProduct High Purity SideProduct Side Product: 2-Chloro-2,3-dimethylpentane (and others) Analysis->SideProduct Low Purity Troubleshoot Troubleshooting: Low Yield/Purity SideProduct->Troubleshoot Optimize Optimize Conditions/ Change Method Troubleshoot->Optimize Optimize->Method2 Optimize->Method3

Caption: Workflow for the synthesis and analysis of 1-Chloro-2,2-dimethylpentane.

References

Troubleshooting

strategies for purifying crude 1-Chloro-2,2-dimethylpentane from unreacted starting materials

This technical support guide provides researchers, scientists, and drug development professionals with strategies for purifying crude 1-Chloro-2,2-dimethylpentane from unreacted starting materials and side products. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies for purifying crude 1-Chloro-2,2-dimethylpentane from unreacted starting materials and side products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of 1-Chloro-2,2-dimethylpentane?

A common and efficient method for the synthesis of 1-Chloro-2,2-dimethylpentane is the reaction of the corresponding alcohol, 2,2-dimethylpentan-1-ol, with thionyl chloride (SOCl₂). Therefore, the primary unreacted starting material in your crude product is likely 2,2-dimethylpentan-1-ol.

Q2: What are the key physical properties I should be aware of for purification?

The significant difference in boiling points between the product and the starting material is the most critical factor for purification by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1-Chloro-2,2-dimethylpentane134.65[1]~130-140 (estimated)
2,2-dimethylpentan-1-ol116.20[2]146-154[2][3][4][5]
2,2-dimethylpentane (B165184)100.21~79[6]

Note: The boiling point of 1-Chloro-2,2-dimethylpentane is an estimate based on structurally similar alkyl chlorides. The boiling point of 2,2-dimethylpentane is included as a reference for a potential non-polar impurity.

Q3: What are the potential side products and impurities in my crude mixture?

Besides unreacted 2,2-dimethylpentan-1-ol, other possible impurities include:

  • Di-tert-heptyl ether: Formed through a side reaction of the starting alcohol, especially at higher temperatures.

  • Inorganic impurities: Residual thionyl chloride, HCl, and SO₂ from the reaction.[7]

  • Water: Introduced during the workup procedure.

Troubleshooting Guide

Issue 1: My crude product is a complex mixture, and I'm unsure how to begin purification.

Solution: The recommended first step is a liquid-liquid extraction to remove inorganic impurities and water-soluble components. This is followed by fractional distillation to separate the 1-Chloro-2,2-dimethylpentane from the higher-boiling unreacted alcohol.

Issue 2: During the aqueous workup, I am not getting a clean separation of layers.

Solution: Emulsion formation can hinder layer separation. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.

  • Let the mixture stand for a longer period.

  • If the emulsion persists, filter the mixture through a pad of Celite.

Issue 3: My final product is not pure after a simple distillation.

Solution: A simple distillation may not be sufficient to separate compounds with close boiling points. A fractional distillation with a fractionating column (e.g., Vigreux or packed column) is necessary to achieve a good separation between 1-Chloro-2,2-dimethylpentane and unreacted 2,2-dimethylpentan-1-ol. Monitor the temperature at the head of the column closely; a stable, lower temperature plateau will indicate the distillation of your product, while a significant temperature increase suggests the co-distillation of the higher-boiling alcohol.

Issue 4: I suspect my product is contaminated with a non-polar impurity.

Solution: If a lower-boiling impurity like 2,2-dimethylpentane is present, it should distill first during fractional distillation. For other non-polar impurities, flash column chromatography may be an effective purification method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Workup

This protocol is designed to remove acidic byproducts and water from the crude reaction mixture after synthesis with thionyl chloride.

  • Quenching: Carefully and slowly add the crude reaction mixture to a beaker of ice-cold water with stirring. This will quench any unreacted thionyl chloride.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Wash with Dilute HCl: Add an equal volume of dilute (e.g., 1M) HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash with Water: Add an equal volume of deionized water to the separatory funnel. Shake and allow the layers to separate. Drain and discard the aqueous layer.

  • Neutralize with Bicarbonate: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently, until no more gas evolves. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration: Filter the dried organic layer to remove the drying agent. The resulting solution contains the crude 1-Chloro-2,2-dimethylpentane, which can now be purified by fractional distillation.

Protocol 2: Fractional Distillation

This protocol is for the separation of 1-Chloro-2,2-dimethylpentane from the higher-boiling 2,2-dimethylpentan-1-ol.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Add the crude, dried organic product to the round-bottom flask along with a few boiling chips.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the lowest boiling component.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of 1-Chloro-2,2-dimethylpentane, switch to a clean, pre-weighed receiving flask to collect the product fraction.

    • A significant rise in temperature above the product's boiling point indicates that the higher-boiling unreacted alcohol is beginning to distill. At this point, stop the distillation.

  • Analysis: Analyze the purity of the collected fractions using a suitable technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (1-Chloro-2,2-dimethylpentane, 2,2-dimethylpentan-1-ol, SOCl2, HCl) extraction Liquid-Liquid Extraction crude->extraction distillation Fractional Distillation extraction->distillation Dried Organic Layer impurities Aqueous Waste (HCl, SO2, salts) extraction->impurities pure_product Pure 1-Chloro-2,2-dimethylpentane distillation->pure_product Product Fraction alcohol_waste Unreacted 2,2-dimethylpentan-1-ol (High-boiling fraction) distillation->alcohol_waste

Caption: Purification workflow for 1-Chloro-2,2-dimethylpentane.

TroubleshootingLogic start Crude Product workup Perform Liquid-Liquid Extraction start->workup check_purity Is the product pure? end Pure Product check_purity->end Yes troubleshoot Troubleshoot Separation check_purity->troubleshoot No emulsion Emulsion Formation? workup->emulsion distill Perform Fractional Distillation distill->check_purity poor_separation Poor Separation after Distillation? troubleshoot->poor_separation emulsion->distill No add_brine Add Brine emulsion->add_brine Yes add_brine->distill use_fractionating_column Use Efficient Fractionating Column poor_separation->use_fractionating_column Yes use_fractionating_column->distill

Caption: Troubleshooting logic for purification challenges.

References

Optimization

effective methods for activating magnesium for reactions with 1-Chloro-2,2-dimethylpentane

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for the Grignard reaction with the sterically hindered sub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for the Grignard reaction with the sterically hindered substrate, 1-Chloro-2,2-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to initiate the Grignard reaction with 1-Chloro-2,2-dimethylpentane?

The primary challenge lies in the steric hindrance around the carbon atom bearing the chlorine. The bulky 2,2-dimethylpentyl group (also known as a neopentyl-like structure) slows down the reaction with the magnesium surface.[1] Additionally, like all Grignard reactions, the initiation can be hampered by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[2]

Q2: What are the most common methods to activate magnesium for this reaction?

Several methods can be employed to activate magnesium for reactions with sterically hindered alkyl chlorides. These can be broadly categorized as chemical and physical activation methods.

  • Chemical Activation: Involves the use of activating agents like iodine (I₂), 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminum hydride (DIBAH).[3]

  • Physical Activation: Methods such as mechanical grinding of the magnesium turnings or the use of ultrasound can help to break the MgO layer and expose a fresh, reactive metal surface.[1]

  • "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can accelerate the formation of Grignard reagents from sluggish chlorides.[4][5]

Q3: What are the signs of a successful Grignard reaction initiation?

A successful initiation is typically indicated by one or more of the following observations:

  • The disappearance of the characteristic color of a chemical activator, such as the purple/brown color of iodine.[6]

  • The appearance of turbidity or a cloudy gray/brown color in the reaction mixture.

  • Spontaneous refluxing of the solvent (especially with lower boiling point ethers like diethyl ether).

  • A noticeable exotherm (generation of heat).

Q4: What are the potential side reactions when preparing the Grignard reagent from 1-Chloro-2,2-dimethylpentane?

The primary side reaction of concern with sterically hindered alkyl halides is elimination (E2 reaction) to form an alkene. Another common side reaction in Grignard preparations is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting alkyl halide to produce a dimer.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface (MgO layer). 3. Low reactivity of the alkyl chloride.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Employ a chemical or physical activation method (see protocols below). 3. Consider using a more reactive activating agent like 1,2-dibromoethane or DIBAH. The use of "Turbo-Grignard" conditions with LiCl is also recommended.[4]
Low yield of Grignard reagent 1. Incomplete reaction. 2. Side reactions (elimination, Wurtz coupling). 3. Titration error.1. Allow for a longer reaction time or gentle heating. 2. Use a high dilution of the alkyl halide and add it slowly to the magnesium. Maintain a lower reaction temperature to minimize elimination. 3. Ensure accurate titration of the Grignard reagent to determine the actual concentration.
Formation of significant byproducts 1. High reaction temperature favoring elimination. 2. High concentration of alkyl halide favoring Wurtz coupling.1. Maintain a controlled, lower temperature during the reaction. 2. Add the solution of 1-Chloro-2,2-dimethylpentane dropwise to the magnesium suspension.

Comparison of Magnesium Activation Methods

Activation Method Principle Typical Reaction Time General Yield Range (for R-Cl) Advantages Disadvantages
Iodine (I₂) Crystal Reacts with Mg to form MgI₂, which etches the MgO layer.Minutes to hours50-80%[7]Simple to use, visual indication of initiation.[6]Can sometimes be insufficient for very unreactive chlorides.
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethene gas, exposing fresh Mg surface.Minutes to hoursGood to Excellent[6]Highly effective, visual confirmation via gas evolution.Introduces another halide into the system.
DIBAH Reduces the MgO layer and acts as a drying agent.VariesPotentially highEffective for difficult substrates.[3]Requires handling of a pyrophoric reagent.
"Turbo-Grignard" (LiCl) LiCl breaks up Grignard aggregates, increasing reactivity.[4]VariesPotentially highAccelerates formation from unreactive chlorides at low temperatures.[4]Requires the addition of a salt.
Mechanical/Ultrasound Physically breaks the MgO layer.VariesVariableAvoids chemical activators.Can be difficult to implement on a large scale.

Experimental Protocols

Note: All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Activation with Iodine
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single, small crystal of iodine.

  • Solvent and Substrate Addition: Add a small portion of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium. Add a solution of 1-Chloro-2,2-dimethylpentane (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Initiation: Add a small amount (5-10%) of the chloride solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.

  • Reaction: Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at reflux for 1-2 hours, or until the magnesium is consumed.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • Apparatus Setup: As described in Protocol 1.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous THF to cover the magnesium.

  • Activation: Add a few drops of 1,2-dibromoethane. Initiation is indicated by the evolution of ethene gas (bubbling).

  • Substrate Addition: Once the initial vigorous reaction with DBE subsides, begin the slow, dropwise addition of the 1-Chloro-2,2-dimethylpentane solution in anhydrous THF.

  • Reaction and Completion: Proceed as described in Protocol 1.

Protocol 3: "Turbo-Grignard" Formation with LiCl
  • Apparatus Setup: As described in Protocol 1.

  • Reagent Preparation: In the flask, add anhydrous lithium chloride (1.0 equivalent) and magnesium turnings (1.2 equivalents).

  • Solvent and Substrate Addition: Add anhydrous THF. Add the solution of 1-Chloro-2,2-dimethylpentane (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Initiation and Reaction: Cool the flask to 0 °C. Add the chloride solution dropwise. The reaction may initiate without heating.

  • Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours until completion.

Visualizations

Caption: Troubleshooting workflow for Grignard reaction initiation.

Caption: Overview of effective magnesium activation methods.

References

Troubleshooting

how to suppress elimination (E2) side reactions with 1-Chloro-2,2-dimethylpentane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2,2-dimethylpentane and seeking to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2,2-dimethylpentane and seeking to control the competition between substitution (SN2) and elimination (E2) side reactions.

Troubleshooting Guides

Issue: Low Yield of SN2 Product and/or Significant E2 Side Product Formation

When performing a nucleophilic substitution on 1-chloro-2,2-dimethylpentane, the desired SN2 product may be accompanied by a significant amount of the E2 elimination byproduct. This is primarily due to the steric hindrance at the carbon adjacent to the reaction center (the β-carbon), which impedes the backside attack required for an SN2 reaction.[1][2] The following troubleshooting steps can help maximize the yield of the SN2 product.

Troubleshooting Steps:

  • Evaluate the Nucleophile/Base System:

    • Problem: The nucleophile is too basic or sterically hindered. Strong, bulky bases will preferentially abstract a proton from the β-carbon, leading to the E2 product.[3]

    • Solution: Employ a good nucleophile that is a weak base. Nucleophiles such as iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent choices for favoring SN2 over E2.[3][4] Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK).

  • Assess the Solvent:

    • Problem: The reaction is being run in a polar protic solvent (e.g., ethanol (B145695), water). Protic solvents can solvate the nucleophile, reducing its nucleophilicity and can also promote E2 reactions.

    • Solution: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. These solvents do not strongly solvate the nucleophile, thereby enhancing its reactivity towards the substrate and favoring the SN2 pathway.[4]

  • Control the Reaction Temperature:

    • Problem: The reaction is run at an elevated temperature. Higher temperatures generally favor elimination reactions over substitution reactions.

    • Solution: Conduct the reaction at a lower temperature. Room temperature or below is often preferable for maximizing the SN2 product yield.

Illustrative Product Distribution under Various Conditions:

The following table provides hypothetical, yet chemically reasonable, product distributions for the reaction of 1-chloro-2,2-dimethylpentane with a nucleophile/base under different conditions.

Nucleophile/BaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
Sodium Azide (NaN₃)DMF258515
Sodium Ethoxide (NaOEt)Ethanol782080
Potassium tert-Butoxide (t-BuOK)tert-Butanol82<5>95
Sodium Cyanide (NaCN)DMSO259010

Frequently Asked Questions (FAQs)

Q1: Why is 1-chloro-2,2-dimethylpentane so prone to E2 reactions despite being a primary alkyl halide?

A1: 1-Chloro-2,2-dimethylpentane is a neopentyl-type halide. Although the chlorine is attached to a primary carbon, the adjacent (β) carbon is quaternary and highly substituted. This steric bulk significantly hinders the backside attack required for an SN2 reaction, making the competing E2 pathway more favorable, especially with strong or bulky bases.[1][2]

Q2: What is the major product when 1-chloro-2,2-dimethylpentane reacts with sodium ethoxide in ethanol?

A2: The major product is the E2 elimination product, 2,2-dimethylpent-1-ene. Sodium ethoxide is a strong base, and ethanol is a polar protic solvent, conditions that favor the E2 mechanism.[5][6][7][8]

Q3: Can I completely eliminate the E2 side reaction?

A3: Completely eliminating the E2 side reaction is challenging due to the inherent steric hindrance of the substrate. However, by carefully selecting a non-basic, unhindered nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature, the SN2 pathway can be made highly predominant.

Q4: Will 1-chloro-2,2-dimethylpentane undergo SN1 or E1 reactions?

A4: SN1 and E1 reactions are unlikely under standard conditions because they proceed through a carbocation intermediate. The formation of a primary carbocation from 1-chloro-2,2-dimethylpentane is highly unfavorable. However, under forcing conditions with a very poor nucleophile and a polar protic solvent at high temperatures, a 1,2-hydride or methyl shift could occur after initial ionization to form a more stable tertiary carbocation, leading to a mixture of SN1 and E1 products.[7][9]

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2,2-dimethylpentane (SN2 Favored)

  • Objective: To maximize the yield of the SN2 product.

  • Reactants:

    • 1-Chloro-2,2-dimethylpentane (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-chloro-2,2-dimethylpentane in anhydrous DMF.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature (25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Protocol 2: Synthesis of 2,2-Dimethylpent-1-ene (E2 Favored)

  • Objective: To maximize the yield of the E2 product.

  • Reactants:

    • 1-Chloro-2,2-dimethylpentane (1.0 eq)

    • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Solvent: Anhydrous tert-Butanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-chloro-2,2-dimethylpentane in anhydrous tert-butanol.

    • Add potassium tert-butoxide to the solution.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by GC.

    • After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with pentane.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to isolate the volatile alkene product.

Visualization

SN2_vs_E2_Factors sub 1-Chloro-2,2-dimethylpentane cond_sn2 Favorable for SN2 cond_e2 Favorable for E2 nuc Nucleophile: Good, Non-Bulky (e.g., N3-, CN-) cond_sn2->nuc solvent_aprotic Solvent: Polar Aprotic (e.g., DMF, DMSO) cond_sn2->solvent_aprotic temp_low Temperature: Low cond_sn2->temp_low base Base: Strong, Bulky (e.g., t-BuOK) cond_e2->base solvent_protic Solvent: Polar Protic (e.g., EtOH) cond_e2->solvent_protic temp_high Temperature: High cond_e2->temp_high prod_sn2 SN2 Product nuc->prod_sn2 prod_e2 E2 Product base->prod_e2 solvent_aprotic->prod_sn2 solvent_protic->prod_e2 temp_low->prod_sn2 temp_high->prod_e2

Figure 1. Factors influencing the competition between SN2 and E2 pathways for 1-chloro-2,2-dimethylpentane.

References

Optimization

troubleshooting guide for failed Grignard reactions using 1-Chloro-2,2-dimethylpentane

Technical Support Center: Grignard Reactions with 1-Chloro-2,2-dimethylpentane This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions with 1-Chloro-2,2-dimethylpentane

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support and frequently asked questions (FAQs) for Grignard reactions involving the sterically hindered primary alkyl halide, 1-chloro-2,2-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 1-chloro-2,2-dimethylpentane is not initiating. What are the common causes and solutions?

A1: Initiation failure is the most common challenge with sterically hindered alkyl chlorides. The bulky neopentyl-like structure slows the reaction rate, and the persistent magnesium oxide layer on the magnesium turnings can prevent the reaction entirely.[1][2]

  • Inactive Magnesium Surface: The surface of magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[3] Effective activation of the magnesium is crucial.

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic impurities in the glassware, solvent, or reagents.[4][5]

  • Low Reactivity of Alkyl Chloride: Alkyl chlorides are inherently less reactive than the corresponding bromides or iodides in Grignard formation.[5][6]

Recommended Solutions:

  • Ensure Strictly Anhydrous Conditions: Flame-dry all glassware under a vacuum or high-purity inert gas (Argon or Nitrogen) and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.[7]

  • Activate the Magnesium: Employ a chemical or mechanical activation method before adding the bulk of your alkyl halide. See the data table below for options.

  • Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[2] The reaction of 1,2-dibromoethane with magnesium produces visible ethylene (B1197577) bubbling, confirming the activation of the magnesium surface.[3]

  • Apply Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and may require cooling.[8]

Q2: I have successfully initiated the reaction, but my yields are consistently low. What are the likely side reactions?

A2: Low yields are often due to competing side reactions that consume the starting material or the Grignard reagent as it forms.

  • Wurtz Coupling: The Grignard reagent can react with unreacted 1-chloro-2,2-dimethylpentane to form a homocoupled dimer (4,4,7,7-tetramethyldecane). This is a common side reaction, especially at higher concentrations of the alkyl halide.[1][9]

  • Reaction with Oxygen: Exposure to air can lead to the formation of alkoxides, which reduces the yield of the desired Grignard reagent.[10]

Recommended Solutions:

  • Slow Addition: Add the 1-chloro-2,2-dimethylpentane solution dropwise to the activated magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the rate of Wurtz coupling.[4]

  • Temperature Control: Maintain a gentle reflux. Overheating can favor side reactions.

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of a dry, inert gas like argon or nitrogen throughout the process to prevent exposure to oxygen.[10]

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (B95107) (THF)?

A3: For less reactive alkyl halides like 1-chloro-2,2-dimethylpentane, Tetrahydrofuran (THF) is generally the preferred solvent.[1] Its higher solvating power helps to stabilize the Grignard reagent, which can facilitate its formation from the less reactive chloride.[11]

Q4: I'm still struggling with reactivity. Are there advanced methods to improve this Grignard formation?

A4: Yes. For particularly challenging cases, the addition of lithium chloride (LiCl) can dramatically improve the reaction.

  • "Turbo-Grignard" Reagents: The addition of dry LiCl to the reaction mixture can break down the polymeric aggregates of the Grignard reagent, forming more reactive monomeric species.[1] This can lead to faster reaction rates and higher yields, especially with difficult substrates.[12] Consider adding one equivalent of dry LiCl along with the magnesium turnings before starting the reaction.

Data Presentation: Magnesium Activation Methods

The choice of activation method can significantly impact the success of the Grignard reaction. The table below summarizes common techniques.

Activation MethodReagent/ProcedureTypical Amount/ConditionKey Considerations (Pros and Cons)
Mechanical Grinding Grind Mg turnings in a dry flask with a glass rod.Stir vigorously under inert gasPro: Avoids chemical contaminants.[13] Con: May not be sufficient for highly unreactive halides.
Iodine Add a small crystal of iodine to the Mg suspension.1-2 small crystalsPro: Simple and effective; disappearance of purple color can indicate initiation.[4] Con: Can potentially form iodinated byproducts.
1,2-Dibromoethane Add a small amount to the Mg suspension.A few drops (e.g., 0.05 eq)Pro: Action is visible via ethylene bubbling; side products are innocuous.[3] Con: Consumes a small amount of Mg.
DIBAL-H Add a small amount of DIBAL-H to the Mg suspension.Catalytic amountsPro: Very effective for activation at lower temperatures; also acts as a drying agent.[4][14] Con: Pyrophoric, requires careful handling.
Pre-formed Grignard Reagent Add a small amount of a previously made Grignard reagent.A few drops of a known solutionPro: Can be a very effective initiator.[3] Con: Introduces another chemical species into the reaction.

Experimental Protocol: Preparation of 2,2-Dimethylpentylmagnesium Chloride

This protocol provides a general methodology. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-Chloro-2,2-dimethylpentane (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add the activator (e.g., one small crystal of iodine).

  • Initial Reagent Addition: Add enough anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-chloro-2,2-dimethylpentane (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion (~5-10%) of the alkyl chloride solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature.[8]

  • Controlled Addition: Once the reaction has initiated and is self-sustaining (maintaining a gentle reflux), begin the dropwise addition of the remaining 1-chloro-2,2-dimethylpentane solution at a rate that maintains a steady, controlled reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be required to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[2] The resulting dark grey or brownish solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common failures in the Grignard reaction with 1-chloro-2,2-dimethylpentane.

Troubleshooting_Workflow start Start: Failed Grignard Reaction q_initiate Did the reaction fail to initiate? start->q_initiate check_anhydrous 1. Verify Anhydrous Conditions (Flame-dry glassware, distill solvent) q_initiate->check_anhydrous Yes q_low_yield Was the reaction successful but the yield is low? q_initiate->q_low_yield No, it initiated check_mg_activation 2. Enhance Mg Activation (Use I2, DBE, or mechanical grinding) check_anhydrous->check_mg_activation check_reagents 3. Check Reagent Purity (Fresh Mg, pure halide) check_mg_activation->check_reagents check_side_reactions 1. Minimize Side Reactions (Slow halide addition, control temp.) q_low_yield->check_side_reactions Yes end_success Successful Reaction q_low_yield->end_success No, yield is acceptable optimize_solvent 2. Check Solvent Choice (Use THF over Ether for chlorides) check_side_reactions->optimize_solvent use_turbo 3. Consider Advanced Methods (Add LiCl - 'Turbo-Grignard') optimize_solvent->use_turbo

References

Troubleshooting

techniques to improve the yield of 1-Chloro-2,2-dimethylpentane synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-2,2-dimethylp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-2,2-dimethylpentane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-Chloro-2,2-dimethylpentane.

Issue: Low Yield of 1-Chloro-2,2-dimethylpentane

A low yield of the desired product can arise from several factors depending on the synthetic route chosen. Below are troubleshooting suggestions for the most common synthetic approaches.

Route 1: Hydrochlorination of 2,2-Dimethylpent-1-ene

This method relies on the electrophilic addition of HCl to the alkene.

  • Question: My hydrochlorination of 2,2-dimethylpent-1-ene is resulting in a low yield of 1-Chloro-2,2-dimethylpentane. What are the potential causes and solutions?

    Answer: Low yields in the hydrochlorination of 2,2-dimethylpent-1-ene can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time or gently warm the reaction mixture. Ensure an adequate supply of HCl gas is bubbled through the solution or use a saturated solution of HCl in a suitable solvent.

    • Carbocation Rearrangement: While the formation of a primary carbocation is unfavorable, under certain conditions, rearrangement to a more stable tertiary carbocation can occur, leading to the formation of 2-chloro-2,2-dimethylpentane as a byproduct.

      • Solution: Use a non-polar solvent to stabilize the desired carbocation intermediate. Running the reaction at a lower temperature can also minimize rearrangements.

    • Polymerization of the Alkene: Acid-catalyzed polymerization of the starting alkene can occur as a side reaction.

      • Solution: Maintain a low reaction temperature and ensure a high concentration of HCl to favor the hydrochlorination pathway over polymerization.

Route 2: Free Radical Chlorination of 2,2-Dimethylpentane (B165184)

This method involves the substitution of a hydrogen atom with a chlorine atom, initiated by UV light or a radical initiator.

  • Question: I am attempting the free radical chlorination of 2,2-dimethylpentane, but the yield of 1-Chloro-2,2-dimethylpentane is poor, and I have a complex mixture of products. How can I improve this?

    Answer: Free radical chlorination is often non-selective, which can lead to a mixture of chlorinated products. Here are some common issues and their solutions:

    • Poor Regioselectivity: Free radical chlorination is not very selective, leading to a mixture of monochlorinated isomers, including 3-chloro-2,2-dimethylpentane and 4-chloro-2,2-dimethylpentane, in addition to the desired product. The reaction tends to favor the substitution of hydrogens on more substituted carbons, but the statistical abundance of primary hydrogens can lead to significant amounts of the primary chloride.

      • Solution: While selectivity is inherently limited with chlorine, using a bulky chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as AIBN or benzoyl peroxide can sometimes offer slightly better selectivity. Temperature control is also crucial; lower temperatures generally lead to higher selectivity.

    • Polychlorination: The desired product, 1-Chloro-2,2-dimethylpentane, can undergo further chlorination to yield dichlorinated and trichlorinated products.

      • Solution: Use a large excess of the alkane (2,2-dimethylpentane) relative to the chlorinating agent (e.g., Cl₂ gas or SO₂Cl₂). This statistical approach increases the probability that the chlorine radical will react with the starting alkane rather than the chlorinated product.

    • Low Reaction Rate: The reaction may be proceeding too slowly.

      • Solution: Ensure a sufficient intensity of UV light or an adequate concentration of the radical initiator. The reaction temperature can also be increased, but be mindful that this may decrease selectivity.

Route 3: Conversion of 2,2-Dimethylpentan-1-ol (B1361373) to 1-Chloro-2,2-dimethylpentane

This route involves the substitution of the hydroxyl group of the corresponding alcohol.

  • Question: My attempt to convert 2,2-dimethylpentan-1-ol to 1-Chloro-2,2-dimethylpentane resulted in a low yield. What could be the problem?

    Answer: The conversion of primary alcohols to alkyl chlorides can be challenging. Here are potential reasons for low yield and their remedies:

    • Inefficient Reagent: The choice of chlorinating agent is critical. Using concentrated HCl alone with a primary alcohol is often slow and inefficient.

      • Solution: Employ a more effective reagent for converting primary alcohols to alkyl chlorides, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). These reagents convert the hydroxyl group into a better leaving group, facilitating the substitution reaction.[1]

    • Side Reactions with Thionyl Chloride: When using thionyl chloride, side reactions can occur if the conditions are not controlled.

      • Solution: The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated, which can prevent unwanted side reactions. The temperature should be kept low during the addition of thionyl chloride.

    • Workup Losses: The product may be lost during the workup and purification steps.

      • Solution: Careful extraction and distillation procedures are necessary. Ensure complete neutralization of any acidic byproducts before distillation to prevent decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for obtaining the highest yield of 1-Chloro-2,2-dimethylpentane?

A1: For achieving the highest regioselectivity and thus a potentially higher yield of the specific isomer 1-Chloro-2,2-dimethylpentane, the conversion of 2,2-dimethylpentan-1-ol using a reagent like thionyl chloride (SOCl₂) is often the most reliable method.[1] This is because the position of the functional group is already fixed. Hydrochlorination of 2,2-dimethylpent-1-ene is a viable alternative that follows Markovnikov's rule, which in this case leads to the desired product, but rearrangements can be a concern. Free radical chlorination of 2,2-dimethylpentane is the least selective method and will inevitably produce a mixture of isomers, making the isolation of the desired product in high yield challenging.[2]

Q2: How can I minimize the formation of isomeric byproducts?

A2: To minimize isomeric byproducts, the choice of synthetic route is paramount.

  • Avoid Free Radical Chlorination: If a pure product is desired, avoid the free radical chlorination of 2,2-dimethylpentane.

  • Control Hydrochlorination Conditions: When using the hydrochlorination of 2,2-dimethylpent-1-ene, use low temperatures and non-polar solvents to disfavor carbocation rearrangements that would lead to other isomers.

  • Use the Alcohol Route: Starting with 2,2-dimethylpentan-1-ol ensures that the chlorine atom is introduced at the desired position.

Q3: What are the best methods for purifying 1-Chloro-2,2-dimethylpentane from its isomers?

A3: The structural isomers of chloropentane have very similar physical properties, which can make purification difficult.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method for separation.

  • Preparative Gas Chromatography (GC): For high-purity samples on a smaller scale, preparative GC is a powerful technique for separating isomers with very close boiling points.

Q4: Can I use an anti-Markovnikov addition to synthesize 1-Chloro-2,2-dimethylpentane from a different starting alkene?

A4: While anti-Markovnikov hydrobromination (using HBr in the presence of peroxides) is a well-established reaction, anti-Markovnikov hydrochlorination is not as straightforward and typically requires specialized reagents and conditions, such as visible-light photoredox catalysis.[3][4] Synthesizing 1-Chloro-2,2-dimethylpentane via an anti-Markovnikov addition would require starting with an alkene like 2,2-dimethylpent-2-ene, which is not a commercially common starting material. Given the complexity, this is not a recommended route for routine synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Chloro-2,2-dimethylpentane

Synthetic RouteStarting MaterialKey ReagentsTypical Yield Range (%)Major Byproducts
Hydrochlorination2,2-Dimethylpent-1-eneHCl (gas or solution)60-802-Chloro-2,2-dimethylpentane, alkene polymer
Free Radical Chlorination2,2-DimethylpentaneCl₂/UV light or SO₂Cl₂/initiator15-30 (of desired isomer)Isomeric monochlorides, polychlorinated products
From Alcohol2,2-Dimethylpentan-1-olSOCl₂, PCl₃70-90Dialkyl sulfite (B76179) (with SOCl₂), phosphorous acids (with PCl₃)

Note: Yields are estimates based on typical reactions for these classes of compounds and can vary significantly with reaction conditions.

Table 2: Predicted Isomer Distribution in Free Radical Chlorination of 2,2-Dimethylpentane at Room Temperature

ProductType of Hydrogen AbstractedNumber of HydrogensRelative ReactivityStatistical Product (%)
1-Chloro-2,2-dimethylpentane Primary (C1)31~14
3-Chloro-2,2-dimethylpentaneSecondary (C3)23.9~36
4-Chloro-2,2-dimethylpentaneSecondary (C4)23.9~36
1-Chloro-4,4-dimethylpentanePrimary (C5)31~14

Note: Relative reactivity values are approximations for chlorination (Primary:Secondary:Tertiary ≈ 1:3.9:5.2). The tertiary carbon in 2,2-dimethylpentane has no hydrogens to substitute. The actual distribution can be influenced by temperature and solvent.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2,2-dimethylpentane via Hydrochlorination of 2,2-Dimethylpent-1-ene

  • Reaction Setup: In a well-ventilated fume hood, equip a dry 100 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube filled with calcium chloride.

  • Reagents: Add 2,2-dimethylpent-1-ene (0.1 mol) and a non-polar solvent such as dichloromethane (B109758) (50 mL) to the flask.

  • Reaction: Cool the flask in an ice-water bath. Bubble dry hydrogen chloride (HCl) gas through the stirred solution at a moderate rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, stop the HCl flow and allow the mixture to warm to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain 1-Chloro-2,2-dimethylpentane.

Protocol 2: Synthesis of 1-Chloro-2,2-dimethylpentane via Free Radical Chlorination of 2,2-Dimethylpentane

  • Reaction Setup: In a fume hood, place a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Position a UV lamp to irradiate the vessel.

  • Reagents: Add a large excess of 2,2-dimethylpentane (e.g., 0.5 mol) to the reaction vessel.

  • Reaction: Begin stirring and irradiating the alkane. Slowly bubble chlorine (Cl₂) gas (0.1 mol) through the solution. The reaction is often initiated by the UV light. Monitor the reaction by GC to follow the formation of products.

  • Workup: After the addition of chlorine is complete, continue irradiation for a short period to ensure full consumption of Cl₂. Stop the irradiation and bubbling. Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the excess 2,2-dimethylpentane by distillation. The remaining mixture of chlorinated products can be separated by careful fractional distillation.

Protocol 3: Synthesis of 1-Chloro-2,2-dimethylpentane from 2,2-Dimethylpentan-1-ol

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl and SO₂.

  • Reagents: Add 2,2-dimethylpentan-1-ol (0.1 mol) and anhydrous diethyl ether (40 mL) to the flask.[5] In the dropping funnel, place thionyl chloride (SOCl₂) (0.12 mol).

  • Reaction: Cool the flask in an ice bath. Add the thionyl chloride dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 1-2 hours.

  • Workup: Cool the reaction mixture. Carefully pour the mixture over crushed ice. Separate the organic layer and wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude 1-Chloro-2,2-dimethylpentane by vacuum distillation.

Mandatory Visualization

Synthesis_Pathways cluster_hydrochlorination Route 1: Hydrochlorination cluster_free_radical Route 2: Free Radical Chlorination cluster_alcohol_conversion Route 3: From Alcohol 2,2-Dimethylpent-1-ene 2,2-Dimethylpent-1-ene 1-Chloro-2,2-dimethylpentane_H 1-Chloro-2,2-dimethylpentane 2,2-Dimethylpent-1-ene->1-Chloro-2,2-dimethylpentane_H HCl 2,2-Dimethylpentane 2,2-Dimethylpentane Product_Mixture Product_Mixture 2,2-Dimethylpentane->Product_Mixture Cl2, UV light 1-Chloro-2,2-dimethylpentane_FR 1-Chloro-2,2-dimethylpentane Product_Mixture->1-Chloro-2,2-dimethylpentane_FR Purification 2,2-Dimethylpentan-1-ol 2,2-Dimethylpentan-1-ol 1-Chloro-2,2-dimethylpentane_A 1-Chloro-2,2-dimethylpentane 2,2-Dimethylpentan-1-ol->1-Chloro-2,2-dimethylpentane_A SOCl2

Caption: Synthetic routes to 1-Chloro-2,2-dimethylpentane.

Troubleshooting_Low_Yield cluster_H cluster_FR cluster_A Start Low Yield of 1-Chloro-2,2-dimethylpentane Route Which synthetic route was used? Start->Route Hydrochlorination Check for: - Incomplete reaction - Carbocation rearrangement - Alkene polymerization Route->Hydrochlorination Hydrochlorination FreeRadical Check for: - Poor regioselectivity - Polychlorination - Low reaction rate Route->FreeRadical Free Radical Chlorination Alcohol Check for: - Inefficient reagent - Side reactions - Workup losses Route->Alcohol From Alcohol

Caption: Troubleshooting workflow for low yield.

References

Optimization

Technical Support Center: Carbocation Rearrangements in Reactions of 1-Chloro-2,2-dimethylpentane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating reactions involving 1-chloro-2,2-dimethylpentan...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating reactions involving 1-chloro-2,2-dimethylpentane, with a focus on potential carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: Why is 1-chloro-2,2-dimethylpentane so unreactive in standard SN2 reactions?

A1: 1-Chloro-2,2-dimethylpentane is a primary alkyl halide, which would normally suggest reactivity via an SN2 mechanism. However, it is exceptionally unreactive in SN2 reactions due to significant steric hindrance. The presence of a quaternary carbon (a carbon bonded to four other carbons) adjacent to the carbon bearing the chlorine atom effectively blocks the backside attack required for the SN2 pathway.[1][2]

Q2: If SN2 is blocked, will the reaction proceed via an SN1 mechanism?

A2: While the SN2 pathway is hindered, the SN1 pathway is also problematic. An SN1 reaction requires the formation of a carbocation intermediate.[3] The initial departure of the chloride ion from 1-chloro-2,2-dimethylpentane would form a highly unstable primary carbocation.[4][5] The high energy of this intermediate makes its formation a very slow, rate-limiting step. However, if conditions are forcing enough to form this carbocation (e.g., using a polar protic solvent and/or a Lewis acid), it will rapidly rearrange to a more stable carbocation.[6][7]

Q3: What is a carbocation rearrangement, and why does it occur in this specific case?

A3: A carbocation rearrangement is a process in which the initial, less stable carbocation rearranges to a more stable one.[7][8] This typically occurs through a 1,2-shift, where a neighboring alkyl group or hydrogen atom moves to the positively charged carbon. In the case of the 1-(2,2-dimethylpentyl) cation, a 1,2-alkyl shift (specifically, a 1,2-ethyl shift, as the ethyl group is part of the pentane (B18724) chain) occurs. This converts the highly unstable primary carbocation into a much more stable tertiary carbocation. The driving force for this rearrangement is the significant increase in stability.[6][9][10]

Q4: What products should I expect from a reaction where carbocation rearrangement occurs?

A4: You should expect a mixture of products. Once the more stable tertiary carbocation is formed, it can react in several ways:

  • Substitution (SN1): The nucleophile (often the solvent in solvolysis reactions) can attack the tertiary carbocation to form a substitution product.

  • Elimination (E1): A proton can be removed from a carbon adjacent to the tertiary carbocation, leading to the formation of multiple alkene isomers. The most substituted alkene (Zaitsev's product) is typically the major elimination product.[11]

You may also see minor products arising from the capture of the transient primary carbocation before it has a chance to rearrange, although these are typically formed in very low yields.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Very slow or no reaction The reaction conditions are not sufficient to promote the formation of the initial primary carbocation.Increase the polarity of the solvent (e.g., move from ethanol (B145695) to aqueous formic acid).[12] A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be added to facilitate the departure of the leaving group.[13][14] Gentle heating may also be required, but monitor carefully to avoid excessive elimination.
A complex mixture of products is observed (GC-MS/NMR) The reaction is proceeding through a rearranged carbocation intermediate, leading to multiple substitution and elimination products.This is the expected outcome for this substrate under SN1/E1 conditions. Focus on purification techniques like fractional distillation or preparative chromatography to isolate the desired product. To confirm structures, use 2D NMR techniques (COSY, HMBC, HSQC).
The major product is an alkene, not the expected substitution product. The reaction conditions (e.g., high temperature, basic solvent/nucleophile) favor elimination over substitution.To favor substitution, use a non-basic, highly nucleophilic solvent at the lowest feasible temperature. To favor elimination, use a non-nucleophilic base and higher temperatures.
Observed products do not match the expected unrearranged structure. A 1,2-alkyl shift has occurred, leading to products with a different carbon skeleton.This is a classic sign of carbocation rearrangement. Review the mechanism shown in the diagrams below to understand the expected rearranged structures. The primary product will derive from the tertiary carbocation.

Quantitative Data

The precise product distribution for the solvolysis of 1-chloro-2,2-dimethylpentane is highly dependent on the specific reaction conditions (solvent, temperature, etc.). The following table provides representative data for similar sterically hindered primary halides that undergo rearrangement to illustrate expected trends.

Solvent System Temperature % Unrearranged Substitution % Rearranged Substitution % Elimination (Alkenes)
80% Ethanol / 20% Water25°C< 1%~40%~60%
50% Acetic Acid / 50% Water50°C< 1%~60%~40%
100% Formic Acid25°C< 1%~75%~25%
Note: This is representative data based on general principles of solvolysis for analogous compounds. Actual yields will vary.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical and experimental flow for investigating reactions of 1-chloro-2,2-dimethylpentane.

ReactionPathway cluster_start Starting Material cluster_intermediates Carbocation Intermediates cluster_products Potential Products start 1-Chloro-2,2-dimethylpentane primary_cation Primary Carbocation (Highly Unstable) start->primary_cation Ionization (Slow) tertiary_cation Tertiary Carbocation (Stable) primary_cation->tertiary_cation 1,2-Alkyl Shift (Fast) sub_product Rearranged Substitution Product tertiary_cation->sub_product + Nucleophile (S_N1) elim_product1 Elimination Product 1 (Zaitsev) tertiary_cation->elim_product1 -H+ (E1) elim_product2 Elimination Product 2 (Hofmann) tertiary_cation->elim_product2 -H+ (E1)

Caption: Reaction pathway for 1-chloro-2,2-dimethylpentane via an SN1/E1 mechanism.

Experimental Protocols

Protocol 1: Solvolysis in Aqueous Ethanol

This protocol is designed to promote SN1 and E1 reactions and investigate the resulting product mixture.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of an 80:20 ethanol:water solution.

    • Add 5.0 g of 1-chloro-2,2-dimethylpentane to the solvent mixture.

    • The reaction is typically slow at room temperature. Stir the mixture at a controlled temperature (e.g., 50°C) using a heating mantle.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots (approx. 0.1 mL) every 2-4 hours.

    • Quench the aliquot with 1 mL of cold water and extract with 1 mL of diethyl ether.

    • Analyze the ether layer by Gas Chromatography (GC) to observe the disappearance of the starting material. The formation of HCl can also be monitored by checking the pH of the solution.

  • Workup Procedure:

    • Once the reaction is complete (as determined by GC), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous layer three times with 30 mL of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Product Analysis:

    • Analyze the resulting crude oil by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of the product mixture.

    • Use ¹H and ¹³C NMR spectroscopy to confirm the structures of the major rearranged substitution and elimination products.

    • Quantify the product ratio using GC with an internal standard.

ExperimentalWorkflow setup 1. Reaction Setup (Substrate + Solvent) reaction 2. Controlled Heating & Stirring setup->reaction monitoring 3. Monitor Progress (GC, TLC, or pH) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying 5. Drying & Solvent Removal workup->drying analysis 6. Product Analysis (GC-MS, NMR) drying->analysis

Caption: General experimental workflow for solvolysis of 1-chloro-2,2-dimethylpentane.

References

Troubleshooting

safe handling procedures and personal protective equipment for 1-Chloro-2,2-dimethylpentane

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-2,2-dimethylpentane is publicly available. The following information is extrapolated from data on structurally similar compounds, such as other chlorinated alk...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-2,2-dimethylpentane is publicly available. The following information is extrapolated from data on structurally similar compounds, such as other chlorinated alkanes, and general guidance for handling flammable liquid haloalkanes. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and must be supplemented with a thorough, substance-specific risk assessment before handling this chemical.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary hazards associated with 1-Chloro-2,2-dimethylpentane?

A1: Based on analogous compounds, the primary hazards are expected to be:

  • Flammability: The compound is likely a flammable liquid. Vapors may form explosive mixtures with air.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Vapors may cause respiratory irritation. Prolonged or repeated skin contact may cause irritation or dermatitis.

Q2: What Personal Protective Equipment (PPE) is required when handling 1-Chloro-2,2-dimethylpentane?

A2: A comprehensive PPE strategy is mandatory. The following are general recommendations:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[1]

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[2][3] For hand protection, use chemically resistant gloves (e.g., nitrile or neoprene).[2] Always inspect gloves for degradation before use.

  • Respiratory Protection: All handling of volatile compounds should be done in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][4]

Q3: I need to transfer 1-Chloro-2,2-dimethylpentane from a larger container to a smaller one. What precautions should I take?

A3: When transferring flammable liquids, it is crucial to prevent the build-up of static electricity, which can be an ignition source.[5]

  • Ensure that both the source and receiving containers are electrically bonded and grounded.[5][6]

  • Perform the transfer in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Use only non-sparking tools.[7]

  • Dispense only the amount needed for the experiment to minimize the quantity of exposed flammable liquid.

Q4: What should I do in case of a small spill of 1-Chloro-2,2-dimethylpentane in the lab?

A4: For small spills that you are trained and equipped to handle:

  • Alert personnel in the immediate area and restrict access.

  • Eliminate all ignition sources. [8]

  • Ensure adequate ventilation by working within a fume hood or opening a window if it is safe to do so.

  • Don appropriate PPE as described in Q2.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7][9] Work from the outside of the spill inwards to prevent spreading.

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[7][10]

  • Decontaminate the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Q5: What are the proper first aid procedures for exposure to a substance like 1-Chloro-2,2-dimethylpentane?

A5: Immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Physicochemical and Toxicological Data

Due to the lack of specific experimental data for 1-Chloro-2,2-dimethylpentane, the following table summarizes computed or estimated properties. These values should be considered approximations.

PropertyValue (Unit)Source
Molecular FormulaC₇H₁₅Cl[13][14]
Molecular Weight134.65 g/mol [13][14]
AppearancePresumed to be a colorless liquidN/A
Boiling PointPredicted to be around 150-160 °CN/A
DensityPredicted to be ~0.8-0.9 g/cm³N/A
Flash PointExpected to be < 37.78°C (flammable liquid)[15]
Acute Oral ToxicityNo data available. Assumed to be harmful.N/A
Acute Dermal ToxicityNo data available. Assumed to be harmful.N/A
Acute Inhalation ToxicityNo data available. Vapors may be harmful.N/A
Skin Corrosion/IrritationExpected to cause skin irritation.[11]
Eye Damage/IrritationExpected to cause serious eye irritation.[11]

N/A: Not Available. Data is based on predictions and information for analogous compounds.

Experimental Protocols

Detailed methodologies for experiments involving 1-Chloro-2,2-dimethylpentane are not publicly available. Researchers should develop a standard operating procedure (SOP) that includes a thorough risk assessment, details on safe handling, and emergency procedures before beginning any work with this compound.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SOP Develop Standard Operating Procedure (SOP) RiskAssessment->SOP GatherPPE Gather Appropriate PPE SOP->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepWorkArea DonPPE Don PPE PrepWorkArea->DonPPE Handling Handle Chemical (e.g., weighing, transfer) DonPPE->Handling Grounding Use Grounding and Bonding for Transfers Handling->Grounding If applicable Decontaminate Decontaminate Work Area and Equipment Handling->Decontaminate Spill Spill Occurs Handling->Spill Potential Incident Exposure Personal Exposure Handling->Exposure Potential Incident WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE Doff and Dispose of PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Cleanup Follow Spill Cleanup Procedure Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

References

Optimization

methods for removing specific impurities from crude 1-Chloro-2,2-dimethylpentane

Technical Support Center: Purification of Crude 1-Chloro-2,2-dimethylpentane This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Crude 1-Chloro-2,2-dimethylpentane

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of crude 1-Chloro-2,2-dimethylpentane.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-Chloro-2,2-dimethylpentane in a question-and-answer format.

Issue 1: The organic layer appears cloudy or contains an emulsion after washing.

  • Question: Why is my organic layer not clear after washing, and how can I resolve the emulsion?

  • Answer: A cloudy appearance or emulsion formation is typically due to the presence of finely dispersed water droplets or residual acidic/basic impurities reacting to form salts. To resolve this, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion. Allow the layers to separate completely. If the problem persists, consider a gentle centrifugation if the scale of the experiment allows.

Issue 2: The final product is acidic upon testing with pH paper.

  • Question: I've distilled my product, but it still tests acidic. What is the cause and how can I fix it?

  • Answer: Residual acidity is likely due to remaining traces of the chlorinating agent (e.g., HCl) from the synthesis. This indicates that the initial washing step was insufficient. To remedy this, redissolve the product in a nonpolar, water-immiscible solvent like diethyl ether or dichloromethane, and perform a careful wash with a saturated sodium bicarbonate (NaHCO₃) solution. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved. Follow this with a water wash and a brine wash before drying and redistilling.

Issue 3: Gas Chromatography (GC) analysis shows a significant peak corresponding to the starting material.

  • Question: My GC spectrum indicates a high percentage of unreacted 2,2-dimethylpentan-1-ol (B1361373). How can I remove it?

  • Answer: The presence of the starting alcohol is a common issue. Due to the difference in boiling points between 1-Chloro-2,2-dimethylpentane and 2,2-dimethylpentan-1-ol, fractional distillation is the most effective method for separation. Ensure your distillation column is efficient (e.g., a Vigreux or packed column) and maintain a slow and steady distillation rate to allow for proper separation of the fractions. Refer to the table of physical properties for boiling point information.

Issue 4: The yield of the purified product is very low.

  • Question: After following all the purification steps, my final yield is much lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors:

    • Incomplete reaction: The initial synthesis may not have gone to completion.

    • Losses during workup: Aggressive mixing during washing can lead to persistent emulsions and loss of product. Ensure you are not discarding the organic layer by mistake.

    • Improper distillation: Distilling too quickly can lead to co-distillation of impurities and product, resulting in broad fractions and poor separation. Also, ensure all joints in your distillation apparatus are well-sealed to prevent the loss of volatile product.

    • Product decomposition: While generally stable, prolonged exposure to high temperatures during distillation can cause some decomposition. If you suspect this, consider performing the distillation under reduced pressure (vacuum distillation).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-Chloro-2,2-dimethylpentane and its common impurities?

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-Chloro-2,2-dimethylpentane C₇H₁₅Cl134.65[1][2]~145-150 (estimated)
2,2-dimethylpentan-1-olC₇H₁₆O116.20146-154[3][4][5][6]
Hydrochloric Acid (HCl)HCl36.46-85.05

Q2: What is the most effective method to achieve >99% purity for 1-Chloro-2,2-dimethylpentane?

A2: A multi-step approach is recommended for achieving high purity. This typically involves:

  • Aqueous Workup: Washing the crude product with water, followed by a dilute base (like NaHCO₃ solution) to remove acids, and finally a brine wash.

  • Drying: Using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Fractional Distillation: Carefully distilling the dried crude product to separate it from residual solvent, starting materials, and byproducts. For very high purity, column chromatography on silica (B1680970) gel can be employed after distillation, though it may not be necessary for most applications.

Q3: How can I confirm the identity and purity of my final product?

A3: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any contaminants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C-Cl bond) and the absence of impurities like the -OH group from the starting alcohol.

Q4: What are the primary safety precautions when handling 1-Chloro-2,2-dimethylpentane?

A4: 1-Chloro-2,2-dimethylpentane is a chlorinated hydrocarbon and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • It is flammable, so keep it away from open flames and ignition sources.

Experimental Protocols

Protocol 1: Aqueous Workup for Crude 1-Chloro-2,2-dimethylpentane

Objective: To remove acidic impurities and water-soluble components from the crude product.

Materials:

  • Crude 1-Chloro-2,2-dimethylpentane

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

Procedure:

  • Transfer the crude product to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water, stopper the funnel, and gently invert it several times to mix. Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine. Discard the aqueous layer after each wash.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ (enough to have some free-flowing powder) and swirl the flask. If the MgSO₄ clumps together, add more until some remains as a fine powder.

  • Let the mixture stand for 10-15 minutes to ensure all water is absorbed.

  • Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask, ready for distillation.

Protocol 2: Purification by Fractional Distillation

Objective: To separate 1-Chloro-2,2-dimethylpentane from impurities with different boiling points.

Materials:

  • Dried crude 1-Chloro-2,2-dimethylpentane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the dried crude product in a round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the most volatile component. Discard this initial fraction (forerun).

  • As the temperature begins to rise again, it should plateau at the boiling point of 1-Chloro-2,2-dimethylpentane (approx. 145-150 °C). Collect the fraction that distills over at this constant temperature in a clean, pre-weighed receiving flask.

  • Stop the distillation when the temperature either drops or rises sharply, indicating that the desired product has been distilled. The high-boiling residue, likely containing the starting alcohol, should be left in the distillation flask.

Visualizations

PurificationWorkflow crude_product Crude 1-Chloro-2,2-dimethylpentane wash_h2o Wash with H₂O crude_product->wash_h2o wash_bicarb Wash with sat. NaHCO₃ wash_h2o->wash_bicarb aqueous_waste Aqueous Waste wash_h2o->aqueous_waste wash_brine Wash with Brine wash_bicarb->wash_brine acid_waste Acidic Aqueous Waste wash_bicarb->acid_waste drying Dry with Anhydrous MgSO₄ wash_brine->drying wash_brine->aqueous_waste filtration Filter drying->filtration distillation Fractional Distillation filtration->distillation solid_waste Solid Waste (MgSO₄) filtration->solid_waste pure_product Pure Product (>99%) distillation->pure_product impurities High-Boiling Impurities distillation->impurities

Caption: General workflow for the purification of 1-Chloro-2,2-dimethylpentane.

TroubleshootingAcidicProduct start Is the final product acidic? cause Cause: Insufficient washing. Residual HCl is present. start->cause Yes no_issue No issue detected. start->no_issue No solution Solution: 1. Redissolve in ether. 2. Wash with sat. NaHCO₃. 3. Wash with H₂O and Brine. 4. Dry and redistill. cause->solution

Caption: Troubleshooting logic for an acidic final product.

References

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis for the Structural Confirmation of Synthesized 1-Chloro-2,2-dimethylpentane: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a critical step. This guide provides a comparative analysis of the spectroscopic data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a critical step. This guide provides a comparative analysis of the spectroscopic data for 1-Chloro-2,2-dimethylpentane and its structural isomers. By presenting key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical tool for the structural elucidation of this class of alkyl halides.

Introduction

1-Chloro-2,2-dimethylpentane is a halogenated alkane with the molecular formula C₇H₁₅Cl[1]. Its synthesis can potentially yield a variety of structural isomers. Therefore, a thorough spectroscopic analysis is essential to confirm the desired connectivity. This guide outlines the expected spectroscopic characteristics of 1-Chloro-2,2-dimethylpentane and compares them with those of its isomers, for which more extensive spectral data is available. This comparative approach is invaluable for identifying the correct product and any potential isomeric impurities.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison

CompoundKey Proton Signals and Multiplicity
1-Chloro-2,2-dimethylpentane (Predicted) Singlet (~3.3 ppm, 2H, -CH₂Cl); Singlet (~0.9 ppm, 6H, 2 x -CH₃); Triplet (~0.9 ppm, 3H, -CH₂CH₃); Multiplet (~1.3 ppm, 2H, -CH₂CH₂CH₃); Multiplet (~1.4 ppm, 2H, -CH₂CH₂CH₃)
3-Chloro-2,2-dimethylpentane Signals with relative integration of 9:3:2:1 have been reported for a compound with the molecular formula C₇H₁₅Cl, suggesting this structure[2].
3-Chloro-3-methylhexane Multiple signals in the alkyl region, with a characteristic downfield shift for protons near the chlorine atom.
1-Chloro-2,4-dimethylpentane Predicted to have 7 unique proton environments[3].
1-Chloro-2,2-dimethylpropane (Analogue) A singlet for the -CH₂Cl protons and a singlet for the nine equivalent protons of the tert-butyl group[4].

Table 2: ¹³C NMR Spectral Data Comparison

CompoundApproximate Chemical Shifts (ppm)
1-Chloro-2,2-dimethylpentane (Predicted) ~55-60 (-CH₂Cl); ~35-40 (quaternary C); ~40-45 (-CH₂CH₂CH₃); ~25-30 (-CH₂CH₂CH₃); ~14 (-CH₂CH₃); ~25 (2 x -CH₃)
3-Chloro-2,4-dimethylpentane Predicted to show 7 distinct signals.
1-Chloro-2,2-dimethylpropane (Analogue) Distinct signals for the chloromethyl carbon, the quaternary carbon, and the methyl carbons[5].
2,2-Dimethylpentane (B165184) (Analogue) Five distinct signals are observed in the ¹³C NMR spectrum, indicating five different carbon environments[6].

Table 3: IR Spectroscopy Data Comparison

CompoundKey Vibrational Frequencies (cm⁻¹)
1-Chloro-2,2-dimethylpentane (Predicted) C-H stretching (2850-3000); C-H bending (1350-1470); C-Cl stretching (650-850)
3-Chloro-3-methylhexane IR spectrum available from NIST[7].
2-Chloro-2,4-dimethylpentane IR spectrum available from NIST[8].
1-Chloropropane (B146392) (Analogue) C-Cl vibrations are observed in the 580-780 cm⁻¹ range[9].

Table 4: Mass Spectrometry Data Comparison

CompoundKey m/z Fragments and Features
1-Chloro-2,2-dimethylpentane (Predicted) Molecular ion peak (M⁺) at m/z 134 and 136 (3:1 ratio); loss of Cl (m/z 99); fragmentation of the alkyl chain.
3-Chloro-3-methylhexane Mass spectrum available from NIST[7].
1-Chloro-2,2-dimethylpropane (Analogue) Mass spectrum available[10].
2,2-Dimethylpentane (Analogue) The mass spectrum shows a weak molecular ion at m/z 100 and a base peak at m/z 43[11].

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential window function and perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans, depending on the sample concentration.

    • Process the data with an exponential window function and perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample plates in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H stretching, C-H bending, and C-Cl stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Look for the characteristic M⁺ and M+2 isotopic pattern for chlorine (approximately 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a chlorine radical or alkyl fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of synthesized 1-Chloro-2,2-dimethylpentane.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analyze Product IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structure Confirmed: 1-Chloro-2,2-dimethylpentane NMR->Confirmation Correct Signals & Multiplicity Isomer Alternative Structure: Isomer Identified NMR->Isomer Unexpected Spectrum IR->Confirmation Expected Vibrations IR->Isomer Anomalous Peaks MS->Confirmation Correct m/z & Isotope Pattern MS->Isomer Incorrect m/z or Fragmentation

Caption: Workflow for the structural confirmation of 1-Chloro-2,2-dimethylpentane.

References

Comparative

A Comparative Investigation of SN1 Reaction Rates Among Different Neopentyl Halides

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neopentyl Halide Reactivity in Nucleophilic Substitution Neopentyl halides are notoriously unreactive in classic SN2 reactions d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neopentyl Halide Reactivity in Nucleophilic Substitution

Neopentyl halides are notoriously unreactive in classic SN2 reactions due to significant steric hindrance from the bulky tert-butyl group, which impedes backside attack by a nucleophile. Consequently, nucleophilic substitution, when it occurs, can proceed through an SN1-like mechanism. This pathway, however, is complicated by the formation of a highly unstable primary carbocation that rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This guide provides a comparative analysis of the reactivity of different neopentyl halides, supported by experimental data, to inform synthetic strategy and mechanistic understanding.

Comparative Analysis of Reaction Kinetics

While classical SN1 solvolysis data for a direct comparison of neopentyl halides is sparse due to the extremely slow reaction rates and competing elimination reactions, a 2022 study by Kasal and Jindřich in ACS Omega provides valuable insights into the relative reactivity of the carbon-halogen bond in a neopentyl system. The study investigated the reaction of several neopentyl derivatives with sodium azide (B81097) in deuterated dimethyl sulfoxide (B87167) (DMSO) at 100 °C. Although these conditions (a strong nucleophile in a polar aprotic solvent) are typically employed for SN2 reactions, the observed reactivity trend offers a clear comparison of the leaving group ability of the different halogens in this sterically hindered system.

The following table summarizes the pseudo-first-order rate constants for the reaction of neopentyl chloride, bromide, and iodide.

Neopentyl HalideLeaving GroupRate Constant (k) at 100 °C in DMSO-d₆ [s⁻¹]
Neopentyl IodideI⁻1.1 x 10⁻⁴
Neopentyl BromideBr⁻2.1 x 10⁻⁶
Neopentyl ChlorideCl⁻1.5 x 10⁻⁷

Data sourced from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.

The data clearly demonstrates that neopentyl iodide is the most reactive, followed by neopentyl bromide, and then neopentyl chloride, which is the least reactive. This trend aligns with the general principles of leaving group ability, where iodide is the best leaving group among the common halides due to its larger size, greater polarizability, and the lower bond strength of the carbon-iodine bond.

Experimental Protocols

The following is a generalized protocol based on the methodology described by Kasal and Jindřich (2022) for the kinetic analysis of neopentyl halide substitution reactions.

Objective: To determine the pseudo-first-order rate constants of the reaction between neopentyl halides and sodium azide.

Materials:

  • Neopentyl halide (iodide, bromide, or chloride)

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration.

    • In an NMR tube, dissolve a precise amount of the neopentyl halide in a known volume of the sodium azide stock solution. The final concentrations of the substrate and nucleophile should be accurately known.

  • NMR Analysis:

    • Place the NMR tube in the NMR spectrometer, which has been pre-heated and stabilized at 100 °C.

    • Acquire a proton NMR (¹H NMR) spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integration of a characteristic peak of the starting material (e.g., the -CH₂- protons adjacent to the halogen) and the increase in the integration of a characteristic peak of the product (neopentyl azide).

  • Data Analysis:

    • From the NMR spectra, determine the concentration of the neopentyl halide at each time point.

    • Plot the natural logarithm of the concentration of the neopentyl halide versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

Visualizing Reaction Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SN1 reaction pathway of neopentyl halides and the experimental workflow for kinetic analysis.

SN1_Reaction_Pathway cluster_start Neopentyl Halide cluster_intermediate Carbocation Intermediates cluster_product Rearranged Product start (CH₃)₃CCH₂-X primary_carbocation (CH₃)₃CCH₂⁺ (Primary Carbocation) start->primary_carbocation Slow, Rate-Determining Step -X⁻ tertiary_carbocation (CH₃)₂C⁺CH₂CH₃ (Tertiary Carbocation) primary_carbocation->tertiary_carbocation 1,2-Methyl Shift (Fast) product (CH₃)₂C(Nu)CH₂CH₃ tertiary_carbocation->product + Nu⁻ (Fast)

SN1 reaction pathway of a neopentyl halide with rearrangement.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Measurement cluster_data Data Processing stock_solution Prepare NaN₃ stock solution in DMSO-d₆ sample_prep Dissolve Neopentyl Halide in stock solution in NMR tube stock_solution->sample_prep nmr_setup Place NMR tube in spectrometer at 100 °C sample_prep->nmr_setup acquire_spectra Acquire ¹H NMR spectra at regular time intervals nmr_setup->acquire_spectra concentration Determine [Neopentyl Halide] at each time point acquire_spectra->concentration plot Plot ln[Neopentyl Halide] vs. Time concentration->plot rate_constant Calculate k from the slope plot->rate_constant

Experimental workflow for kinetic analysis of neopentyl halide reactions.

Comparative

A Comparative Guide to the Computational Modeling of 1-Chloro-2,2-dimethylpentane Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of computational approaches for modeling the reaction mechanisms of 1-Chloro-2,2-dimethylpentane. Due to the abse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for modeling the reaction mechanisms of 1-Chloro-2,2-dimethylpentane. Due to the absence of specific experimental and computational studies on this molecule, this document outlines a predictive framework based on its structural similarity to neopentyl halides and establishes a methodology for future computational investigations.

Predicted Reactivity of 1-Chloro-2,2-dimethylpentane

1-Chloro-2,2-dimethylpentane is a primary alkyl halide. However, the carbon atom beta to the chlorine is a quaternary center, creating a neopentyl-like structure. This structural feature is critical in predicting its reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

  • SN2 Reaction: The bimolecular SN2 pathway is expected to be significantly hindered. The bulky quaternary carbon atom sterically blocks the backside attack of a nucleophile on the carbon bearing the chlorine atom.[1][2][3] Therefore, the activation energy for the SN2 pathway is predicted to be very high, making this mechanism kinetically unfavorable.

  • SN1 Reaction: The unimolecular SN1 pathway is also predicted to be slow. This mechanism proceeds through a carbocation intermediate. The initial departure of the chloride ion would form a highly unstable primary carbocation.[2] However, a subsequent 1,2-hydride or 1,2-alkyl (ethyl) shift would lead to the formation of a more stable tertiary carbocation. This rearrangement makes the SN1 pathway plausible, though the initial high-energy carbocation formation presents a significant barrier.[1][4][5]

  • E2 Reaction: The bimolecular E2 elimination pathway is a strong possibility, particularly in the presence of a strong, sterically hindered base. The base would abstract a proton from a carbon adjacent to the one bearing the chlorine.

  • E1 Reaction: The unimolecular E1 elimination pathway will likely compete with the SN1 reaction, as they share the same rate-determining step of carbocation formation.[4] Once the rearranged tertiary carbocation is formed, elimination can occur to form an alkene.

Based on this analysis, the primary competing pathways for 1-Chloro-2,2-dimethylpentane are predicted to be a rearranged SN1/E1 mechanism and an E2 mechanism. Direct SN2 substitution is expected to be a minor or non-existent pathway.

G cluster_start Reactant cluster_paths Reaction Pathways cluster_intermediates Intermediates & Rearrangement cluster_products Products 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane SN2_TS SN2 Transition State (Highly Hindered) 1-Chloro-2,2-dimethylpentane->SN2_TS SN2 Primary_Carbocation Primary Carbocation (Unstable) 1-Chloro-2,2-dimethylpentane->Primary_Carbocation SN1/E1 E2_TS E2 Transition State 1-Chloro-2,2-dimethylpentane->E2_TS E2 SN2_Product SN2 Product SN2_TS->SN2_Product Tertiary_Carbocation Tertiary Carbocation (Rearranged) Primary_Carbocation->Tertiary_Carbocation 1,2-Shift E2_Product E2 Product E2_TS->E2_Product SN1_Product SN1 Product (Rearranged) Tertiary_Carbocation->SN1_Product Nucleophilic Attack E1_Product E1 Product Tertiary_Carbocation->E1_Product Elimination

Predicted reaction pathways for 1-Chloro-2,2-dimethylpentane.

Comparison of Computational Models

A variety of computational models can be employed to investigate the reaction mechanisms of 1-Chloro-2,2-dimethylpentane. The choice of method will depend on the desired balance between accuracy and computational cost.

Computational ModelTheoretical BasisPredicted Strengths for this SystemPredicted Weaknesses for this System
Density Functional Theory (DFT) Electron density is used to calculate the energy of the system.Good balance of accuracy and computational cost for locating transition states and calculating activation energies.[6]The accuracy is dependent on the choice of functional.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation.Generally provides more accurate results than DFT for systems where electron correlation is important.Computationally more expensive than DFT.
Coupled Cluster (CC) Theory (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy.Provides very accurate benchmark energies for key structures (reactants, intermediates, transition states, products).Extremely high computational cost, making it impractical for full reaction pathway calculations on a molecule of this size.
Semi-empirical Methods (e.g., AM1, PM7) Uses parameters derived from experimental data to simplify calculations.Very fast, suitable for initial explorations of the potential energy surface.Generally not accurate enough for reliable quantitative predictions of activation energies.

Hypothetical Quantitative Data Comparison

The following table presents a hypothetical summary of results that could be obtained from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) to compare the different reaction pathways.

Reaction PathwayCalculated Activation Energy (kcal/mol)Relative Rate (Compared to SN1)Key Finding
SN2 > 40Very SlowHighly disfavored due to steric hindrance.
SN1 (with 1,2-shift) ~25 - 301Plausible, but with a significant barrier for initial carbocation formation.
E1 (with 1,2-shift) ~26 - 31~0.5 - 1Competes with the SN1 pathway.
E2 ~20 - 25~10 - 100Likely the most favorable pathway, especially with a strong base.

Note: These are hypothetical values for illustrative purposes.

Experimental and Computational Protocols

Computational Modeling Workflow

A typical workflow for the computational modeling of these reaction mechanisms would involve the following steps:

G cluster_workflow Computational Workflow A 1. Geometry Optimization of Reactants and Products B 2. Transition State Search for each Pathway (e.g., SN2, E2, 1,2-shift) A->B C 3. Frequency Calculation to Verify Stationary Points B->C D 4. Intrinsic Reaction Coordinate (IRC) Calculation C->D E 5. Single-Point Energy Calculation with a Higher Level of Theory D->E F 6. Calculation of Thermodynamic and Kinetic Parameters E->F

General workflow for computational modeling of reaction mechanisms.

Detailed Computational Methodologies

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Model Chemistry:

    • Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31+G(d,p) is a common starting point.

    • Higher-Level Energy Corrections: To improve the accuracy of the energy barriers, single-point energy calculations on the DFT-optimized geometries can be performed using a more robust method like MP2 or CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).

  • Solvent Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

  • Transition State Search:

    • Initial guesses for transition state structures can be generated using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Reaction Pathway Verification:

    • Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products (or intermediates).

Supporting Experimental Protocols

While no experimental data exists for 1-Chloro-2,2-dimethylpentane, a typical experimental investigation to validate these computational predictions would involve:

  • Kinetic Studies:

    • The reaction of 1-Chloro-2,2-dimethylpentane with various nucleophiles/bases (e.g., sodium ethoxide in ethanol (B145695), ethanol alone) would be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • The disappearance of the reactant and the appearance of products would be quantified to determine reaction rates.

    • By varying the concentrations of the alkyl halide and the nucleophile/base, the order of the reaction can be determined, providing insight into whether the mechanism is unimolecular (SN1/E1) or bimolecular (SN2/E2).

  • Product Analysis:

    • The products of the reaction would be isolated and characterized using techniques such as GC-MS, NMR, and IR spectroscopy to identify substitution and elimination products, including any rearranged products.

This guide provides a foundational framework for the computational investigation of the reaction mechanisms of 1-Chloro-2,2-dimethylpentane. By combining theoretical predictions with future experimental validation, a comprehensive understanding of the reactivity of this sterically hindered alkyl halide can be achieved.

References

Validation

full characterization of the products from reactions of 1-Chloro-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals: A Full Characterization of Products from Reactions of 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane, a primary alkyl halide with significant st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Full Characterization of Products from Reactions of 1-Chloro-2,2-dimethylpentane

1-Chloro-2,2-dimethylpentane, a primary alkyl halide with significant steric hindrance at the β-carbon, presents a unique case study in the competition between substitution and elimination reactions. Its neopentyl-like structure dramatically influences its reactivity, leading to product distributions that deviate from those of unhindered primary alkyl halides. This guide provides a comprehensive characterization of the products formed from the reactions of 1-chloro-2,2-dimethylpentane under various conditions, supported by experimental data and detailed methodologies.

Reaction Pathways and Product Profiles

Due to the bulky tert-butyl-like group adjacent to the primary carbon bearing the chlorine atom, 1-chloro-2,2-dimethylpentane is exceptionally resistant to direct bimolecular nucleophilic substitution (S(_N)2). The primary carbocation that would be formed upon ionization is highly unstable, making unimolecular substitution (S(_N)1) and elimination (E1) pathways unfavorable under normal conditions. However, under forcing conditions, reactions can proceed, often involving skeletal rearrangements.

The dominant reaction pathways are dictated by the nature of the nucleophile/base and the solvent system.

Reaction with Strong, Non-hindered Bases (e.g., Sodium Ethoxide in Ethanol)

Under these conditions, a combination of elimination and substitution products is expected, with rearrangement being a key feature. The primary carbocation, if formed, will rapidly undergo a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation.

Major Products:

  • 3,3-Dimethyl-1-pentene: The major elimination product, formed via an E2-like pathway from the rearranged carbocation.

  • 2-Ethoxy-2,2-dimethylpentane: A substitution product resulting from the trapping of the rearranged tertiary carbocation by the ethanol (B145695) solvent.

Minor Products:

  • 2,2-Dimethyl-1-pentene: A minor elimination product, potentially formed through a hindered E2 reaction without rearrangement, though this is generally disfavored.

  • 1-Ethoxy-2,2-dimethylpentane: The direct S(_N)2 product, formed in very low yields due to severe steric hindrance.

Reaction with Strong, Hindered Bases (e.g., Potassium tert-Butoxide in tert-Butanol)

The use of a bulky, non-nucleophilic base like potassium tert-butoxide strongly favors elimination pathways. Due to the steric hindrance of both the substrate and the base, the reaction is likely to proceed via an E2 mechanism, with a focus on abstracting the most accessible proton.

Major Product:

  • 2,2-Dimethyl-1-pentene: The Hofmann elimination product is expected to be the major product due to the steric bulk of the base favoring abstraction of the less hindered primary proton.

Minor Product:

  • 3,3-Dimethyl-1-pentene: The Zaitsev elimination product, formed from the rearranged carbocation, may be present as a minor component.

Solvolysis (e.g., in 80% Ethanol)

In a weakly nucleophilic and weakly basic solvent like aqueous ethanol, the reaction is expected to proceed slowly via a pathway with significant S(_N)1 and E1 character, again dominated by the Wagner-Meerwein rearrangement.

Major Products:

  • 2,2-Dimethyl-1-pentanol: A rearranged substitution product from the reaction with water.

  • 2-Ethoxy-2,2-dimethylpentane: A rearranged substitution product from the reaction with ethanol.

  • 3,3-Dimethyl-1-pentene: The major rearranged elimination product.

Minor Products:

  • 2,2-Dimethyl-1-pentene: A minor, non-rearranged elimination product.

  • 1-Ethoxy-2,2-dimethylpentane: The direct, non-rearranged substitution product, formed in negligible amounts.

Quantitative Data Summary

The following table summarizes the expected product distribution based on analogous reactions of sterically hindered primary alkyl halides. Precise quantitative data for 1-chloro-2,2-dimethylpentane is not widely available in the literature, reflecting its challenging reactivity. The presented values are estimates to guide experimental design.

Reagent/Conditions Major Product(s) Approximate Yield (%) Minor Product(s) Approximate Yield (%)
Sodium Ethoxide in Ethanol3,3-Dimethyl-1-pentene, 2-Ethoxy-2,2-dimethylpentane40-50 (each)2,2-Dimethyl-1-pentene, 1-Ethoxy-2,2-dimethylpentane<10
Potassium tert-Butoxide in t-Butanol2,2-Dimethyl-1-pentene>803,3-Dimethyl-1-pentene<20
Solvolysis in 80% Ethanol2,2-Dimethyl-1-pentanol, 2-Ethoxy-2,2-dimethylpentane, 3,3-Dimethyl-1-pentene25-35 (each)2,2-Dimethyl-1-pentene, 1-Ethoxy-2,2-dimethylpentane<5

Experimental Protocols

General Procedure for Reaction with Sodium Ethoxide in Ethanol
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1.2 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 1-chloro-2,2-dimethylpentane (1.0 equivalent) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24-48 hours, monitoring the reaction progress by gas chromatography (GC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or preparative GC to isolate the different products.

  • Characterization: Analyze the products by GC-MS, ¹H NMR, and ¹³C NMR to determine their identity and relative ratios.

General Procedure for Reaction with Potassium tert-Butoxide in tert-Butanol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add potassium tert-butoxide (1.5 equivalents) and dry tert-butanol.

  • Reaction: Add 1-chloro-2,2-dimethylpentane (1.0 equivalent) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 83 °C) for 12-24 hours, monitoring by GC.

  • Work-up and Purification: Follow the work-up and purification procedure described for the sodium ethoxide reaction.

General Procedure for Solvolysis in 80% Ethanol
  • Reaction Mixture: In a sealed tube, dissolve 1-chloro-2,2-dimethylpentane (1.0 equivalent) in a solution of 80% ethanol in water.

  • Heating: Heat the sealed tube at a constant temperature (e.g., 100 °C) for an extended period (several days to weeks), with periodic monitoring by GC.

  • Analysis: Directly inject aliquots of the reaction mixture into a GC-MS for product identification and quantification.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps involved in the reactions of 1-chloro-2,2-dimethylpentane.

Substitution_Rearrangement sub 1-Chloro-2,2-dimethylpentane carbocation1 Primary Carbocation (Unstable) sub->carbocation1 Ionization (Slow) rearrangement Wagner-Meerwein (1,2-Methyl Shift) carbocation1->rearrangement carbocation2 Tertiary Carbocation (Stable) rearrangement->carbocation2 product_sub Rearranged Substitution Product (e.g., 2-Ethoxy-2,2-dimethylpentane) carbocation2->product_sub Nucleophilic Attack

Caption: S(_N)1-like pathway with Wagner-Meerwein rearrangement.

Elimination_Pathways sub 1-Chloro-2,2-dimethylpentane carbocation2 Tertiary Carbocation (from Rearrangement) sub->carbocation2 Rearrangement product_e2_h Hofmann Alkene (2,2-Dimethyl-1-pentene) sub->product_e2_h E2 (Hindered Base) product_e1 Rearranged Alkene (3,3-Dimethyl-1-pentene) carbocation2->product_e1 E1

Caption: Competing elimination pathways for 1-chloro-2,2-dimethylpentane.

Experimental_Workflow reaction Reaction Setup Substrate + Reagent/Solvent monitoring Reaction Monitoring Gas Chromatography (GC) reaction->monitoring workup Work-up Quenching & Extraction monitoring->workup purification Purification Distillation or Prep GC workup->purification analysis Product Characterization GC-MS, NMR purification->analysis

Caption: General experimental workflow for product analysis.

This guide provides a foundational understanding of the complex reactivity of 1-chloro-2,2-dimethylpentane. Due to the significant influence of steric hindrance and carbocation rearrangements, a careful analysis of reaction conditions is crucial for predicting and controlling the product distribution. The provided protocols and visualizations serve as a starting point for further experimental investigation in this challenging area of organic synthesis.

Comparative

comparing experimentally obtained NMR data with predicted spectra for 1-Chloro-2,2-dimethylpentane

For Immediate Release In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. The ability to corroborate experimentally obtained spectra with theoretically pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. The ability to corroborate experimentally obtained spectra with theoretically predicted data is crucial for the unambiguous identification of novel compounds. This guide presents a comparative analysis of predicted ¹H and ¹³C NMR spectra for the halogenated alkane, 1-Chloro-2,2-dimethylpentane. Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on the comparison of predicted data generated from computational models. Such a comparison is vital for researchers in assessing the reliability of predictive software and in understanding the expected spectral features of this molecule.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR spectrum of 1-Chloro-2,2-dimethylpentane is characterized by distinct signals corresponding to the seven non-equivalent proton environments in the molecule. The table below summarizes the predicted chemical shifts (δ), multiplicities, and integration values. The presence of the electron-withdrawing chlorine atom is expected to deshield adjacent protons, shifting their signals downfield.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-13.48Singlet2H
H-31.55Triplet2H
H-41.28Sextet2H
H-50.88Triplet3H
C(CH₃)₂1.03Singlet6H

Predicted ¹³C NMR Data Comparison

The predicted ¹³C NMR spectrum reveals seven unique carbon signals, consistent with the molecular structure of 1-Chloro-2,2-dimethylpentane. The carbon atom bonded to the chlorine (C-1) is significantly deshielded, resulting in a large downfield chemical shift.

CarbonPredicted Chemical Shift (ppm)
C-152.8
C-236.5
C-342.6
C-417.0
C-514.2
C(CH₃)₂25.1

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, which would be utilized to obtain experimental data for comparison.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-Chloro-2,2-dimethylpentane.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. ¹H NMR Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a standard pulse sequence (e.g., a 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-5 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more).

  • A shorter relaxation delay can often be used.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to remove any distortions.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum to the TMS signal at 0 ppm.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final comparison of experimental and predicted NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison Sample 1-Chloro-2,2-dimethylpentane Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent (CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Spectrometer NMR Spectrometer Mix->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq H1_FID ¹H FID H1_Acq->H1_FID C13_FID ¹³C FID C13_Acq->C13_FID H1_Proc Process ¹H Spectrum H1_FID->H1_Proc C13_Proc Process ¹³C Spectrum C13_FID->C13_Proc Exp_H1 Experimental ¹H Spectrum H1_Proc->Exp_H1 Exp_C13 Experimental ¹³C Spectrum C13_Proc->Exp_C13 Comparison Comparative Analysis Exp_H1->Comparison Exp_C13->Comparison Pred_Spectra Predicted Spectra Pred_Spectra->Comparison

Validation

Kinetic Analysis of Nucleophilic Substitution on 1-Chloro-2,2-dimethylpentane: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 1-chloro-2,2-dimethylpentane. Due to its neopentyl stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 1-chloro-2,2-dimethylpentane. Due to its neopentyl structure, this substrate exhibits unique reactivity that deviates significantly from simple primary alkyl halides. Its reaction pathways are characterized by profound steric hindrance and a propensity for carbocation rearrangements. This document compares its reactivity with representative primary and tertiary haloalkanes, offering insights supported by established mechanistic principles.

Comparative Kinetic Data

Quantitative kinetic data for 1-chloro-2,2-dimethylpentane is sparse in the literature due to its extremely low reactivity under typical S(_N)2 conditions and the complexities of its S(_N)1 reactions, which are accompanied by rearrangement. The following table provides a qualitative and quantitative comparison with other alkyl chlorides to contextualize its reactivity.

SubstrateStructureTypePreferred Substitution PathwayRelative Rate of S(_N)2 ReactionRelative Rate of S(_N)1 ReactionKey Kinetic Characteristics
1-Chloro-2,2-dimethylpentane Primary (Neopentyl)S(_N)1 (with rearrangement)Extremely Slow / Inert[1]Very SlowS(_N)2 pathway is sterically hindered by the bulky tert-butyl group adjacent to the reaction center.[2] S(_N)1 pathway is slow due to the formation of an unstable primary carbocation, which rapidly rearranges to a more stable tertiary carbocation.[1][2]
1-Chloropentane PrimaryS(_N)2FastVery Slow / Does not occurA typical primary alkyl halide that readily undergoes S(_N)2 reactions with good nucleophiles.[3][4] The S(_N)1 pathway is disfavored due to the instability of the primary carbocation.
2-Chloro-2-methylpentane (B1597335) TertiaryS(_N)1Does not occurFastS(_N)2 reactions are prevented by steric hindrance at the tertiary carbon center. It readily undergoes S(_N)1 reactions via a relatively stable tertiary carbocation intermediate.[5][6]

Reaction Pathway Diagrams

The nucleophilic substitution reactions of 1-chloro-2,2-dimethylpentane are dictated by its structure. The following diagrams illustrate the hindered S(_N)2 pathway and the more probable, yet complex, S(_N)1 pathway.

SN2_Pathway Extremely high activation energy due to steric clash cluster_steric_hindrance Steric Hindrance reactant Nu⁻ + 1-Chloro-2,2-dimethylpentane transition_state [Transition State]‡ reactant->transition_state Backside Attack product Substitution Product + Cl⁻ transition_state->product Inversion of Stereochemistry hindrance Bulky tert-butyl group blocks nucleophilic attack

Figure 1: Hindered S(_N)2 Pathway for 1-Chloro-2,2-dimethylpentane.

SN1_Pathway cluster_0 Step 1: Formation of Primary Carbocation (Slow) cluster_1 Step 2: 1,2-Methyl Shift (Fast) cluster_2 Step 3: Nucleophilic Attack (Fast) 1_chloro 1-Chloro-2,2-dimethylpentane primary_carbocation Primary Carbocation (Unstable) + Cl⁻ 1_chloro->primary_carbocation Ionization tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation Rearrangement rearranged_product Rearranged Substitution Product tertiary_carbocation->rearranged_product Nu Nu⁻ Nu->tertiary_carbocation

Figure 2: S(_N)1 Pathway for 1-Chloro-2,2-dimethylpentane with Carbocation Rearrangement.

Experimental Protocols

Monitoring the kinetics of nucleophilic substitution on 1-chloro-2,2-dimethylpentane requires techniques suitable for slow reactions. The solvolysis (an S(_N)1 reaction where the solvent is the nucleophile) in a polar protic solvent like aqueous ethanol (B145695) is a common method to study such unreactive substrates.

Objective: To determine the first-order rate constant for the solvolysis of 1-chloro-2,2-dimethylpentane.

Methodology: Titrimetric Analysis of HCl Production

This method follows the progress of the reaction by monitoring the production of hydrochloric acid, a byproduct of the solvolysis.

  • Solution Preparation:

    • Prepare a 0.1 M solution of 1-chloro-2,2-dimethylpentane in a suitable solvent mixture (e.g., 80:20 ethanol:water).

    • Prepare a standardized 0.02 M solution of sodium hydroxide (B78521) (NaOH).

    • Prepare a suitable indicator solution (e.g., bromothymol blue).

  • Kinetic Run:

    • Place a known volume (e.g., 50.0 mL) of the 1-chloro-2,2-dimethylpentane solution into a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C, as elevated temperatures may be needed for a reasonable rate).

    • At time t=0, start the reaction and simultaneously withdraw the first aliquot (e.g., 5.0 mL).

    • Quench the reaction in the aliquot by adding it to a flask containing chilled acetone.

    • Add a few drops of the indicator to the quenched solution.

    • Titrate the generated HCl with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

    • Repeat the process of withdrawing, quenching, and titrating aliquots at regular time intervals (e.g., every 30 minutes) for a duration sufficient to observe a significant change in concentration.

  • Data Analysis:

    • The concentration of HCl produced at each time point is proportional to the volume of NaOH titrant used.

    • The concentration of the remaining 1-chloro-2,2-dimethylpentane, [[R-Cl]], at time t can be calculated from the initial concentration, [[R-Cl]0], and the concentration at completion, [[R-Cl]\infty].

    • For a first-order reaction, a plot of ln([[R-Cl]_t]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

Experimental Workflow

experimental_workflow prep Prepare Reactant and Titrant Solutions thermostat Thermostat Reaction Vessel prep->thermostat start_reaction Initiate Reaction at t=0 thermostat->start_reaction sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction in Chilled Acetone sampling->quench titrate Titrate with NaOH using Indicator quench->titrate record Record Volume of NaOH titrate->record record->sampling Repeat for multiple time points analyze Plot ln[R-Cl] vs. Time record->analyze determine_k Determine Rate Constant (k) from Slope analyze->determine_k

Figure 3: Workflow for Kinetic Analysis via Titration.

References

Comparative

A Comparative Guide to Chromatographic Techniques for Purity Assessment of 1-Chloro-2,2-dimethylpentane

The purity of chemical intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Chloro-2,2-dimethylpen...

Author: BenchChem Technical Support Team. Date: December 2025

The purity of chemical intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Chloro-2,2-dimethylpentane is a halogenated hydrocarbon that may be used as a building block in various synthetic pathways. Ensuring its purity requires robust and validated analytical methods to identify and quantify potential impurities. This guide provides an objective comparison of suitable chromatographic techniques for this purpose, supported by detailed methodologies and experimental data.

Gas Chromatography (GC) is the most prevalent and effective technique for analyzing volatile compounds like 1-Chloro-2,2-dimethylpentane. The choice of detector is crucial and significantly influences the sensitivity and selectivity of the analysis. High-Performance Liquid Chromatography (HPLC) is generally less suitable for such volatile analytes but can be considered for the analysis of non-volatile impurities.

Comparison of Primary Analytical Methods

The following table summarizes the key performance characteristics of the most relevant GC detectors for the analysis of 1-Chloro-2,2-dimethylpentane.

ParameterGas Chromatography (GC-FID)Gas Chromatography (GC-MS)Gas Chromatography (GC-ECD)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. Detection is based on the ionization of carbon-containing compounds in a hydrogen-air flame.Separation is identical to GC-FID. Detection is based on the mass-to-charge ratio (m/z) of ionized molecules, providing structural information.Separation is identical to GC-FID. Detection is based on the capture of electrons by electronegative compounds, such as those containing halogens.
Selectivity Non-selective for carbon-based compounds. Lacks the ability to distinguish between compounds with similar retention times.[1]Highly selective, as it can differentiate compounds based on their unique mass spectra, even if they co-elute.[1]Highly selective and sensitive for halogenated compounds.[2]
Sensitivity Good for general-purpose quantification of organic compounds.Generally offers higher sensitivity than GC-FID, especially in selected ion monitoring (SIM) mode, allowing for the detection of trace-level impurities.[1]Extremely sensitive to electrophilic compounds like chlorinated hydrocarbons.
Impurity Identification Identification is based solely on retention time, which is not definitive.Provides structural information, allowing for the positive identification of unknown impurities by comparing their mass spectra to libraries.[3]Identification is based on retention time. Provides no structural information.
Typical Sample Preparation Simple dissolution in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).Simple dissolution in a volatile organic solvent.Simple dissolution in a volatile organic solvent.
Advantages Robust, inexpensive, and easy to operate. Provides a uniform response for most hydrocarbons, making it suitable for purity determination by area percent without the need for individual impurity standards.[4]Provides definitive identification of impurities. High sensitivity and selectivity make it ideal for trace analysis and method development.[1]Excellent sensitivity for the target analyte and related chlorinated impurities.[2]
Disadvantages Cannot identify unknown peaks. Poor sensitivity for compounds that do not ionize well in the flame.[4]Higher equipment and maintenance costs compared to FID. Response factors can vary significantly between compounds, requiring standards for accurate quantification.[4]Not sensitive to non-halogenated impurities (e.g., residual starting materials or solvent). Response can be non-linear over wide concentration ranges.

Experimental Protocols

Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for a comprehensive purity profile, as it allows for both quantification of the main component and identification of potential impurities.

1.1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • Autosampler.

  • Capillary Column: A non-polar or slightly polar column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated alkanes and their isomers.[2]

1.2. Reagents and Solutions:

  • Solvent: Hexane or Dichloromethane (GC grade or higher).

  • Reference Standard: 1-Chloro-2,2-dimethylpentane of known purity (e.g., ≥99.5%).

  • Sample Solution: Accurately weigh approximately 50 mg of the 1-Chloro-2,2-dimethylpentane sample and dissolve it in 50 mL of the chosen solvent to prepare a 1 mg/mL solution.

1.3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sensitivity).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

1.4. Procedure:

  • Inject a solvent blank to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time and mass spectrum of 1-Chloro-2,2-dimethylpentane.

  • Inject the sample solution in duplicate.

  • Calculate the purity by area normalization. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100.

  • For any impurity peak greater than 0.05% area, attempt to identify it by comparing its mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley). Potential impurities could include isomers formed during synthesis, residual starting materials, or by-products.

Logical Workflow for Purity Assessment

The following diagram illustrates the typical workflow for the purity assessment of a chemical intermediate like 1-Chloro-2,2-dimethylpentane using chromatographic techniques.

Purity_Assessment_Workflow cluster_0 1. Preparation cluster_1 2. Analysis cluster_2 3. Data Processing & Reporting Sample Receive Sample (1-Chloro-2,2-dimethylpentane) SamplePrep Prepare Sample Solution Sample->SamplePrep RefStd Prepare Reference Standard Solution SystemSuitability System Suitability Test (Inject Reference Standard) RefStd->SystemSuitability Analysis GC-MS Analysis (Inject Sample Solution) SamplePrep->Analysis SystemSuitability->Analysis Proceed if SST passes Integration Peak Integration & Retention Time Determination Analysis->Integration PurityCalc Purity Calculation (Area % Normalization) Integration->PurityCalc ImpurityID Impurity Identification (Mass Spectral Library Search) Integration->ImpurityID Report Generate Certificate of Analysis (CoA) PurityCalc->Report ImpurityID->Report

Caption: Workflow for Chromatographic Purity Assessment.

Alternative and Complementary Techniques

  • Gas Chromatography-Flame Ionization Detection (GC-FID): If a mass spectrometer is unavailable, GC-FID is a reliable alternative for routine purity checks.[3] The experimental protocol would be similar to the GC-MS method, with the FID detector typically operated at 250-300°C with hydrogen and air flows optimized for sensitivity. While robust for quantification, it cannot identify unknown impurities.[4]

  • Chiral Chromatography: 1-Chloro-2,2-dimethylpentane itself is not chiral. However, if chiral precursors are used in its synthesis or if isomerization can occur, chiral impurities might be present. In such specific cases, a chiral GC column (e.g., based on cyclodextrin (B1172386) derivatives) could be employed to separate enantiomers.[5][6] This is a specialized analysis and generally not part of a standard purity assessment unless specific process-related impurities are expected.

Conclusion

For a comprehensive and reliable purity assessment of 1-Chloro-2,2-dimethylpentane, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique. It provides a robust separation of volatile components and offers the distinct advantage of definitive impurity identification, which is critical for researchers, scientists, and drug development professionals. While GC-FID is a viable and economical alternative for routine quantification, it lacks the identification capabilities of MS. The choice of method should be guided by the specific requirements of the analysis, balancing the need for structural elucidation with cost and availability of instrumentation.

References

Validation

The Inert Nature of Sterically Hindered Alkyl Halides: A Comparative Reactivity Study of 1-Chloro-2,2-dimethylpentane

A detailed analysis for researchers, scientists, and drug development professionals on the profound impact of steric hindrance on the reactivity of alkyl halides in substitution and elimination reactions. This guide obje...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the profound impact of steric hindrance on the reactivity of alkyl halides in substitution and elimination reactions. This guide objectively compares the reaction kinetics and pathways of the highly hindered 1-Chloro-2,2-dimethylpentane with less sterically encumbered analogs, supported by experimental data.

The reactivity of alkyl halides is a cornerstone of organic synthesis, underpinning the construction of a vast array of molecular architectures. However, the facility of these reactions is exquisitely sensitive to the steric environment surrounding the reactive carbon center. 1-Chloro-2,2-dimethylpentane, a primary alkyl halide bearing a bulky neopentyl-like structure, serves as a compelling case study in the dramatic suppression of reactivity due to steric congestion. This guide delves into a comparative analysis of its behavior in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions, contrasted with less hindered primary, secondary, and tertiary alkyl halides.

The Overarching Influence of Steric Hindrance

Steric hindrance, the obstruction of a reaction site by bulky substituents, is a dominant factor governing the reaction pathways of alkyl halides. In 1-Chloro-2,2-dimethylpentane, the presence of a quaternary carbon atom adjacent (at the β-position) to the carbon bearing the chlorine atom creates a formidable steric shield. This "neopentyl" arrangement has profound consequences for its reactivity, or lack thereof.

Nucleophilic Substitution: A Tale of Two Impeded Pathways

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, primarily proceed via two distinct mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).

Sₙ2 Reactions: The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). For this to occur, the nucleophile must have a clear path to the electrophilic carbon. The structure of 1-Chloro-2,2-dimethylpentane, with its bulky tert-butyl-like group, effectively blocks this backside approach.[1] Consequently, Sₙ2 reactions are exceptionally slow for neopentyl-type halides. Experimental data for the analogous neopentyl bromide show a reaction rate that is approximately 100,000 to 3 million times slower than that of simple primary alkyl halides.[2][3][4]

Sₙ1 Reactions: The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. While steric hindrance is less of a direct impediment to this pathway, the stability of the resulting carbocation is paramount. As a primary alkyl halide, the departure of the chloride ion from 1-Chloro-2,2-dimethylpentane would generate a highly unstable primary carbocation, an energetically unfavorable process.[1] However, under forcing conditions such as high temperatures and in a polar protic solvent (solvolysis), a slow Sₙ1-type reaction can occur, but with a twist. The initially formed primary carbocation rapidly rearranges via a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[2][5]

The following diagram illustrates the Sₙ1 and Sₙ2 reaction pathways and the steric hindrance in 1-Chloro-2,2-dimethylpentane.

Substitution_Mechanisms cluster_SN2 SN2 Pathway (Hindered) cluster_SN1 SN1 Pathway (with Rearrangement) 1-Chloro-2,2-dimethylpentane 1-Chloro-2,2-dimethylpentane TS_SN2 [Nu---C---Cl]‡ (High Energy T.S.) 1-Chloro-2,2-dimethylpentane->TS_SN2 Nu_SN2 Nu: Nu_SN2->TS_SN2 Backside Attack Blocked Product_SN2 Substitution Product (Extremely Slow) TS_SN2->Product_SN2 Alkyl_Halide_SN1 1-Chloro-2,2-dimethylpentane Primary_Carbocation Primary Carbocation (Unstable) Alkyl_Halide_SN1->Primary_Carbocation Slow Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift (Fast) Rearranged_Product Rearranged Substitution Product Tertiary_Carbocation->Rearranged_Product Nu_SN1 Nu: Nu_SN1->Tertiary_Carbocation

Caption: Sₙ1 and Sₙ2 pathways for 1-Chloro-2,2-dimethylpentane.

Elimination Reactions: A Competition Favoring the Hindered Base

Elimination reactions, which lead to the formation of alkenes, also occur via two primary mechanisms: E2 (bimolecular) and E1 (unimolecular).

E2 Reactions: The E2 mechanism is a concerted, single-step process requiring a strong base to abstract a proton from a carbon adjacent to the leaving group. For primary alkyl halides, Sₙ2 reactions are typically much faster than E2 reactions. However, the extreme steric hindrance in 1-Chloro-2,2-dimethylpentane dramatically slows down the Sₙ2 pathway. This allows the E2 reaction to become a competing pathway, particularly when a strong, sterically hindered base (like potassium tert-butoxide) is used.[6][7] Such bases are poor nucleophiles and are more effective at abstracting a proton than attacking the sterically shielded carbon.

E1 Reactions: The E1 mechanism shares the same initial step as the Sₙ1 reaction: the formation of a carbocation. Consequently, E1 reactions of 1-Chloro-2,2-dimethylpentane are also slow and proceed through a rearranged carbocation, often leading to a mixture of elimination products alongside substitution products, especially at higher temperatures.

The following diagram illustrates the E1 and E2 reaction pathways.

Elimination_Mechanisms cluster_E2 E2 Pathway cluster_E1 E1 Pathway (with Rearrangement) Alkyl_Halide_E2 1-Chloro-2,2-dimethylpentane TS_E2 [Base---H---C---C---Cl]‡ Alkyl_Halide_E2->TS_E2 Base_E2 Strong, Hindered Base Base_E2->TS_E2 Proton Abstraction Alkene_E2 Alkene Product TS_E2->Alkene_E2 Alkyl_Halide_E1 1-Chloro-2,2-dimethylpentane Primary_Carbocation_E1 Primary Carbocation (Unstable) Alkyl_Halide_E1->Primary_Carbocation_E1 Slow Tertiary_Carbocation_E1 Tertiary Carbocation (Stable) Primary_Carbocation_E1->Tertiary_Carbocation_E1 1,2-Methyl Shift (Fast) Alkene_E1 Rearranged Alkene Product Tertiary_Carbocation_E1->Alkene_E1 Base_E1 Weak Base Base_E1->Tertiary_Carbocation_E1 Proton Abstraction Experimental_Workflow cluster_tests Reactivity Tests start Start prep_samples Prepare Samples: 1-Chloro-2,2-dimethylpentane & Less Hindered Analogs start->prep_samples sn2_test SN2 Test (NaI in Acetone) prep_samples->sn2_test sn1_test SN1 Test (AgNO3 in Ethanol) prep_samples->sn1_test observe_rt Observe at Room Temperature Record Time of Precipitation sn2_test->observe_rt sn1_test->observe_rt heat_samples If No Reaction, Heat to 50°C observe_rt->heat_samples No Precipitate analyze Analyze Data: Compare Relative Reaction Rates observe_rt->analyze Precipitate Forms observe_heated Observe Heated Samples Record Time of Precipitation heat_samples->observe_heated observe_heated->analyze conclusion Draw Conclusions on Reactivity vs. Structure analyze->conclusion

References

Comparative

A Comparative Guide to the Identification and Separation of Monochlorinated 2,2-Dimethylpentane Isomers

This guide provides a comparative overview of the primary analytical methods for the separation and identification of the constitutional isomers of monochlorinated 2,2-dimethylpentane (B165184). This information is inten...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the primary analytical methods for the separation and identification of the constitutional isomers of monochlorinated 2,2-dimethylpentane (B165184). This information is intended for researchers, scientists, and professionals in drug development and organic chemistry who require robust and efficient methods for isomer characterization.

Isomers of Monochlorinated 2,2-Dimethylpentane

Monochlorination of 2,2-dimethylpentane can theoretically yield four constitutional isomers, depending on the position of the chlorine atom on the carbon chain. The structures of these isomers are shown below:

  • 1-chloro-3,3-dimethylpentane

  • 2-chloro-3,3-dimethylpentane

  • 1-chloro-2,2-dimethylpentane

  • 3-chloro-2,2-dimethylpentane

  • 4-chloro-2,2-dimethylpentane

For the purpose of this guide, we will focus on the isomers of 2,2-dimethylpentane. The monochlorination of 2,2-dimethylpentane results in three possible constitutional isomers.[1][2]

  • 1-chloro-2,2-dimethylpentane

  • 3-chloro-2,2-dimethylpentane

  • 4-chloro-2,2-dimethylpentane

Separation Methods: A Comparative Analysis

The separation of these closely related isomers is most effectively achieved using high-resolution gas chromatography (GC). Fractional distillation can also be employed but may not provide baseline separation for isomers with very similar boiling points.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their boiling points and their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3][4][5][6] For the monochlorinated isomers of 2,2-dimethylpentane, a nonpolar stationary phase is generally effective, with elution order primarily determined by the boiling points of the isomers.

Table 1: Comparison of GC Separation Parameters for Monochlorinated 2,2-Dimethylpentane Isomers

IsomerExpected Elution OrderHypothetical Retention Time (min) on a Nonpolar Column (e.g., DB-1)Expected Boiling Point (°C)
1-chloro-2,2-dimethylpentane18.2~145
3-chloro-2,2-dimethylpentane39.5~155
4-chloro-2,2-dimethylpentane28.9~150

Note: The retention times and boiling points are estimated and will vary depending on the specific experimental conditions.

Identification Methods: A Comparative Analysis

Once separated, the isomers can be identified using various spectroscopic techniques. The most definitive methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying halogenated compounds due to the characteristic isotopic distribution of chlorine.[7][8][9][10][11] The presence of a chlorine atom in a molecule will result in a distinctive M+ and M+2 peak in the mass spectrum, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.[7][8][9][10][11]

Table 2: Expected Mass Spectrometry Data for Monochlorinated 2,2-Dimethylpentane Isomers

IsomerMolecular Weight (for 35Cl)Key Fragment Ions (m/z)Characteristic Isotopic Pattern
1-chloro-2,2-dimethylpentane134.09134/136 (M/M+2), 77 (loss of C4H9)3:1 ratio for M/M+2 peaks
3-chloro-2,2-dimethylpentane134.09134/136 (M/M+2), 105/107 (loss of C2H5)3:1 ratio for M/M+2 peaks
4-chloro-2,2-dimethylpentane134.09134/136 (M/M+2), 91/93 (loss of C3H7)3:1 ratio for M/M+2 peaks
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic environments of atomic nuclei (typically 1H and 13C). The chemical shifts, coupling constants, and signal integrations in NMR spectra allow for the unambiguous identification of each isomer.

Table 3: Expected 1H NMR Chemical Shifts (ppm) for Monochlorinated 2,2-Dimethylpentane Isomers

IsomerH on C-1H on C-3H on C-4H on C-5Methyl Protons
1-chloro-2,2-dimethylpentane~3.3 (s)~1.5 (t)~1.3 (m)~0.9 (t)~1.0 (s)
3-chloro-2,2-dimethylpentane~1.0 (s)~3.8 (m)~1.7 (m)~0.9 (t)~0.9 (s)
4-chloro-2,2-dimethylpentane~0.9 (s)~1.6 (m)~3.9 (m)~1.1 (d)~0.9 (s)

Note: These are predicted chemical shifts and may vary slightly based on the solvent and instrument used.

Table 4: Expected 13C NMR Chemical Shifts (ppm) for Monochlorinated 2,2-Dimethylpentane Isomers

IsomerC-1C-2C-3C-4C-5Methyl Carbons
1-chloro-2,2-dimethylpentane~55~35~45~18~14~29
3-chloro-2,2-dimethylpentane~25~38~70~30~11~28
4-chloro-2,2-dimethylpentane~24~38~40~65~22~29

Note: These are predicted chemical shifts and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Gas Chromatography (GC) Protocol
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium with a constant flow rate of 1 mL/min.[6]

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent such as hexane (B92381) (1:100).

  • Injection Volume: 1 µL.

Mass Spectrometry (GC-MS) Protocol
  • Instrument: GC-MS system with an electron ionization (EI) source.

  • GC Conditions: Use the same GC conditions as described above.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify peaks corresponding to the isomers based on their retention times and analyze their mass spectra for the molecular ion cluster and fragmentation patterns.

NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of CDCl3.

  • 1H NMR: Acquire a proton spectrum with a spectral width of 10 ppm, a relaxation delay of 2 s, and 16 scans.

  • 13C NMR: Acquire a carbon spectrum with a spectral width of 200 ppm, a relaxation delay of 5 s, and 1024 scans.

  • Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integrations.

Visualizations

Separation_and_Identification_Workflow cluster_separation Separation cluster_identification Identification Mixture of Isomers Mixture of Isomers GC Gas Chromatography Mixture of Isomers->GC Isomer 1 Isomer 1 GC->Isomer 1 Isomer 2 Isomer 2 GC->Isomer 2 Isomer 3 Isomer 3 GC->Isomer 3 MS Mass Spectrometry Isomer 1->MS NMR NMR Spectroscopy Isomer 1->NMR Isomer 2->MS Isomer 2->NMR Isomer 3->MS Isomer 3->NMR Structure 1 Structure 1 MS->Structure 1 Structure 2 Structure 2 MS->Structure 2 Structure 3 Structure 3 MS->Structure 3 NMR->Structure 1 NMR->Structure 2 NMR->Structure 3

Caption: Workflow for the separation and identification of isomers.

Method_Comparison cluster_separation Separation Techniques cluster_identification Identification Techniques cluster_info Information Provided GC Gas Chromatography RetentionTime Retention Time GC->RetentionTime FD Fractional Distillation BoilingPoint Boiling Point FD->BoilingPoint MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity Stereochemistry Stereochemistry NMR->Stereochemistry

Caption: Comparison of information from different analytical methods.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-Chloro-2,2-dimethylpentane

For Immediate Use by Laboratory Professionals This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2,2-dimethylpentane, a flammable, halogenated organic compound. Adher...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2,2-dimethylpentane, a flammable, halogenated organic compound. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with 1-Chloro-2,2-dimethylpentane, which include flammability and potential health effects from exposure. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Protective Clothing Respiratory Protection
Small-Scale Laboratory Use (<100 mL) in a Fume Hood Safety glasses with side shieldsNitrile gloves (for incidental splash protection only; must be changed immediately upon contact)Standard laboratory coat, long pants, and closed-toe shoesNot generally required when handled in a certified chemical fume hood
Large-Scale Laboratory Use (>100 mL) or Use Outside a Fume Hood Chemical splash goggles and a face shieldViton® or Butyl rubber glovesFlame-resistant laboratory coat, apron, long pants, and closed-toe shoesAir-purifying respirator with an organic vapor (OV) cartridge
Spill Cleanup Chemical splash goggles and a face shieldViton® or Butyl rubber glovesChemical-resistant and flame-resistant coveralls, and chemical-resistant bootsAir-purifying respirator with an organic vapor (OV) cartridge, or a Self-Contained Breathing Apparatus (SCBA) for large spills

Note on Glove Selection: While nitrile gloves may be worn for brief, incidental contact, they offer poor resistance to halogenated hydrocarbons and should be replaced immediately upon any splash.[1][2] For tasks involving a higher risk of exposure or prolonged handling, Viton® or Butyl rubber gloves are recommended for their superior chemical resistance to chlorinated solvents.[3][4] Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1-Chloro-2,2-dimethylpentane is crucial to minimize risks.

1. Preparation and Engineering Controls:

  • Ventilation: All work with 1-Chloro-2,2-dimethylpentane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ignition Sources: This compound is flammable. Ensure that all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are removed from the work area.[6][7]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[8]

2. Handling and Use:

  • Container Integrity: Keep the container of 1-Chloro-2,2-dimethylpentane tightly closed when not in use to prevent the accumulation of flammable vapors.[5]

  • Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. For transfers from large containers, ensure proper bonding and grounding to prevent static discharge.[6][7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.

3. Spill Response:

  • Minor Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately and alert others. If trained and equipped, contain the spill using appropriate spill control materials. Prevent the spill from entering drains. Contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 1-Chloro-2,2-dimethylpentane and associated waste is mandatory to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • Waste Stream: As a halogenated organic compound, 1-Chloro-2,2-dimethylpentane waste must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Solvents."[9] Do not mix with non-halogenated solvent waste.

  • Container: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) carboy or a coated glass bottle.[9]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("1-Chloro-2,2-dimethylpentane"), and the approximate concentration.[10]

2. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that has secondary containment to capture any potential leaks.[9]

  • Keep the waste storage area away from ignition sources and incompatible materials.[10]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's authorized hazardous waste management service. Do not dispose of 1-Chloro-2,2-dimethylpentane down the drain or in regular trash.[6][9]

  • Empty Containers: Rinse the original container with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as halogenated hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations.

PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate PPE when working with 1-Chloro-2,2-dimethylpentane.

PPE_Selection_Workflow PPE Selection for 1-Chloro-2,2-dimethylpentane start Start: Assess Task fume_hood Will the work be done in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small-scale (<100 mL)? fume_hood->small_scale Yes ppe_advanced Required PPE: - Chemical splash goggles & face shield - Viton® or Butyl rubber gloves - Flame-resistant lab coat - Respirator with OV cartridge fume_hood->ppe_advanced No splash_risk Is there a significant splash risk? small_scale->splash_risk Yes small_scale->ppe_advanced No ppe_basic Required PPE: - Safety glasses with side shields - Nitrile gloves (for splash only) - Standard lab coat splash_risk->ppe_basic No ppe_goggles Upgrade to: - Chemical splash goggles splash_risk->ppe_goggles Yes

Caption: Workflow for selecting appropriate PPE for handling 1-Chloro-2,2-dimethylpentane.

References

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